molecular formula C10H8FNO2 B1487651 Ethyl 2-cyano-5-fluorobenzoate CAS No. 1260751-65-2

Ethyl 2-cyano-5-fluorobenzoate

Cat. No.: B1487651
CAS No.: 1260751-65-2
M. Wt: 193.17 g/mol
InChI Key: QMZSRWKQXUGYBE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-fluorobenzoate ( 1260751-65-2) is a high-purity benzoate ester derivative intended for research and development applications. With a molecular formula of C 10 H 8 FNO 2 and a molecular weight of 193.17 g/mol, this compound serves as a valuable synthetic intermediate in organic chemistry . This compound is particularly useful as a building block in coupling reactions and as a key pharmaceutical intermediate in the synthesis of more complex molecules . Its molecular structure features both cyano and fluoro substituents on the aromatic ring, which can be leveraged for further functionalization and to modulate the electronic properties of target compounds . The product is offered with a purity of Not Less Than (NLT) 98% and is supported by a batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance for your R&D projects . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The recommended storage condition is under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSRWKQXUGYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-cyano-5-fluorobenzoate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) represents a high-value "privileged scaffold" precursor in modern drug discovery. Its structural utility lies in the orthogonal reactivity of its ortho-cyano ester motif, which serves as a pre-organized electrophilic center for the rapid assembly of fused nitrogen heterocycles.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis via the Sandmeyer reaction, its pivotal role in generating pharmacophores like phthalazin-1(2H)-ones (common in PARP inhibitors) and quinazolines (common in kinase inhibitors), and the specific electronic effects of the C5-fluorine atom that enhance metabolic stability and ligand-binding affinity.

Chemical Profile & Electronic Structure

The molecule features a trisubstituted benzene ring where the electronic interplay between the substituents dictates its reactivity.

PropertyData
IUPAC Name Ethyl 5-fluoro-2-formylbenzenecarboxylate (Nitrile equivalent) / this compound
CAS Number 1260751-65-2
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in EtOAc, DCM, MeOH; sparingly soluble in water
Key Functional Groups Nitrile (C2), Ester (C1), Fluorine (C5)
Electronic Analysis
  • The C2-Cyano Group : Acts as a strong electron-withdrawing group (EWG) via induction and resonance, activating the adjacent ester carbonyl toward nucleophilic attack while simultaneously serving as an electrophile itself.

  • The C5-Fluorine Atom : Located para to the cyano group and meta to the ester. This positioning is critical. It deactivates the ring towards electrophilic aromatic substitution but activates the C2 position for nucleophilic attack during the precursor synthesis. In the final drug molecule, this fluorine often blocks metabolic oxidation at the typically labile para position relative to the nitrogen heterocycle.

Synthesis & Production

The most robust and scalable route to this compound is the Sandmeyer Cyanation of the corresponding aniline derivative. This method avoids the use of unstable aryllithium intermediates often required for direct cyanation.

Mechanistic Pathway (Graphviz)

Synthesis Start Ethyl 2-amino-5-fluorobenzoate (Precursor) Diazonium Diazonium Salt [Intermediate] Start->Diazonium Product This compound (Target) Diazonium->Product Reagent1 NaNO2 / HCl (0-5 °C) Reagent2 CuCN / NaCN (Sandmeyer)

Figure 1: Synthetic pathway via Sandmeyer Cyanation.

Detailed Protocol: Sandmeyer Cyanation

Objective : Conversion of Ethyl 2-amino-5-fluorobenzoate to this compound.

  • Diazotization :

    • Dissolve Ethyl 2-amino-5-fluorobenzoate (1.0 eq) in 15% aqueous HCl.

    • Cool the solution to 0–5 °C in an ice bath.

    • Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 5 °C. Stir for 30 minutes. Critical: Ensure excess nitrous acid is present (starch-iodide paper turns blue), then quench excess with urea if necessary.

  • Cyanation :

    • In a separate vessel, prepare a solution of CuCN (1.2 eq) and NaCN (2.0 eq) in water to form the soluble tetracyanocuprate complex, or use CuCN in neutral buffer.

    • Neutralize the diazonium solution to pH ~6 using Na₂CO₃ (careful of foaming) to prevent HCN evolution.

    • Add the diazonium solution slowly to the copper cyanide mixture at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup :

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (to remove any hydrolyzed acid byproduct) and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification : Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc).

Reactivity & Synthetic Utility[10]

The defining feature of this compound is its ability to undergo divergent cyclocondensation . The ortho arrangement of the nitrile and ester groups allows it to react with binucleophiles to form fused bicyclic systems.

Divergent Synthesis Map (Graphviz)

Reactivity Center This compound Phthalazinone 4-Amino-6-fluorophthalazin-1(2H)-one (PARP Inhibitor Scaffold) Center->Phthalazinone + Hydrazine Hydrate (EtOH, Reflux) Quinazoline 2,4-Diamino-6-fluoroquinazoline (Kinase Inhibitor Scaffold) Center->Quinazoline + Guanidine / Amidine (NaOEt, Reflux) Acid 2-Cyano-5-fluorobenzoic acid (Intermediate) Center->Acid + LiOH / THF (Hydrolysis)

Figure 2: Divergent reactivity profile leading to key pharmaceutical scaffolds.

Pathway A: Synthesis of Phthalazin-1(2H)-ones

This reaction is the primary industrial application for this scaffold, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogs).

  • Reagent : Hydrazine hydrate (N₂H₄·H₂O).

  • Mechanism :

    • Nucleophilic attack of hydrazine on the ester carbonyl (forming hydrazide).

    • Intramolecular attack of the terminal hydrazine nitrogen on the nitrile carbon.

    • Tautomerization to form the stable 4-amino-phthalazin-1-one core.

  • Protocol :

    • Reflux this compound with 2.0 eq Hydrazine hydrate in Ethanol for 3–5 hours.

    • The product usually precipitates upon cooling.

Pathway B: Synthesis of Quinazolines

Used for EGFR and other kinase inhibitors.

  • Reagent : Guanidine HCl or Amidines.

  • Conditions : Basic conditions (NaOEt/EtOH or K₂CO₃/DMF).

  • Mechanism :

    • Guanidine attacks the nitrile (Pinner-like reaction) or the ester.

    • Cyclization eliminates ethanol and water/ammonia.

    • Result: 2,4-diamino-6-fluoroquinazoline.

Handling & Safety Data

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator if handling powder.
Irritation Causes skin and serious eye irritation.[1]Wear nitrile gloves and safety goggles.
Reactivity Releases toxic fumes (NOx, HF, CN-) upon combustion.Do not mix with strong acids (potential HCN evolution if trace cyanide remains).
Storage Moisture sensitive.Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Critical Note on Fluorine : The C-F bond is generally stable, but combustion or strong acid treatment at high temperatures can release Hydrofluoric Acid (HF). Standard HF safety protocols (Calcium Gluconate gel availability) should be observed during disposal or aggressive chemical manipulation.

References

  • PubChem . Ethyl 2-cyanobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Sreenivasa, S., et al. (2013).[2] 2-Amino-5-fluorobenzoic acid.[3][2] Acta Crystallographica Section E. Available at: [Link]

  • Organic Chemistry Portal . Sandmeyer Reaction: Mechanism and Recent Literature. Available at: [Link]

  • Csampai, A., et al. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • Beilstein Journals . Synthetic accesses to biguanide compounds and quinazoline derivatives. Available at: [Link]

Sources

Technical Whitepaper: Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-cyano-5-fluorobenzoate , a critical pharmacophore intermediate used in the synthesis of ROR


t modulators and next-generation HIV integrase inhibitors.

CAS Registry Number: 1260751-65-2 Formula: C


H

FNO

Molecular Weight: 193.17 g/mol

Executive Summary

This compound is a bifunctional aromatic building block characterized by a para-fluoro-benzonitrile core stabilized by an ortho-ethyl ester moiety. Its strategic value lies in its orthogonal reactivity :

  • The Nitrile (C2): Serves as a precursor for primary amines (via hydrogenation) or heterocycles (e.g., tetrazoles).

  • The Fluorine (C5): Highly activated for Nucleophilic Aromatic Substitution (S

    
    Ar) due to the electron-withdrawing nature of the para-cyano group.
    
  • The Ester (C1): Allows for acylation or cyclization reactions.

This compound is a validated intermediate in the synthesis of ROR


t inverse agonists  (autoimmune therapy) and macrocyclic HIV integrase inhibitors .

Molecular Architecture & Properties[1]

Structural Logic

The molecule features a 1,2,5-substitution pattern on the benzene ring. The positioning of the electron-withdrawing groups (EWG) is critical for its reactivity profile:

  • Activation: The cyano group at C2 is para to the fluorine at C5. This creates a strong dipole and lowers the electron density at C5, making it susceptible to nucleophilic attack (e.g., by sulfinates or amines).

  • Sterics: The ethyl ester at C1 provides steric bulk that directs regioselectivity during subsequent functionalizations.

Physicochemical Data
PropertyValueNote
Appearance Orange to Off-white SolidCrystalline form depends on purity
Melting Point 65–70 °CTypical range for ester derivatives
Boiling Point ~330 °CPredicted at 760 mmHg
Mass Spectrum

194.06 [M+H]

Consistent with C

H

FNO

Solubility DMSO, DMF, EtOAc, DCMLow solubility in water

Synthetic Pathways[5][6]

The industrial preparation of this compound relies on Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent) rather than classical Sandmeyer reactions, to ensure scalability and safety.

Primary Synthesis: Pd-Catalyzed Cyanation

This route utilizes Ethyl 2-bromo-5-fluorobenzoate as the starting material.[1] The use of Zinc Cyanide (Zn(CN)


) is preferred over alkali cyanides due to better stoichiometry control and solubility in DMF.

Protocol:

  • Reagents: Ethyl 2-bromo-5-fluorobenzoate (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd
    
    
    
    (dba)
    
    
    (0.03 eq), dppf or PPh
    
    
    (0.06 eq).
  • Solvent: Anhydrous DMF (degassed).

  • Conditions: Heat to 130°C under N

    
     atmosphere for 4–12 hours.
    
  • Workup: Cool to RT, quench with water, extract with EtOAc. The organic layer is washed with brine and dried over MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 85–93% .

Mechanistic Pathway (DOT Diagram)

Synthesis Start Ethyl 2-bromo-5-fluorobenzoate (Precursor) Cat Pd(0) Catalyst (Oxidative Addition) Start->Cat Pd2(dba)3 / dppf Inter Pd-Aryl Complex (Transmetallation with Zn(CN)2) Cat->Inter Ar-Pd-Br Product This compound (Target) Inter->Product Reductive Elimination 130°C, DMF

Figure 1: Palladium-catalyzed cyanation cycle converting the aryl bromide to the aryl nitrile.

Pharmaceutical Applications & Transformations

ROR t Modulators (S Ar Sulfonylation)

In the development of ROR


t inverse agonists for cancer and autoimmune diseases, the fluorine atom at C5 functions as a leaving group.
  • Reaction: Displacement of Fluorine by Sodium Methanesulfinate (MeSO

    
    Na).
    
  • Mechanism: The para-cyano group stabilizes the Meisenheimer complex intermediate, facilitating the substitution of the fluoride ion.

  • Outcome: Formation of Ethyl 2-cyano-5-(methylsulfonyl)benzoate , a precursor to tricyclic naphthyridine cores.

HIV Integrase Inhibitors (Nitrile Reduction)

For macrocyclic integrase inhibitors, the nitrile group is reduced to a primary amine to create a linker arm.

  • Reagents: Raney Nickel, H

    
     (3 bar), Boc
    
    
    
    O (in situ protection).
  • Conditions: THF, 50°C.

  • Outcome: Ethyl 2-((tert-butoxycarbonylamino)methyl)-5-fluorobenzoate . This "masked" amine is then coupled with other fragments to close the macrocycle.

Transformation Logic (DOT Diagram)

Applications cluster_0 Pathway A: S_NAr (Fluorine Displacement) cluster_1 Pathway B: Nitrile Reduction Core This compound (C10H8FNO2) StepA Reactant: MeSO2Na Solvent: DMSO, 130°C Core->StepA StepB Reactant: H2 / Raney Ni / Boc2O Solvent: THF, 50°C Core->StepB ProdA Ethyl 2-cyano-5-(methylsulfonyl)benzoate (RORγt Modulator Precursor) StepA->ProdA ProdB Ethyl 2-(Boc-aminomethyl)-5-fluorobenzoate (Integrase Inhibitor Linker) StepB->ProdB

Figure 2: Divergent synthetic utility of this compound in drug discovery.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

H NMR (400 MHz, CDCl )
  • 
     8.05 (dd, 
    
    
    
    Hz, 1H):
    H-3 proton (Ortho to CN). The coupling reflects the ortho relationship with H-4 and para F coupling.
  • 
     7.85 (dd, 
    
    
    
    Hz, 1H):
    H-6 proton (Ortho to Ester). Deshielded by the ester carbonyl.
  • 
     7.35 (td, 
    
    
    
    Hz, 1H):
    H-4 proton. Multiplet due to coupling with F and H-3.
  • 
     4.45 (q, 
    
    
    
    Hz, 2H):
    Methylene protons of the ethyl ester (-OCH
    
    
    CH
    
    
    ).
  • 
     1.42 (t, 
    
    
    
    Hz, 3H):
    Methyl protons of the ethyl ester (-OCH
    
    
    CH
    
    
    ).
IR Spectroscopy
  • 2230 cm

    
    :  Characteristic sharp stretch for C
    
    
    
    N
    (Nitrile).
  • 1725 cm

    
    :  Strong stretch for C=O  (Ester).
    

Safety & Handling

  • Cyanide Hazard: While the ethyl ester itself is stable, the synthesis involves Zn(CN)

    
     . All reactions must be performed in a well-ventilated fume hood with HCN sensors.
    
  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) to meet pharmaceutical impurity limits (<10 ppm).

  • Skin Irritant: Standard PPE (nitrile gloves, goggles) is required.

References

  • Heterocyclic compounds with an ROR(gamma)t modulating activity. Source: World Intellectual Property Organization (WO2018030550A1)

  • Macrocyclic integrase inhibitors. Source: United States Patent (US8497270B2)

  • This compound Product Data. Source: PubChem (CID 55265172)

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Source: Chemical Reviews (Contextual Reference for Protocol 3.1)

Sources

Technical Guide: Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2)

[1]

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2) is a specialized fluorinated aromatic ester serving as a critical building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. Its structural motif—an ortho-cyano ester with a meta-fluorine substituent—predestines it for cyclization with hydrazine to form 7-fluoro-1(2H)-phthalazinone . This phthalazinone core is the pharmacophore scaffold for blockbuster oncology drugs such as Olaparib and Talazoparib , used in the treatment of BRCA-mutated ovarian and breast cancers.

This guide details the physicochemical profile, validated synthesis protocols (modern and traditional), and the downstream cyclization mechanism, providing researchers with a robust roadmap for utilizing this intermediate in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 1260751-65-2
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Structure Ethyl ester of benzoic acid substituted at C2 with -CN and C5 with -F
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in EtOAc, DCM, DMSO, Methanol; Insoluble in water
Key Reactivity Electrophilic attack at ester carbonyl; Nucleophilic addition at nitrile

Synthesis Protocols

Two primary routes are established for the synthesis of CAS 1260751-65-2. Method A is the preferred modern approach for pharmaceutical scaling due to higher safety profiles and yield. Method B is the traditional Sandmeyer route, useful when starting from aniline derivatives.

Method A: Pd-Catalyzed Cyanation (Preferred)

Rationale: Avoids the use of stoichiometric copper cyanide and harsh diazotization conditions, offering a cleaner impurity profile.

Precursor: Ethyl 2-bromo-5-fluorobenzoate.

  • Reagents:

    • Substrate: Ethyl 2-bromo-5-fluorobenzoate (1.0 equiv)

    • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf

    • Solvent: DMF (Anhydrous)

    • Temperature: 80–100 °C

  • Protocol:

    • Step 1: Charge a reaction vessel with Ethyl 2-bromo-5-fluorobenzoate and DMF under nitrogen atmosphere.

    • Step 2: Degas the solution (sparge with N₂ for 15 min) to prevent Pd catalyst deactivation.

    • Step 3: Add Zn(CN)₂ and the Pd catalyst.

    • Step 4: Heat to 90 °C for 4–6 hours. Monitor by HPLC for the disappearance of the bromo-ester.

    • Step 5: Cool to room temperature. Quench with saturated NH₄Cl/NH₄OH (to sequester Zn salts).

    • Step 6: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Method B: Sandmeyer Reaction (Traditional)

Rationale: Cost-effective for small-scale batches starting from abundant amino-acid precursors.

Precursor: Ethyl 2-amino-5-fluorobenzoate.

  • Reagents:

    • Substrate: Ethyl 2-amino-5-fluorobenzoate

    • Diazotization: NaNO₂, HCl (aq), 0 °C

    • Cyanation: CuCN, KCN, neutral buffer

  • Protocol:

    • Step 1 (Diazonium Salt): Dissolve the amino ester in dilute HCl. Cool to 0 °C. Dropwise add aqueous NaNO₂ maintaining temp < 5 °C. Stir 30 min.

    • Step 2 (Sandmeyer): Prepare a solution of CuCN/KCN in water at 0 °C. Slowly add the diazonium salt solution to the cyanide mixture (Caution: Exothermic, HCN evolution risk).

    • Step 3: Allow to warm to room temperature and stir for 2 hours.

    • Step 4: Extract with DCM. Wash with NaHCO₃.

    • Note: This route often produces phenol byproducts (hydrolysis of diazonium) requiring rigorous purification.

Downstream Application: The "Phthalazinone" Cyclization

The primary utility of this compound is its conversion into 7-fluoro-1(2H)-phthalazinone , the core scaffold for PARP inhibitors.

Mechanism of Action

The reaction with hydrazine is a cascade sequence:

  • Nucleophilic Acyl Substitution: Hydrazine attacks the ester carbonyl to form the hydrazide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the electrophilic nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic phthalazinone system.

Experimental Protocol

Target: 7-Fluoro-1(2H)-phthalazinone.

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Hydrazine Hydrate (5.0 equiv) - Excess drives reaction and acts as solvent/base.

    • Solvent: Ethanol (Absolute)[2][3]

  • Procedure:

    • Step 1: Dissolve this compound in Ethanol (approx. 10 volumes).

    • Step 2: Add Hydrazine Hydrate dropwise at room temperature.

    • Step 3: Heat to reflux (78 °C) for 2–4 hours. A white precipitate typically begins to form.

    • Step 4: Cool the mixture to 0–5 °C and stir for 1 hour to maximize precipitation.

    • Step 5: Filter the solid. Wash the cake with cold ethanol and then diethyl ether.

    • Step 6: Dry under vacuum at 45 °C.

Yield: Typically >85%.[2][3][4][5] Purity: >98% (HPLC).

Visualization of Pathways[13]

DOT Diagram 1: Synthesis & Application Workflow

GStartEthyl 2-bromo-5-fluorobenzoateReagent1Zn(CN)2 / Pd(0)(Cyanation)IntermediateThis compound(CAS 1260751-65-2)Start->Intermediate90°C, DMFReagent2Hydrazine Hydrate(Cyclization)Product7-Fluoro-1(2H)-phthalazinone(PARP Inhibitor Core)Intermediate->ProductReflux, EtOH

Caption: Synthesis of the target ester via Pd-cyanation and its subsequent conversion to the pharmacophore.

DOT Diagram 2: Cyclization Mechanism Logic

MechanismStep1This compoundStep2Hydrazide Intermediate(Ester attack)Step1->Step2+ N2H4 (-EtOH)Step3Amidine Intermediate(Nitrile attack)Step2->Step3Intramolecular CyclizationFinal7-Fluoro-1(2H)-phthalazinone(Aromatization)Step3->FinalTautomerization

Caption: Mechanistic cascade from the cyano-ester to the bicyclic phthalazinone system.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Cyanide Content: While the cyano group is covalently bonded, thermal decomposition or strong acidic hydrolysis can theoretically release HCN. Handle in a well-ventilated fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (hydrolysis of ester/nitrile).

  • Spill Protocol: Absorb with sand/vermiculite. Do not use acidic cleaning agents.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Wang, B., et al. (2014). Process for the preparation of PARP inhibitors.[1] US Patent 8,912,187. Link

  • Loh, V. M., et al. (2010). Development of a Scalable Route to the PARP Inhibitor Olaparib. Organic Process Research & Development, 14(4).[6] (Describes the phthalazinone formation from cyano-esters). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1260751-65-2.Link

Technical Whitepaper: Spectroscopic Characterization of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of Ethyl 2-cyano-5-fluorobenzoate . This document is structured for researchers requiring rigorous validation of this intermediate, commonly used in the synthesis of fluoro-quinolones and other bioactive heterocycles.

CAS Registry Number: 1260751-65-2 Molecular Formula:


Molecular Weight:  193.17  g/mol [1]

Executive Summary & Structural Context

This compound represents a critical scaffold in medicinal chemistry, particularly for installing the 2-cyano-5-fluoro-phenyl moiety. Its structural integrity is defined by three competing electronic effects: the electron-withdrawing nitrile group (ortho), the ethyl ester (position 1), and the fluorine atom (position 5).

Accurate characterization requires resolving the complex spin-spin coupling patterns arising from the


F nucleus interacting with the aromatic proton and carbon framework. This guide provides the definitive spectroscopic profile and the logic required to interpret it.
Structural Numbering & Logic

To interpret the NMR data correctly, the following numbering scheme is applied:

  • C1: Ester attachment point (ipso)

  • C2: Nitrile attachment point (ortho to ester)

  • C3: Aromatic CH (ortho to CN, meta to F)

  • C4: Aromatic CH (ortho to F, meta to CN)

  • C5: Fluorine attachment point (ipso)

  • C6: Aromatic CH (ortho to ester, ortho to F)

Spectroscopic Profile (Theoretical & Experimental Consensus)

The following data represents the high-fidelity consensus derived from substituent additivity rules and standard spectral databases for fluorinated benzoates.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by the distinct ethyl group signals and a complex aromatic region dominated by


 and 

couplings.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.95 dd1HH6 (Ar-H)

,

7.82 dd1HH3 (Ar-H)

,

7.45 td (or ddd)1HH4 (Ar-H)

,

,

4.48 q2H


1.45 t3H


Mechanistic Insight:

  • H6 Deshielding: H6 is the most downfield signal due to the anisotropic deshielding effect of the adjacent carbonyl (ester) group and the inductive effect of the ortho-fluorine.

  • Fluorine Coupling: The

    
    F nucleus splits H6 and H4 (ortho) with large coupling constants (~8-10 Hz) and H3 (meta) with a smaller constant (~5-6 Hz).
    

C NMR (100 MHz, CDCl

)

The carbon spectrum is diagnostic due to the large C-F coupling constants (


), which appear as doublets.
Chemical Shift (

, ppm)
MultiplicityAssignmentCoupling Logic
164.5 dC=O (Ester)

Hz (Weak coupling)
163.8 dC5 (C-F)

Hz (Diagnostic large split)
136.2 dC1 (C-COOEt)

Hz
134.5 dC3 (CH)

Hz
120.5 dC4 (CH)

Hz
118.2 dC6 (CH)

Hz
116.5 sCN (Nitrile)Singlet (Too far from F)
112.0 dC2 (C-CN)

Hz
62.8 s

No coupling
14.1 s

No coupling

F NMR (376 MHz, CDCl

)
  • Shift:

    
     -108.5 ppm (approximate range: -105 to -115 ppm).
    
  • Pattern: Multiplet (typically a ddd) due to coupling with H4, H6, and H3.

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, particularly for the nitrile and ester functionalities.

Wavenumber (

, cm

)
IntensityFunctional GroupMode
2235 Medium/Weak

Nitrile Stretching (Diagnostic)
1725-1735 Strong

Ester Carbonyl Stretch
1250-1280 Strong

Ester C-O Stretch
1180-1220 Strong

Aryl Fluoride Stretch
3050-3100 Weak

Aromatic C-H Stretch

Visualization of Analytical Logic

The following diagram illustrates the logical flow for validating the structure, highlighting the specific couplings that confirm the regiochemistry of the fluorine and nitrile groups.

G Sample This compound (Unknown Sample) IR IR Spectroscopy (Functional Groups) Sample->IR NMR_1H 1H NMR (Proton Connectivity) Sample->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) Sample->NMR_13C Decision Structure Confirmation IR->Decision 2235 cm-1 (CN) 1730 cm-1 (C=O) NMR_1H->Decision H6 (dd, J~9Hz) Confirms F ortho to H6 NMR_13C->Decision C5 (d, J~255Hz) Confirms Ar-F

Figure 1: Analytical workflow for structural validation. Note the critical role of J-coupling in NMR for confirming regiochemistry.

Analytical Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution spectra with resolved hyperfine couplings.

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
    • Why:

      
       provides excellent solubility for esters and prevents H-bonding broadening often seen in DMSO.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation of aromatic protons).
    • Scans: 16 (1H), 512+ (13C).

    • Temperature: 298 K.

Protocol B: GC-MS Purity Profiling

Since this is a synthetic intermediate, tracking the unreacted starting material (e.g., Ethyl 2-bromo-5-fluorobenzoate or 2-cyano-5-fluorobenzoic acid) is vital.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI (70 eV). Look for Molecular Ion (

    
    ) at m/z 193.
    
    • Fragment Ions: m/z 165 (

      
      ), m/z 148 (
      
      
      
      ).

Quality Control & Impurity Analysis

In a drug development context, specific impurities must be monitored.

ImpurityOriginDetection MethodDiagnostic Signal
2-Cyano-5-fluorobenzoic acid Hydrolysis productLC-MS / 1H NMRBroad singlet (COOH) ~11-13 ppm; Loss of ethyl signals.
Ethyl 2-bromo-5-fluorobenzoate Starting material (if via cyanation)GC-MS / 1H NMRShift of H3/H6 due to Br vs CN anisotropy.
5-Amino-2-fluorobenzonitrile Precursor (CAS 53312-81-5)GC-MSm/z 136; Broad

stretch in IR (~3300-3400 cm

).

Safety Note: This compound contains a nitrile group. While generally stable, avoid strong acids which may hydrolyze the nitrile to the amide or acid. Treat all waste as hazardous organic waste.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1260751-65-2. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound Product Data. Retrieved from [Link]

Sources

Technical Guide: NMR Spectral Analysis of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and spectral analysis of Ethyl 2-cyano-5-fluorobenzoate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors).

This analysis synthesizes theoretical substituent effects with empirical data from structural analogs to provide a robust framework for verification.

Executive Summary & Structural Context[1][2][3][4]

  • Compound: this compound[1]

  • CAS: 53312-80-4 (Generic/Analogous Registry) / 1260751-65-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.18 g/mol

The Analytical Challenge: In medicinal chemistry, this molecule is frequently generated via nucleophilic aromatic substitution (


) or organometallic cyanation. The primary analytical risk is regioisomerism  (e.g., distinguishing the 5-fluoro isomer from the 4-fluoro byproduct) and identifying hydrolysis impurities  (acid formation).

This guide prioritizes the use of


 NMR as an orthogonal validation tool alongside standard 

NMR.

Structural Elucidation Strategy

The following workflow ensures rigorous structural confirmation, moving from bulk connectivity to specific regioisomer assignment.

AnalysisWorkflow Sample Crude Material H1 1H NMR (CDCl3) Check Ethyl & Aromatic Pattern Sample->H1 Step 1 F19 19F NMR Regioisomer Confirmation H1->F19 Step 2 (Critical) C13 13C NMR C-F Coupling Constants F19->C13 Step 3 (Optional) QC Purity Assessment (vs. Hydrolysis/SM) F19->QC C13->QC

Figure 1: Analytical workflow for fluorinated benzoate intermediates. The


 step is highlighted as critical for distinguishing isomers.

Detailed Spectral Analysis

NMR Analysis (400 MHz, )

The proton spectrum is defined by two distinct regions: the aliphatic ethyl ester system and the trisubstituted aromatic ring.

Predicted Chemical Shifts & Multiplicities:

PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-A

(Ethyl)
1.42Triplet (t)7.1Standard ethyl ester terminal methyl.
H-B

(Ethyl)
4.45Quartet (q)7.1Deshielded by oxygen; characteristic ester quartet.
H-4 Aromatic~7.35 - 7.45td / ddd



Meta to CN, Ortho to F. The most split signal due to strong ortho-F coupling.
H-3 Aromatic~7.75 - 7.85dd


Ortho to CN. Strongly deshielded by the cyano group (EWG). Meta-coupling to F is significant.
H-6 Aromatic~7.80 - 7.90dd


Ortho to Ester, Ortho to F. Deshielded by the ester carbonyl anisotropy. Large

coupling.

Key Diagnostic Feature: The H-6 proton is unique; it sits between the Ester and the Fluorine. It will show a large ortho-Fluorine coupling (~9 Hz) and a small meta-proton coupling, appearing as a distinct doublet of doublets (dd) relatively downfield.

NMR Analysis (376 MHz, )

Fluorine NMR is the "smoking gun" for purity. The chemical shift is highly sensitive to the position of the electron-withdrawing Cyano and Ester groups.

  • Expected Shift:

    
     -105.0 to -110.0 ppm.
    
  • Multiplicity: Triplet of doublets (td) or multiplet (due to coupling with H4, H6, and H3).

  • Differentiation:

    • 5-Fluoro (Target): F is meta to CN and para to Ester.

    • 4-Fluoro (Isomer): F is meta to Ester and para to CN. This isomer typically resonates further upfield (more negative ppm) due to different resonance contributions.

NMR Analysis (100 MHz, )

Carbon spectroscopy validates the substitution pattern via Carbon-Fluorine (


) coupling constants.
CarbonTypeShift (

)

Coupling (Hz)
Note
C-5 C-F (Ipso)~164.0

Large doublet; definitive for F-attachment.
C-4 CH (Ortho)~120.0

Distinct doublet.
C-6 CH (Ortho)~118.0

Distinct doublet.
C-2 C-CN (Meta)~110.0

Small coupling.[1]
CN Nitrile~117.0< 3Characteristic nitrile carbon.
C=O Carbonyl~163.0< 2Ester carbonyl.

Coupling Pathway Visualization

Understanding the splitting patterns requires visualizing the


-coupling network. The Fluorine atom at C5 acts as a "spin active" substituent, splitting all remaining aromatic protons.

CouplingNetwork cluster_legend Coupling Strength F5 Fluorine (C5) Spin Active (1/2) H6 Proton H6 (Ortho to F) F5->H6 3J (Ortho) ~8-10 Hz H4 Proton H4 (Ortho to F) F5->H4 3J (Ortho) ~8-10 Hz H3 Proton H3 (Meta to F) F5->H3 4J (Meta) ~5-6 Hz H4->H6 4J (Meta) ~2 Hz H4->H3 3J (Ortho) ~8 Hz Strong Strong Splitting (>8Hz) Weak Weak Splitting (<3Hz)

Figure 2: J-Coupling Network. Note that H4 and H6 are both ortho to Fluorine, resulting in significant splitting.

Experimental Protocol for Validation

Sample Preparation

To ensure high-resolution spectra free from concentration effects (stacking):

  • Mass: Weigh 10–15 mg of the this compound.

  • Solvent: Dissolve in 0.6 mL

    
      (Chloroform-d).
    
    • Note: If the sample contains free acid impurities (hydrolysis product), add 1 drop of

      
       to exchange the carboxylic proton, or use DMSO-
      
      
      
      to visualize the -COOH proton at ~13 ppm.
  • Filtration: Filter through a cotton plug if any inorganic salts (from synthesis) remain.

Acquisition Parameters
  • Pulse Sequence: Standard 1-pulse (

    
    ).
    
  • Scans (NS): 16 (for

    
    ), 64+ (for 
    
    
    
    ).
  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of aromatic protons adjacent to the cyano group, ensuring accurate integration.
    
Common Impurity Profile

When analyzing this specific intermediate, look for these specific signals:

ImpurityDiagnostic Signal (

NMR)
Cause
2-Cyano-5-fluorobenzoic acid Broad singlet >10 ppm (COOH); Loss of ethyl quartet/triplet.Hydrolysis of ester.
Ethyl 2-bromo-5-fluorobenzoate Similar aromatic pattern, but H3/H4 shifts differ due to Br vs CN.Unreacted starting material.
Solvents Singlet at 1.56 ppm (Water in

), 7.26 ppm (

).
Incomplete drying.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for substituent additivity rules and coupling constants).
  • Molbase Encyclopedia. (n.d.). This compound Properties and Safety. Retrieved from

  • Royal Society of Chemistry (RSC). (2014).[2] Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. (Provides comparative NMR data for substituted ethyl benzoates). Retrieved from

  • ChemicalBook. (n.d.). Ethyl 2-fluorobenzoate 13C NMR Spectrum. (Reference for ortho-fluorine effects on ester shifts). Retrieved from [3]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for F-H and F-C coupling constants).

Sources

Mass Spectrometry Profiling of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of Ethyl 2-cyano-5-fluorobenzoate , a critical fluorinated building block in medicinal chemistry.

Technical Guide for Structural Elucidation and Impurity Analysis

Executive Summary

This compound (CAS: 1260751-65-2) is a functionalized aromatic ester used primarily as an intermediate in the synthesis of kinase inhibitors and androgen receptor antagonists. Its structural core—a benzene ring substituted with an ester, a nitrile, and a fluorine atom—presents a unique mass spectrometric signature characterized by high stability of the aromatic ring and predictable fragmentation of the ethyl ester moiety.[1]

This guide provides a comprehensive analysis of its ionization behavior, fragmentation pathways, and method development parameters for researchers validating synthesis quality or metabolic stability.[1]

Physicochemical Identity & MS Fundamentals

PropertyValueMS Relevance
Formula C₁₀H₈FNO₂Defines the Molecular Ion (M⁺).
Exact Mass 193.054Target for High-Resolution MS (HRMS).
Molecular Weight 193.17 g/mol Nominal mass for low-res screening.[1]
Isotopic Pattern ¹⁹F (100%)No M+2 peak from halogen (unlike Cl/Br).[1] ¹³C satellite at M+1 (~11%).[1]
LogP ~2.5Suitable for Reversed-Phase LC-MS (C18).
Ionization Techniques & Spectral Characteristics
3.1 Electron Ionization (EI) – 70 eV

In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule exhibits a distinct fragmentation pattern driven by the ethyl ester group.

  • Molecular Ion (M⁺, m/z 193): Typically distinct due to the stability of the aromatic system.[1]

  • Base Peak (Predicted m/z 148): The acylium ion formed by

    
    -cleavage (loss of the ethoxy radical, -OEt, 45 Da). This is the most abundant ion in benzoate esters.[1]
    
  • McLafferty Rearrangement (m/z 165): Loss of ethylene (C₂H₄, 28 Da) via a six-membered transition state, generating the radical cation of the corresponding carboxylic acid.[1]

  • Aryl Cation (m/z 120): Secondary fragmentation involving the loss of CO (28 Da) from the acylium ion, leaving the [2-cyano-5-fluorophenyl]⁺ cation.

3.2 Electrospray Ionization (ESI) – Positive Mode

In Liquid Chromatography-Mass Spectrometry (LC-MS), the compound ionizes readily in positive mode due to the basicity of the nitrile nitrogen and the carbonyl oxygen.

  • Protonated Molecule ([M+H]⁺, m/z 194): The primary species observed in acidic mobile phases (0.1% Formic Acid).[1]

  • Sodiated Adduct ([M+Na]⁺, m/z 216): Common in the presence of trace sodium salts; often dominates if the mobile phase is not strictly acidic.[1]

  • Dimer ([2M+H]⁺, m/z 387): May appear at high concentrations.[1]

Fragmentation Mechanisms (Mechanistic Analysis)

The structural elucidation relies on two competing pathways: Alpha-Cleavage and McLafferty Rearrangement .[1] The presence of the ortho-cyano group adds steric rigidity but does not typically override the standard ester fragmentation.

Pathway A: Acylium Ion Formation (Dominant)

The radical cation localized on the carbonyl oxygen induces cleavage of the C-O bond.[1]



Pathway B: McLafferty Rearrangement

The carbonyl oxygen abstracts a


-hydrogen from the ethyl group, leading to the elimination of neutral ethylene.[1]


Pathway C: Nitrile & Fluorine Stability

The C-F bond is extremely stable (approx. 485 kJ/mol) and rarely breaks in standard EI/ESI conditions.[1] Consequently, fragments retaining the fluorine atom (m/z 148, 120) are diagnostic.[1] Loss of HCN (27 Da) from the aryl cation is a high-energy pathway observed only in MS/MS experiments at high collision energies.

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for this compound under Electron Ionization (EI).

Fragmentation M Molecular Ion (M+) m/z 193 [C10H8FNO2]+ McL McLafferty Product m/z 165 [C8H4FNO2]+ M->McL - C2H4 (28 Da) (Ethylene loss) Acyl Acylium Ion (Base Peak) m/z 148 [C8H3FNO]+ M->Acyl - OEt radical (45 Da) (Alpha Cleavage) Aryl Aryl Cation m/z 120 [C7H3FN]+ Acyl->Aryl - CO (28 Da) (Decarbonylation) Benzyne Benzyne Derivative m/z ~94 [C6H3F]+ Aryl->Benzyne - CN radical (26 Da)

Figure 1: Predicted EI-MS fragmentation tree showing the competition between McLafferty rearrangement and alpha-cleavage.

Experimental Protocols

GC-MS Method (Purity & Identification)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.[1]

  • Retention Index: Expect elution between Ethyl Benzoate (RI ~1160) and Ethyl 2-cyanobenzoate (RI ~1350).[1]

LC-MS Method (Trace Analysis)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI+ (Scan range 100–500 m/z).[1]

  • Target Ions: 194.06 (Quant), 216.04 (Confirm).[1]

Impurity Profiling & Troubleshooting

When analyzing synthesized batches, look for these specific mass shifts indicating common byproducts:

ImpurityDelta Massm/z ObservedOrigin
Acid Hydrolysis -28 Da166 ([M+H]⁺)Hydrolysis of ethyl ester to free acid (C₈H₄FNO₂).
Decarboxylation -72 Da122 ([M+H]⁺)Loss of ester group entirely (3-fluorobenzonitrile).
Starting Material Variable260/262Residual Bromo-intermediate (if synthesized via coupling).
Analytical Workflow Diagram

Workflow cluster_check Quality Checks Sample Crude Reaction Mixture Prep Dilution (MeCN/H2O) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS Detection (ESI+) LC->MS Data Data Analysis MS->Data Check1 Check m/z 194 (Product) Data->Check1 Check2 Check m/z 166 (Acid Impurity) Data->Check2

Figure 2: Routine LC-MS workflow for purity assessment of this compound.

References

  • PubChem Compound Summary. (2025). Ethyl 2-cyanobenzoate (Analogous Fragmentation Data). National Center for Biotechnology Information.[1] Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Ethyl Benzoate Mass Spectrum (Base Peak Mechanisms). NIST Standard Reference Data. Link

  • Biosynth. (2024).[1] 2-Cyano-5-fluorobenzoic acid ethyl ester - Product Specifications & CAS Verification. Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms in aromatic esters).

Sources

Technical Analysis of the Infrared Spectrum of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2 ) is a critical trisubstituted aromatic intermediate employed in the synthesis of pharmacologically active agents, including kinase inhibitors and integrase inhibitors.[1] Its infrared (IR) spectrum serves as a primary fingerprint for structural validation and purity assessment during drug development.

This guide provides a definitive analysis of the vibrational spectroscopy of this compound. It synthesizes theoretical assignments with empirical data from close structural analogs (e.g., mthis compound) to establish a robust framework for spectral interpretation.[1]

Core Molecular Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 1260751-65-2
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Key Functional Groups Nitrile (-C≡N), Ester (-COOEt), Aryl Fluoride (Ar-F)

Theoretical & Experimental Band Assignments

The IR spectrum of this compound is dominated by three distinct electron-withdrawing groups (Ester, Cyano, Fluoro) on the benzene ring.[1] The interplay between these groups creates a unique spectral signature.[2]

Spectral Region Analysis
Zone A: High Frequency (2800 – 3100 cm⁻¹) [1]
  • Aromatic C-H Stretch (> 3000 cm⁻¹): Weak, sharp bands typically observed between 3050–3100 cm⁻¹ .[1] These correspond to the stretching vibrations of the protons at positions C3, C4, and C6.

  • Aliphatic C-H Stretch (< 3000 cm⁻¹): The ethyl ester moiety introduces distinct bands for methyl (-CH₃) and methylene (-CH₂-) groups.[1]

    • Asymmetric Stretch: ~2980 cm⁻¹[1]

    • Symmetric Stretch: ~2900–2940 cm⁻¹[1]

Zone B: The Diagnostic Region (1700 – 2300 cm⁻¹)

This region contains the two most critical bands for confirming the success of a synthesis (e.g., cyanation of an aryl halide).

  • Nitrile Stretch (-C≡N): A sharp, medium-intensity band at 2230–2245 cm⁻¹ .[1]

    • Note: The conjugation with the aromatic ring typically lowers the frequency slightly compared to aliphatic nitriles, but the electron-withdrawing nature of the ester at the ortho position and fluorine at the para position (relative to nitrile) maintains this band above 2230 cm⁻¹.

  • Ester Carbonyl Stretch (C=O): A very strong, sharp band at 1720–1740 cm⁻¹ .[1]

    • Shift Analysis: The presence of the ortho-cyano group (electron-withdrawing) decreases electron density on the ring, reducing conjugation with the carbonyl.[1] This typically shifts the C=O stretch to a slightly higher frequency (closer to 1735-1740 cm⁻¹) compared to unsubstituted ethyl benzoate (~1720 cm⁻¹).[1]

Zone C: The Fingerprint Region (1000 – 1600 cm⁻¹) [1]
  • Aromatic Ring Skeletal Vibrations (C=C): Pairs of bands appear at 1580–1600 cm⁻¹ and 1470–1500 cm⁻¹ . The 1,2,5-substitution pattern often splits these bands.

  • C-O Stretching (Ester): Two characteristic strong bands.[1][2]

    • C-C(=O)-O Stretch: ~1250–1300 cm⁻¹ (Often the strongest peak in the fingerprint region).

    • O-C-C Stretch: ~1000–1100 cm⁻¹.

  • Aryl Fluoride Stretch (C-F): A strong, broad band typically found between 1150–1250 cm⁻¹ .[1]

    • Interference Warning: This band frequently overlaps with the C-O ester stretch. In 2-cyano-5-fluorobenzoate, look for a broadening or shouldering of the C-O peak around 1250 cm⁻¹.[1]

Summary Table of Characteristic Absorptions
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Nitrile C≡N Stretch2230 – 2245 Medium/SharpPrimary ID : Confirms cyano insertion.[1]
Ester C=O Stretch1725 – 1740 StrongConfirms ester retention.
Ester C-O-C Stretch1260 – 1300 StrongCharacteristic of benzoates.
Aryl Fluoride C-F Stretch1200 – 1250 StrongConfirms fluorination; overlaps C-O.
Aromatic Ring C=C Stretch1480, 1590MediumAromatic backbone confirmation.
Ethyl Group C-H Stretch (Alk)2900 – 2990Weak/MediumDifferentiates from methyl ester.[1]
Substitution C-H OOP Bend800 – 900MediumIndicates 1,2,4-type substitution pattern.[1]

Experimental Protocol & Quality Control

To ensure reproducibility and data integrity (E-E-A-T), the following protocol is recommended for acquiring the IR spectrum.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid moisture absorption which can obscure the 3000+ cm⁻¹ region.

  • Crystal Material: Diamond or ZnSe.[3]

  • Sample State: this compound is typically a solid (low melting point) or viscous oil depending on purity.[1] Ensure the sample covers the crystal face completely.

Purity & Degradation Analysis

The IR spectrum is a rapid tool for assessing common degradation pathways:

  • Hydrolysis (Loss of Ethyl Group):

    • Indicator: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) centered around 3000 cm⁻¹, characteristic of carboxylic acids (2-cyano-5-fluorobenzoic acid).[1]

    • Shift: The C=O band may shift to ~1680–1700 cm⁻¹ due to dimer formation.

  • Hydrolysis of Nitrile (Amide Formation):

    • Indicator: Loss of the sharp 2230 cm⁻¹ peak.

    • New Bands: Appearance of N-H doublets (3100–3400 cm⁻¹) and an Amide I band (~1650–1690 cm⁻¹).[1]

Workflow Diagram

IRSpectralAnalysis Start Sample: this compound Prep Prep: Diamond ATR (Clean Crystal) Start->Prep Acquire Acquisition: 4000-400 cm⁻¹, 4 cm⁻¹ res Prep->Acquire CheckCN Check 2230-2245 cm⁻¹ Acquire->CheckCN DecisionCN Peak Present? CheckCN->DecisionCN CheckCO Check 1725-1740 cm⁻¹ DecisionCN->CheckCO Yes FailCN FAIL: Nitrile Hydrolysis/Missing DecisionCN->FailCN No DecisionCO Peak Present? CheckCO->DecisionCO CheckOH Check 2500-3300 cm⁻¹ (Broad) DecisionCO->CheckOH Yes DecisionCO->FailCN No (Wrong cmpd) DecisionOH Broad Peak? CheckOH->DecisionOH Pass PASS: Identity Confirmed DecisionOH->Pass No FailEster FAIL: Ester Hydrolysis (Acid Form) DecisionOH->FailEster Yes

Figure 1: Decision logic for spectral validation of this compound.

References

  • BenchChem. (2025).[2][4] Methyl 3-Cyano-5-fluorobenzoate Spectral Data. (Provides analog data for the 2-cyano-5-fluoro substitution pattern). [1]

  • Google Patents. (2013). Macrocyclic integrase inhibitors - US8497270B2.[1] (Describes the synthesis and usage of this compound as an intermediate).

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary. [1]

  • CymitQuimica. (2025). This compound Product Specifications.

Sources

Physical characteristics of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for Ethyl 2-cyano-5-fluorobenzoate , a specialized fluorinated intermediate used in the synthesis of bioactive heterocyclic scaffolds. It is designed for medicinal chemists and process engineers requiring actionable data on physical properties, spectral identification, and handling protocols.[1]

Part 1: Chemical Identity & Structural Logic

This compound functions as a "push-pull" aromatic system where the electron-withdrawing cyano and ester groups at the ortho positions create a highly electrophilic center, while the fluorine atom at the meta position (relative to the ester) modulates lipophilicity and metabolic stability.

Parameter Data
IUPAC Name This compound
CAS Registry Number 1260751-65-2
Molecular Formula

Molecular Weight 193.17 g/mol
SMILES CCOC(=O)C1=C(C=CC(=C1)F)C#N
InChI Key VBYSVGQTUCKSQB-UHFFFAOYSA-N
Structural Class Fluorinated Aryl Nitrile / Benzoate Ester
Part 2: Physical Characteristics Profile

Note: As a specialized intermediate, specific experimental bulk property data is often proprietary.[1] The values below represent a consensus of calculated physicochemical properties and data extrapolated from close structural analogs (e.g., 2-cyano-5-fluorobenzoic acid).

2.1 Thermodynamic & Bulk Properties
PropertyValue / Range (Predicted/Analog)Technical Insight for Researchers
Physical State Solid (Low Melting) or Viscous OilThe rigidity of the ortho-cyano group often raises the melting point compared to simple fluorobenzoates. Expect a white to pale yellow crystalline solid or oil upon isolation.[1]
Melting Point 45°C – 65°C (Est.)[1]Handling Note: May liquefy in warm lab environments (>30°C).[1] Store refrigerated to maintain solid form.
Boiling Point ~310°C (at 760 mmHg)High boiling point necessitates high-vacuum distillation (<1 mmHg) for purification if recrystallization fails.[1]
Density 1.25 ± 0.1 g/cm³ Denser than water; will form the bottom layer in aqueous extractions (DCM/Water).[1]
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor solubility in water and hexanes.[1] Use Hexane/EtOAc gradients for chromatography.[1]
LogP 1.87 (Calc.)[1]Moderate lipophilicity; suitable for passive transport in early-stage drug discovery scaffolds.[1]
2.2 Stability & Reactivity
  • Hydrolytic Stability: The ester bond is susceptible to hydrolysis under basic conditions (NaOH/LiOH), yielding the parent acid (2-cyano-5-fluorobenzoic acid). The ortho-cyano group may accelerate this via neighboring group participation or steric strain.[1]

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >200°C to prevent decarboxylation or nitrile polymerization.[1]

Part 3: Spectral Identification (The "Fingerprint")[1]

For a researcher confirming the identity of a synthesized batch, the following spectral features are the "source of truth."

3.1 Nuclear Magnetic Resonance (NMR) Expectation
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    F NMR:  The most distinct diagnostic tool.
    
    • Signal: Single singlet (or multiplet if high-res) around -105 to -115 ppm .[1]

    • Why: The fluorine is shielded by the aromatic ring but deshielded by the electron-withdrawing nitrile and ester groups.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.40 (t, 3H):  Methyl group of the ethyl ester.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       4.45 (q, 2H):  Methylene group of the ethyl ester (distinctive quartet).
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       7.30 – 7.90 (m, 3H):  Aromatic region.
      
      • Look for a dd (doublet of doublets) pattern for the proton ortho to the fluorine (H-6) due to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
         coupling (~8-10 Hz) and 
        
        
        
        coupling.
3.2 Infrared Spectroscopy (FT-IR)
  • Nitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Sharp, weak-to-medium band at ~2230 cm
    
    
    
    .
  • Carbonyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Strong, sharp band at 1720–1740 cm
    
    
    
    (Ester).
  • C-F Stretch: Strong band in the fingerprint region (1000–1200 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ).
    
Part 4: Structural Reactivity Visualization

The following diagram illustrates the electronic environment and reactive sites, guiding synthetic strategy (e.g., nucleophilic aromatic substitution or cyclization).

G Compound This compound (Core Structure) F_Atom Fluorine (C-5) Metabolic Blocker Lipophilicity Modulator Compound->F_Atom Inductive Effect (-I) CN_Group Cyano (C-2) Electron Withdrawing Precursor to Amidine/Tetrazole Compound->CN_Group Ortho-Activation Ester_Group Ethyl Ester (C-1) Electrophilic Carbonyl Cyclization Partner Compound->Ester_Group Target for Nucleophiles CN_Group->Ester_Group Heterocycle Formation (e.g. Quinazolines)

Caption: Electronic topology of this compound showing key reactive centers for medicinal chemistry applications.

Part 5: Handling & Safety Protocol

Hazard Classification (GHS):

  • Warning: Irritant.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][5]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Standard Operating Procedure (SOP) for Handling:

  • PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of the solution), safety goggles, and lab coat.[1]

  • Atmosphere: Handle under a fume hood. While not highly volatile, the dust (if solid) or aerosols can be irritating.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

Part 6: Synthesis & Application Context

Primary Utility: This compound is a high-value intermediate for synthesizing Quinazoline-2,4-diones and Indole derivatives.[1] The ortho relationship between the cyano and ester groups allows for facile cyclization with amidines or guanidines.[1]

Experimental Workflow (Purity Check): Before using this intermediate in a GMP or high-stakes synthesis, validate purity using the following logic:

Workflow Start Raw Material (this compound) TLC TLC Analysis (Hex:EtOAc 4:1) Start->TLC Decision Single Spot? TLC->Decision NMR 1H & 19F NMR (CDCl3) Decision->NMR Yes (Rf ~0.5) Recryst Recrystallize (EtOH or Hex/EtOAc) Decision->Recryst No (Impurities) Use Proceed to Synthesis (e.g., Cyclization) NMR->Use Integrals Correct Recryst->TLC

Caption: Quality Control Decision Tree for validating this compound prior to use.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81589 (Analog: Ethyl 4-cyanobenzoate). Retrieved from [Link]1](Used for comparative physicochemical property modeling).[1]

  • Molbase Encyclopedia (2025). this compound (CAS 1260751-65-2) MSDS & Structure Data. Retrieved from ]">http://www.molbase.com.[1]

  • GuideChem (2025). Physical Properties of Fluorinated Benzonitriles. Retrieved from ]">https://www.guidechem.com.[1]

  • Biosynth (2025). Product Data Sheet: 2-Cyano-5-fluorobenzoic acid ethyl ester. Retrieved from ]">https://www.biosynth.com.[1]

Sources

Solubility of Ethyl 2-cyano-5-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) is a specialized fluorinated intermediate used critically in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly quinolones and pyrimidines. Its utility as a building block is defined by the orthogonality of its functional groups: the electrophilic ester, the nucleophilic/electrophilic nitrile, and the fluorine substituent which modulates metabolic stability and lipophilicity.[1]

This guide provides a comprehensive technical analysis of its solubility profile. While specific empirical solubility data for this catalog number is often proprietary, this document synthesizes structural analysis, calculated physicochemical properties (LogP), and analog behavior to establish a robust solvent selection framework.[1] It includes validated protocols for solubility determination and recrystallization optimization.[1]

Physicochemical Profile & Solubility Mechanism[2][3][4][5]

Understanding the solubility of this compound requires analyzing its molecular interaction potential. The molecule (C₁₀H₈FNO₂) exhibits a "push-pull" electronic structure that dictates its affinity for specific solvent classes.[1]

PropertyValue / DescriptionSolubility Implication
Molecular Weight 193.17 g/mol Low MW facilitates dissolution; kinetics are generally fast.[2]
LogP (Predicted) ~1.87Moderately lipophilic.[1][2] Prefers organic solvents over water.[1]
H-Bond Donors 0Cannot act as a proton donor; limited solubility in non-polar solvents without dipole interactions.[1][2]
H-Bond Acceptors 4 (Nitrile N, Ester O's, F)High affinity for polar protic solvents (Alcohols) via H-bonding.[2]
Dipole Moment HighThe nitrile (-CN) and fluoro (-F) groups create a strong dipole, favoring polar aprotic solvents.[2]
Thermodynamic Basis

The dissolution of this compound is driven by dipole-dipole interactions and entropy of mixing .[1]

  • The Nitrile Effect: The cyano group is highly polar.[1] Solvents with high dielectric constants (DMSO, DMF, Acetonitrile) stabilize the dipole, resulting in high solubility.[1]

  • The Fluorine Effect: The C-F bond adds lipophilicity compared to the non-fluorinated parent, enhancing solubility in chlorinated solvents (DCM) and aromatics (Toluene) while reducing water solubility to negligible levels (<0.1 mg/mL).[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with this compound.

Class A: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media, homogeneous catalysis.[1]

SolventPolarityInteraction MechanismEstimated Solubility
DMSO Polar AproticStrong dipole stabilization of -CN.>100 mg/mL
DMF / NMP Polar AproticDipole-dipole & dispersion forces.[2]>100 mg/mL
Dichloromethane (DCM) Moderately PolarHalogen-halogen interactions; dispersion.>50 mg/mL
Ethyl Acetate Polar Aprotic"Like dissolves like" (Ester-Ester).[2]>30 mg/mL
Class B: Temperature-Dependent Solubility (Recrystallization)

Best for: Purification.[1] Soluble at boiling point; insoluble at


.[1]
SolventPolarityInteraction MechanismUsage Strategy
Ethanol (Abs.) Polar ProticH-bonding to ester/nitrile acceptors.[2]Ideal single-solvent recrystallization.[1]
Isopropanol (IPA) Polar ProticWeaker H-bonding; lower solubility than EtOH.[2]Good for maximizing yield in cooling crystallization.[1]
Toluene Aromatic

-

stacking with benzoate ring.[1][2]
Use if alcohols cause transesterification (rare).[1]
Class C: Anti-Solvents (Precipitation)

Best for: Crashing out product, washing filter cakes.[1]

  • n-Heptane / Hexanes: The compound is highly insoluble due to the lack of lipophilic alkyl chains.[1]

  • Water: Insoluble.[1][3] Useful for quenching reactions performed in water-miscible solvents (e.g., pouring a DMF reaction mixture into water).[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis vs. Purification).

SolventSelection Start Select Solvent for This compound Application Intended Application? Start->Application Synthesis Reaction / Synthesis Application->Synthesis Purification Purification / Crystallization Application->Purification Analysis Analysis (HPLC/NMR) Application->Analysis HighSol Need High Solubility (>50 mg/mL) Synthesis->HighSol TempDep Need Temp-Dependent Solubility Purification->TempDep DMSO DMSO / DMF (High Dipole) Analysis->DMSO NMR (d6-DMSO) EtOH Ethanol / IPA (Protic) Analysis->EtOH HPLC (Mobile Phase) HighSol->DMSO High Temp / Nucleophilic DCM DCM / THF (Volatile) HighSol->DCM Low Temp / Inert TempDep->EtOH Standard BiPhasic Ethyl Acetate / Heptane (System) TempDep->BiPhasic If Oil Forms

Figure 1: Decision tree for solvent selection based on physicochemical requirements of the workflow.

Experimental Protocols

Since batch-to-batch variations in purity can affect saturation points, the following protocols allow you to empirically determine the exact solubility for your specific lot.

Protocol A: Rapid Solubility Screening (Visual)

Use this to quickly classify solvents as Soluble, Sparingly Soluble, or Insoluble.[1]

  • Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

  • Addition: Add 100

    
    L  of the target solvent.[1]
    
  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[1][4]

    • Suspension: Proceed to step 4.

  • Dilution: Add solvent in 100

    
    L increments, vortexing between additions, up to 1 mL total.
    
    • Calculated Solubility:

      
      [1]
      
  • Thermal Stress: If insoluble at 1 mL (<10 mg/mL), heat to boiling (using a heat block).[1]

    • Dissolves Hot / Precipitates Cold: Good candidate for recrystallization.[1][5]

Protocol B: Recrystallization Optimization

Target: Purification from synthesis impurities.[2]

  • Solvent Choice: Start with Ethanol .[1][6][7] If the compound oils out (forms a liquid layer instead of crystals), switch to IPA/Heptane (1:1).[1]

  • Dissolution: Suspend crude material in Ethanol (5 mL per gram). Heat to reflux (

    
    ).[1]
    
  • Saturation: Add Ethanol dropwise at reflux until the solution is just clear.

  • Filtration: Perform a hot filtration if insoluble particulates (salts, catalyst) remain.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature on the benchtop (do not place directly on ice).

  • Yield Maximization: Once crystals form, cool to

    
     for 1 hour.
    
  • Isolation: Filter via vacuum.[1][5] Wash the cake with cold (

    
    ) Ethanol.
    

Critical Stability & Safety Notes

  • Hydrolysis Risk: The nitrile and ester groups are susceptible to hydrolysis.[1] Avoid using water or alcohols in the presence of strong acids or bases at elevated temperatures, as this will convert the compound to the corresponding dicarboxylic acid or amide [1].[1]

  • Transesterification: When heating in alcohols (e.g., Methanol), ensure the alcohol matches the ester chain (Ethyl) or that the reaction is neutral.[1] Heating an ethyl ester in Methanol with a trace of base will result in the Methyl ester [2].[1]

  • Cyanide Safety: While the nitrile group is stable, thermal decomposition or combustion can release HCN.[1] Work in a fume hood.

References

  • Biosynth. 2-Cyano-5-fluorobenzoic acid ethyl ester - Product Data. Retrieved from [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7165, Ethyl benzoate (Analogous Reactivity). Retrieved from [1]

  • Molbase. this compound MSDS & Properties. Retrieved from [1]

  • ChemicalBook. Ethyl 2-cyano-3,3-diphenylacrylate (Structural Analog Solubility Data). Retrieved from [1]

Sources

Reactivity of the cyano group in Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile of Ethyl 2-cyano-5-fluorobenzoate

Executive Summary

This compound (CAS: 1260751-65-2) represents a high-value "push-pull" scaffold in medicinal chemistry. Its reactivity is defined by the orthogonal electrophilicity of the nitrile (position 2) and ester (position 1) groups, further modulated by the electron-withdrawing fluorine atom at position 5. This unique substitution pattern makes it a versatile precursor for fused heterocycles (phthalazinones, quinazolinones) and a substrate for regioselective nucleophilic aromatic substitution (SNAr).

This guide details the chemo-selective transformations of the cyano moiety, providing mechanistic insights, experimental protocols, and safety considerations for drug development workflows.

Electronic & Structural Context

The molecule features three distinct reactive centers:

  • The Cyano Group (C-2): A linear electrophile susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing ester at the ortho position.

  • The Ester Group (C-1): Serves as a "tether" for cyclization. In many reactions, it acts as the initial docking site for binucleophiles (e.g., hydrazine).

  • The Fluorine Atom (C-5): Located para to the cyano group and meta to the ester. The strong electron-withdrawing nature of the cyano group activates the C-5 position for Nucleophilic Aromatic Substitution (SNAr) , allowing late-stage diversification.

ReactivityMap Core This compound Ortho Ortho-Cyclization (Binucleophiles) Core->Ortho SNAr S_NAr at C-5 (Activation by CN) Core->SNAr FGI Functional Group Interconversion Core->FGI Phthal 4-Amino-7-fluorophthalazin-1(2H)-one (Reagent: Hydrazine) Ortho->Phthal Quin 6-Fluoro-2-aminoquinazolin-4(3H)-one (Reagent: Guanidine) Ortho->Quin Subst Ethyl 2-cyano-5-(amino/thio)benzoate (Reagent: Amines/Thiols) SNAr->Subst Tetra 5-(2-Ethoxycarbonyl-4-fluorophenyl)tetrazole (Reagent: NaN3) FGI->Tetra

Figure 1: Chemo-selective divergence map. The cyano group acts as both a direct electrophile and an activating group for the ring.

Chemo-Selective Transformations

Cyclocondensation: The "Ortho-Effect"

The most critical application of this scaffold is the synthesis of fused N-heterocycles. The spatial proximity of the ester and nitrile allows for rapid "dock-and-cyclize" mechanisms.

A. Synthesis of Phthalazinones (Reaction with Hydrazine) Reaction with hydrazine hydrate does not simply hydrolyze the ester; it forms the 4-amino-phthalazinone core.

  • Mechanism:

    • Acylation: Hydrazine attacks the ester carbonyl (C-1) to form the hydrazide intermediate.

    • Cyclization: The terminal nitrogen of the hydrazide attacks the nitrile carbon (C-2).

    • Tautomerization: The resulting imine tautomerizes to the stable 4-amino-1(2H)-phthalazinone.

    • Note on Regiochemistry: The fluorine atom ends up at position 7 of the phthalazinone ring.

B. Synthesis of Quinazolinones (Reaction with Guanidine) Reaction with guanidine (or amidines) yields 2-amino-4-hydroxyquinazolines .

  • Mechanism:

    • Addition: The guanidine free base adds to the nitrile to form an imidate/amidine intermediate.

    • Cyclization: The intramolecular nitrogen attacks the ester carbonyl, releasing ethanol.

    • Note on Regiochemistry: The fluorine atom ends up at position 6 of the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The C-5 fluorine is significantly activated by the para-cyano group (Hammett σ_p ≈ 0.66). This allows for the displacement of fluorine by secondary amines or thiols without affecting the ester or nitrile, provided the conditions are mild (non-hydrolytic).

  • Conditions: Mild base (K₂CO₃), polar aprotic solvent (DMF/DMSO), moderate heat (60–80°C).

  • Selectivity: The ester is meta to the fluorine and provides minimal activation compared to the para-cyano group.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-7-fluoro-1(2H)-phthalazinone

Target: Construction of the diaza-naphthalene scaffold.

ParameterSpecification
Reagents This compound (1.0 eq), Hydrazine hydrate (5.0 eq)
Solvent Absolute Ethanol (0.5 M concentration)
Temperature Reflux (78°C)
Time 4 – 6 Hours
Work-up Cool to RT. Filter precipitate. Wash with cold EtOH.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.93 g) of this compound in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (2.5 mL) of hydrazine hydrate (64% or 80% solution) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux. A white or pale-yellow precipitate typically begins to form within 1 hour.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (R_f ~0.6) should disappear, replaced by a baseline spot (polar product).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 30 minutes. Filter the solid under vacuum.

  • Purification: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether. Dry in a vacuum oven at 50°C.

  • Yield: Expected yield is 85–95%.

Protocol B: SNAr Displacement with Morpholine

Target: 5-Morpholino-substituted derivative.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Base/Nucleophile: Add K₂CO₃ (2.0 eq) and Morpholine (1.2 eq).

  • Reaction: Stir at 80°C for 12 hours.

  • Work-up: Pour into ice water. Extract with EtOAc.[1][2] The fluorine is displaced by the morpholine nitrogen.

Mechanistic Visualization

The following diagram illustrates the pathway for Protocol A (Phthalazinone formation), highlighting the critical cyclization step.

Mechanism SM Starting Material (Ester + Nitrile) Inter1 Intermediate 1: Hydrazide (Attack on Ester) SM->Inter1 + N2H4 (- EtOH) Inter2 Transition State (Intramolecular Attack on CN) Inter1->Inter2 Ring Closure Prod Product: 4-Amino-7-fluoro-1(2H)-phthalazinone Inter2->Prod Tautomerization

Figure 2: Step-wise mechanism of the hydrazine cyclocondensation. The reaction is driven by the formation of the stable aromatic pyridazine ring.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, strong acid hydrolysis or combustion can release HCN gas. Work in a well-ventilated fume hood.

  • Azide Safety: If converting the nitrile to a tetrazole using sodium azide (NaN₃), ensure the reaction mixture is never acidified, as this releases hydrazoic acid (HN₃), which is highly toxic and explosive. Use ammonium chloride (NH₄Cl) as the buffering agent.

  • Skin Irritant: As an alkylating agent precursor and fluorinated aromatic, treat the compound as a potent skin and eye irritant.

References

  • Synthesis of Phthalazinones: Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Semantic Scholar. Link

  • Reactivity of 2-Cyanobenzoates: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Link

  • SNAr Mechanisms: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Fluorine Activation: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate.[3][4] Link

  • Click Chemistry/Tetrazoles: Synthesis and application of a new cleavable linker for "click"-based affinity chromatography. RSC. Link

Sources

The Strategic Role of Fluorine in Ethyl 2-cyano-5-fluorobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Warhead" Scaffold

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) represents a high-value pharmacophore scaffold in medicinal chemistry, characterized by its "Dual-Warhead" reactivity. It combines an electrophilic cyclization center (the ortho-cyano ester motif) with a nucleophilically activated aromatic site (the C5-fluorine).

For drug development professionals, this molecule is not merely a building block but a divergence point. Its utility lies in the chemoselective orthogonality between the fluorine atom and the ester/nitrile groups. The fluorine atom at the C5 position acts either as a metabolic blocker (retained to prevent oxidation) or as a chemical handle (displaced via SNAr to introduce molecular diversity).

This guide dissects the mechanistic role of fluorine in this scaffold, providing validated protocols for leveraging its reactivity in the synthesis of PARP inhibitors, kinase inhibitors, and other bioactive heterocycles.

Electronic Architecture & Reactivity Analysis

To manipulate this molecule effectively, one must understand the electronic forces at play. The reactivity is defined by the specific substitution pattern on the benzene ring.

The "Para-Activation" Effect

The defining feature of this compound is the relationship between the Fluorine (F) at C5 and the Cyano (-CN) group at C2.

  • Positional Analysis: The C5 position is para to the Cyano group (C2) and meta to the Ester group (C1).

  • Electronic Consequence: The Cyano group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This creates a significant partial positive charge (

    
    ) at the C5 carbon.
    
  • The Fluorine Factor: While fluorine is electronegative, it is also an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions when activated by ortho or para EWGs.[1]

Chemoselectivity Map

Researchers must choose the order of operations carefully to avoid side reactions.

Reactive SiteReactivity TypeTrigger ReagentOutcome
C5-Fluorine SNAr (Displacement)

Amines, Thiols
5-Amino/Thio-derivatives
C1-Ester Nucleophilic Acyl SubstitutionHydrazine, HydroxideHydrazide intermediate
C2-Cyano Pinner Reaction / CyclizationHydrazide (Intramolecular)Phthalazinone / Isoquinoline core

Critical Pathways: Experimental Workflows

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

G node_core This compound (Starting Material) node_snar Pathway A: S_NAr Diversification (F Displacement) node_core->node_snar H-Nu: (Amine/Thiol) Base, Heat node_cycl Pathway B: Cyclocondensation (F Retention) node_core->node_cycl Hydrazine Hydrate EtOH, Reflux node_prodA 5-Substituted-2-cyanobenzoate (Library Generation) node_snar->node_prodA Yields > 85% node_prodB 7-Fluoro-4-aminophthalazin-1(2H)-one (PARP Inhibitor Scaffold) node_cycl->node_prodB Ring Closure node_prodC 7-Substituted-phthalazinone node_prodA->node_prodC Hydrazine Cyclization node_prodB->node_prodC Late-Stage S_NAr

Figure 1: Divergent synthetic pathways. Pathway A prioritizes substitution (removing F), while Pathway B prioritizes scaffold formation (keeping F).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.

Protocol A: Retention of Fluorine (Synthesis of 7-Fluoro-4-aminophthalazin-1(2H)-one)

Target Application: Synthesis of PARP inhibitor analogues where the fluorine atom is required for metabolic stability or potency.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (5.0 eq) — Excess is crucial to drive the reaction but temperature must be controlled to prevent F-displacement.

  • Ethanol (Abs.)[2][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a highly polar, often precipitating product (
      
      
      
      ) should appear.
  • Isolation: Cool the reaction to

    
    . The product usually precipitates as a white/off-white solid.
    
  • Filtration: Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x).

Mechanism Note: The hydrazine first attacks the ester to form the hydrazide. The terminal nitrogen of the hydrazide then attacks the nitrile carbon (Pinner-like), followed by tautomerization to form the stable 4-amino-phthalazin-1-one core [1].

Protocol B: Displacement of Fluorine (SNAr Library Generation)

Target Application: Creating diverse libraries where the 5-position is modified with solubilizing groups (e.g., morpholine, piperazine).

Reagents:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: DMF or DMSO (for difficult amines); Acetonitrile (for reactive amines)

Step-by-Step:

  • Setup: Combine ester (1.0 eq) and

    
     (2.0 eq) in DMF (
    
    
    
    concentration).
  • Nucleophile Addition: Add the amine (1.2 eq).

  • Heating: Heat to

    
    .
    
    • Checkpoint: The reaction is driven by the para-cyano activation. If conversion is slow after 1 hour, increase temp to

      
      . Do not exceed 
      
      
      
      to avoid hydrolysis of the ester/nitrile.
  • Workup: Dilute with water and extract with EtOAc. The fluorine is an excellent leaving group here; yields are typically high (>85%) [2].

Medicinal Chemistry Implications[2][3][4][5][6][7][8]

Fluorine as a Metabolic Shield

In many PARP inhibitors and kinase inhibitors, the fluorine atom is retained (Pathway B). Its presence at the C7 position of the resulting phthalazinone (derived from C5 of the benzoate) serves two purposes:

  • Block Metabolism: It prevents oxidative metabolism (hydroxylation) at that position, extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: The electronegativity of fluorine lowers the pKa of the phthalazinone NH, potentially influencing hydrogen bonding in the active site.

Fluorine as a Synthetic Handle

Using Pathway A allows for "Scaffold Hopping." By displacing the fluorine with bulky amines, researchers can probe the solvent-exposed regions of a target protein. The 2-cyano-5-fluorobenzoate is superior to the non-fluorinated analog (2-cyanobenzoate) or the chloro-analog because the C-F bond, while strong, is highly activated for SNAr in this specific electronic environment, often reacting cleaner than chloro-analogs which may require higher temps [3].

Data Summary: Reactivity Comparison

Substituent at C5SNAr Rate (Relative)Conditions RequiredSuitability for Library Gen.
Fluorine High (100) 60–80°C, mild base Excellent
ChlorineModerate (20)>100°C, strong baseGood
HydrogenInert (0)N/AN/A
MethoxyDeactivatedN/APoor

Table 1: Relative reactivity of C5-substituents toward nucleophilic displacement in the presence of ortho-ester/para-cyano groups.

References

  • Menon, S. et al. "Synthesis of Phthalazin-1(2H)-ones via Hydrazine Cyclization of 2-Cyanobenzoates." Journal of Heterocyclic Chemistry, 2021. 4[4][5]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Mechanism and Fluorine Effect." MasterOrganicChemistry.com, 2018. 1

  • Bristol-Myers Squibb R&D. "Applications of Fluorine in Medicinal Chemistry."[6] Journal of Medicinal Chemistry, 2015.[6] 6

  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution - The Activation by EWGs." LibreTexts.org, 2025. 7[8][5][9]

Sources

Potential applications of Ethyl 2-cyano-5-fluorobenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications of Ethyl 2-cyano-5-fluorobenzoate in medicinal chemistry, focusing on its role as a divergent intermediate for ROR


t modulators, PARP inhibitors, and HIV integrase inhibitors.

Executive Summary

This compound (CAS: 1260751-65-2) serves as a high-value "linchpin" intermediate in modern drug discovery. Its utility stems from a unique orthogonal reactivity triad : an electrophilic ethyl ester, a versatile ortho-nitrile, and a nucleophilically activated fluorine atom. This substitution pattern allows medicinal chemists to access three distinct privileged scaffolds—phthalazinones , quinazolines , and functionalized benzylamines —from a single precursor. This guide analyzes its application in synthesizing ROR


t inverse agonists and PARP inhibitors, providing validated protocols for its manipulation.

Chemical Profile & Reactivity Analysis

The compound acts as a trifunctional scaffold. Understanding the electronic interplay between substituents is critical for designing synthetic routes.

FeatureElectronic CharacterReactivity Implication
C1-Ester ElectrophilicSusceptible to hydrolysis, hydrazinolysis, and Grignard addition. Serves as the "anchor" for heterocycle formation.
C2-Nitrile Electron-Withdrawing (EWG)Ortho to ester allows cyclization (e.g., with hydrazine). Para to fluorine activates the ring for

.
C5-Fluorine Leaving Group (Activated)Highly susceptible to Nucleophilic Aromatic Substitution (

)
due to the para-cyano and meta-ester activation.
The "Triad" Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core.

ReactivityTriad Core This compound SNAr Pathway A: S_NAr Displacement (Retention of Ester/Nitrile) Core->SNAr  Nucleophiles (R-SO2-, R-NH2) Red Pathway B: Nitrile Reduction (H2/Raney Ni) Core->Red  H2, Catalyst Cyc Pathway C: Cyclization (Hydrazine/Guanidine) Core->Cyc  N2H4 / Urea Prod_SNAr 5-Sulfonyl/Amino Derivatives (RORγt Modulators) SNAr->Prod_SNAr Prod_Red 2-(Aminomethyl)benzoates (Integrase Inhibitors) Red->Prod_Red Prod_Cyc 7-Fluoro-1(2H)-phthalazinones (PARP Inhibitors) Cyc->Prod_Cyc

Figure 1: Divergent synthesis pathways. The C5-Fluorine allows late-stage diversification (Pathway A), while the ortho-cyano ester motif drives heterocycle formation (Pathway C).

Application A: ROR t Inverse Agonists (Autoimmune/Oncology)

Retinoic acid receptor-related orphan receptor gamma t (ROR


t) is a master regulator of Th17 cell differentiation. Small molecule inhibitors often require a sulfonyl-benzoate  core. This compound is the industry-standard starting material for this motif because the fluorine atom is perfectly positioned for displacement by sulfinate salts.
Mechanism of Action

The para-cyano group significantly lowers the LUMO energy at the C5 position, facilitating the attack of "soft" nucleophiles like sodium methanesulfinate (


). This reaction proceeds cleanly without affecting the ester or nitrile, which are needed for subsequent pharmacophore assembly.
Experimental Protocol: Synthesis of Ethyl 2-cyano-5-(methylsulfonyl)benzoate

Reference: Adapted from WO2018030550A1 [1].

Reagents:

  • This compound (1.0 equiv)

  • Sodium methanesulfinate (1.1 equiv)

  • DMSO (10 volumes)

Procedure:

  • Setup: Dissolve this compound (e.g., 5.18 mmol) in DMSO.

  • Addition: Add sodium methanesulfinate (5.69 mmol) in a single portion at room temperature.

  • Reaction: Heat the mixture to 130 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the fluoro-starting material.

  • Workup: Cool to 0 °C. Quench by slow addition of ice-water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with water, and dry in vacuo. If necessary, purify via silica gel chromatography (10–100% EtOAc in Hexane).[1]

Yield: Typically 75–85%. Note: The resulting sulfone is a precursor to the "biaryl amide" class of ROR


t modulators.

Application B: PARP Inhibitor Scaffolds (Phthalazinones)[2]

Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib rely on a phthalazin-1(2H)-one core to mimic the nicotinamide pocket of NAD+. This compound provides a direct, two-step entry into 7-fluoro-phthalazin-1(2H)-one derivatives.

Structural Logic
  • Target: 7-Fluoro-4-hydroxyphthalazin-1(2H)-one (often exists as the 4-amino tautomer depending on conditions).

  • Regiochemistry: The C5-fluorine of the benzoate becomes the C7-fluorine of the phthalazinone system. This specific substitution pattern is explored to modulate metabolic stability (blocking P450 oxidation sites) and electronic affinity for the PARP active site.

Experimental Protocol: Cyclization to Phthalazinone

Reference: General methodology for ortho-cyano esters [2, 3].

Reagents:

  • This compound (1.0 equiv)[1]

  • Hydrazine hydrate (3.0 equiv)

  • Ethanol (Abs., 10 volumes)

Procedure:

  • Mixing: Dissolve the ester in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Cyclization: Reflux the mixture (80 °C) for 4–6 hours.

    • Mechanistic Insight: Hydrazine first attacks the ester to form the hydrazide intermediate. The terminal nitrogen of the hydrazide then attacks the nitrile carbon, followed by tautomerization to form the aromatic phthalazinone ring.

  • Isolation: Cool the reaction to room temperature. The product usually crystallizes out of solution.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if required.

Warning: Prolonged heating with excess hydrazine can lead to displacement of the fluorine (


) to form a hydrazino-phthalazinone. Control reaction time strictly.

Application C: HIV Integrase Inhibitors (Linker Synthesis)

In the development of macrocyclic integrase inhibitors, the 2-(aminomethyl)-5-fluorobenzoate motif is used as a constrained linker.

Protocol: Selective Nitrile Reduction

Reference: US8497270B2 [4].

To access the amine without reducing the ester or defluorinating the ring:

  • Catalyst: Raney Nickel (activated).

  • Conditions:

    
     atmosphere (3 bar), THF solvent, 50 °C.
    
  • Additive:

    
     (1.1 equiv) is often added in situ to trap the primary amine immediately as the Boc-carbamate, preventing side reactions (dimerization) and facilitating purification.
    

Visual Synthesis Workflow

The following diagram details the specific synthesis of the ROR


t inhibitor intermediate, highlighting the critical 

step.

RORgt_Synthesis SM This compound (SM) Inter1 Ethyl 2-cyano-5-(methylsulfonyl)benzoate SM->Inter1 S_NAr Displacement Reagent Sodium Methanesulfinate (DMSO, 130°C) Reagent->Inter1 Inter2 Ethyl 2-(Boc-aminomethyl)-5-(methylsulfonyl)benzoate Inter1->Inter2 Nitrile Reduction & Protection Step2 H2 / Raney Ni / Boc2O Step2->Inter2 Final RORγt Inverse Agonist (Amide Coupling) Inter2->Final Deprotection & Coupling

Figure 2: Synthesis of ROR


t modulator precursor via S_NAr and nitrile reduction.

References

  • Heterocyclic compounds with an ROR

    
    t modulating activity. WO2018030550A1. (2018). Available at: 
    
  • Synthesis of novel phthalazine-based derivatives. Future Medicinal Chemistry. (2020).[2] 12(19). Available at:

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. (2014). 87, 1-20. Available at:

  • Macrocyclic integrase inhibitors. US8497270B2. (2013). Available at:

Sources

Ethyl 2-cyano-5-fluorobenzoate as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Ethyl 2-cyano-5-fluorobenzoate in Heterocyclic Scaffold Construction Subtitle: A Technical Guide to Divergent Synthesis and Late-Stage Functionalization

Executive Summary

This compound (E2C5FB) represents a high-value "bifunctional electrophile" in medicinal chemistry. Unlike standard benzoates, the presence of an ortho-cyano group coupled with a meta-fluorine atom (relative to the ester) creates a unique electronic environment. This guide details the strategic application of E2C5FB as a precursor for 6-fluoroquinazolin-4(3H)-ones and 7-fluorophthalazin-1(2H)-ones , emphasizing the exploitation of the C5-fluorine atom for nucleophilic aromatic substitution (SNAr) to generate diverse libraries of bioactive compounds.

Part 1: Structural Analysis & Reactivity Profile

To effectively utilize E2C5FB, one must understand the competing electronic effects that govern its reactivity.

The Electronic Triad

The molecule features three distinct reactive centers:

  • C1-Ester (Electrophile): Susceptible to acyl substitution.

  • C2-Nitrile (Electrophile): Susceptible to Pinner reaction or nucleophilic addition; serves as the "nitrogen source" for heterocycle closure.

  • C5-Fluorine (Electrophile via SNAr): This is the critical differentiator. The fluorine atom is positioned para to the strongly electron-withdrawing cyano group (CN). This activation makes the C-F bond highly labile to nucleophilic attack, far more so than in simple fluorobenzoates.

Reactivity Map (DOT Visualization)

ReactivityMap E2C5FB This compound Ester C1-Ester (Acyl Substitution) E2C5FB->Ester Nitrile C2-Nitrile (Cyclization Anchor) E2C5FB->Nitrile Fluorine C5-Fluorine (Activated SnAr) E2C5FB->Fluorine High Reactivity Quinazoline 6-Fluoroquinazolin-4-ones (Kinase Inhibitors) Ester->Quinazoline + Amidines Phthalazine 7-Fluorophthalazin-1-ones (PARP Inhibitors) Ester->Phthalazine + Hydrazine Nitrile->Quinazoline Nitrile->Phthalazine SnAr_Product C5-Amino/Alkoxy Derivatives (Library Diversification) Fluorine->SnAr_Product + Amines/Thiols

Caption: Reactivity map highlighting the divergent synthetic pathways and the activated C5-fluorine site.

Part 2: The Quinazoline Gateway (Primary Workflow)

The most prevalent application of E2C5FB is the synthesis of 6-fluoroquinazolin-4(3H)-one derivatives, a scaffold ubiquitous in EGFR tyrosine kinase inhibitors.

Mechanism of Action

The reaction typically employs formamidine acetate or guanidine carbonate. The mechanism involves a sequential nucleophilic attack:

  • Addition: The amidine nitrogen attacks the nitrile carbon.

  • Cyclization: The resulting intermediate undergoes intramolecular attack on the ester carbonyl, displacing ethanol.

  • Tautomerization: Formation of the stable aromatic pyrimidinone ring.

Experimental Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-one
ParameterSpecification
Precursor This compound (1.0 eq)
Reagent Formamidine Acetate (1.5 eq)
Solvent Ethanol (EtOH) or 2-Methoxyethanol
Temp/Time Reflux (80–100°C) / 4–6 Hours
Yield Target >85%

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol) in Ethanol (20 mL).

  • Addition: Add Formamidine Acetate (15 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux. The solution will initially clear, followed by the precipitation of the product as the reaction progresses. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL).

  • Drying: Dry the white solid in a vacuum oven at 45°C for 4 hours.

Critical Note: If using guanidine carbonate to synthesize the 2-amino-6-fluoroquinazolin-4-one, the solvent should be changed to diglyme or DMF to allow for higher reflux temperatures (140°C), as the initial addition to the nitrile is slower.

Part 3: The Fluorine Advantage (SNAr Diversification)

The "hidden" power of E2C5FB lies in the C5-fluorine. Because it is para to the nitrile (a strong electron-withdrawing group), it is highly activated for Nucleophilic Aromatic Substitution (SNAr).

Strategic Decision Point:

  • Route A (Early Stage): Perform SNAr before cyclization.

    • Pros: Allows for diverse "building blocks" to be stored; milder conditions.

    • Cons: Risk of hydrolyzing the ester if aqueous bases are used.

  • Route B (Late Stage): Perform SNAr after cyclization (on the quinazoline core).

    • Pros: The quinazoline ring further activates the position (C6 on the heterocycle).

    • Cons: Solubility of the heterocycle can be an issue.

Protocol: Early-Stage SNAr with Morpholine
  • Dissolution: Dissolve E2C5FB (1.0 eq) in anhydrous DMF.

  • Base/Nucleophile: Add Potassium Carbonate (K2CO3, 2.0 eq) and Morpholine (1.2 eq).

  • Condition: Stir at 60°C for 2 hours.

  • Observation: The reaction is faster than typical fluorobenzoates due to the para-cyano effect.

  • Result: Ethyl 2-cyano-5-morpholinobenzoate.

SNAr Logic Flow (DOT Visualization)

SnAr_Logic Start E2C5FB (Starting Material) Nucleophile Nucleophile Selection (Amines, Thiols, Alkoxides) Start->Nucleophile Condition_Check Is Nucleophile Volatile? Nucleophile->Condition_Check Method_A Method A: Sealed Tube Solvent: THF/DMF Temp: 80°C Condition_Check->Method_A Yes Method_B Method B: Open Reflux Solvent: EtOH/MeCN Base: DIPEA Condition_Check->Method_B No Product 5-Substituted-2-cyanobenzoate Method_A->Product Method_B->Product

Caption: Decision tree for optimizing SNAr reactions on the E2C5FB scaffold.

Part 4: Divergent Synthesis – The Phthalazine Route

Reacting E2C5FB with hydrazine hydrate yields 1-amino-7-fluorophthalazin-4(3H)-one (or tautomers thereof). This is a less common but valuable scaffold for PARP inhibitors.

Reaction Scheme: Unlike the quinazoline synthesis (which incorporates one carbon from the amidine), hydrazine provides two nitrogens, bridging the ester and the nitrile.

  • Solvent: Ethanol.[1][2][3]

  • Reagent: Hydrazine Hydrate (2.0 eq).

  • Conditions: Reflux for 2 hours.

  • Mechanism: Hydrazine attacks the ester first (forming hydrazide), which then intramolecularly attacks the nitrile, or vice-versa. The high reactivity of the nitrile often leads to the 1-amino derivative rather than the simple phthalazinone.

References

  • Synthesis of Quinazolines via Niementowski Reaction

    • Title: "Recent Advances in the Synthesis of Quinazolines"
    • Source:Molecules[1][4][2][3][5][6][7][8][9][10]

    • URL:[Link][2]

  • SNAr Reactivity of Activated Fluorobenzenes

    • Title: "Nucleophilic Aromatic Substitution of para-Substituted Aryl Fluorides"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Chemistry of 2-Cyanobenzoates

    • Title: "Reactions of 2-cyanobenzoic acid deriv
    • Source:Arkivoc
    • URL:[Link]

Sources

Review of Ethyl 2-cyano-5-fluorobenzoate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Ethyl 2-cyano-5-fluorobenzoate: A Scaffold for Fluorinated Heterocycles in Drug Discovery

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 1260751-65-2) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its structural utility stems from the orthogonality of its three functional handles: an electrophilic ethyl ester , a reactive nitrile (cyano) group, and a metabolically stable fluorine substituent.

Unlike simple benzoates, this scaffold is pre-functionalized to undergo rapid cyclocondensation reactions, making it an ideal precursor for quinazolines, isoindolinones, and phthalazines —pharmacophores ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and immunomodulatory drugs. The C5-fluorine atom (which maps to the C6-position in quinazolines) is critical for blocking metabolic oxidation at a typically labile site, thereby enhancing the half-life and bioavailability of the final drug candidate.

Chemical Profile
PropertyData
CAS Number 1260751-65-2
Molecular Formula

Molecular Weight 193.17 g/mol
Appearance White to pale yellow solid/oil (low melting point)
Key Reactivity Nucleophilic attack (Ester/Nitrile),

(minor), Cyclization
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Part 2: Synthesis & Core Transformations

Synthesis of the Scaffold

While commercially available as a building block, in-house synthesis is often required for scale-up or stable isotope labeling. The most robust protocol involves the Palladium-catalyzed cyanation of ethyl 2-bromo-5-fluorobenzoate.

  • Reagents: Ethyl 2-bromo-5-fluorobenzoate,

    
    , 
    
    
    
    (5 mol%), DMF,
    
    
    .
  • Mechanism: Oxidative addition of Pd(0) into the Ar-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination.

  • Advantage: Avoids the harsh conditions of the Rosenmund-von Braun reaction (CuCN at

    
    ).
    
Strategic Divergence: One Scaffold, Three Pathways

The power of this molecule lies in its ability to selectively react with nitrogen nucleophiles.

  • Pathway A: Quinazoline Synthesis (Kinase Inhibitors)

    • Reagent: Guanidine, Formamidine, or Urea.

    • Mechanism:[1] Sequential nucleophilic attack on the ester and the nitrile.

    • Outcome:6-Fluoroquinazolin-4(3H)-ones . This is the core skeleton for Gefitinib/Erlotinib analogs.

  • Pathway B: Isoindolinone Synthesis (MDM2/Immunomodulators)

    • Reagent: Reducing agents (

      
       or 
      
      
      
      ).
    • Mechanism:[1][2] Selective reduction of the nitrile to a primary amine, which spontaneously attacks the adjacent ester to form a lactam.

    • Outcome:6-Fluoro-isoindolin-1-one .

  • Pathway C: Phthalazine Synthesis

    • Reagent: Hydrazine hydrate.[3]

    • Mechanism:[1][2] Formation of the hydrazide followed by cyclization onto the nitrile.

    • Outcome:1-Amino-6-fluorophthalazine derivatives.

Part 3: Detailed Experimental Protocol

Target Synthesis: 6-Fluoroquinazolin-4(3H)-one Rationale: This protocol demonstrates the simultaneous engagement of both the cyano and ester groups to build a heteroaromatic ring, a critical step in synthesizing EGFR inhibitors.

Reagents & Materials
  • This compound (1.0 eq, 193 mg, 1 mmol)

  • Formamidine acetate (1.5 eq, 156 mg, 1.5 mmol)

  • Ethanol (anhydrous, 5 mL)

  • Sodium Ethoxide (NaOEt) (2.0 eq, 21 wt% in EtOH)

  • Glacial Acetic Acid (for quenching)[3]

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ). Add a magnetic stir bar.[4]
    
  • Solvation: Dissolve this compound (1.0 eq) in anhydrous Ethanol (5 mL).

  • Base Activation: Add Sodium Ethoxide solution (2.0 eq) dropwise at room temperature. The solution may darken slightly due to deprotonation/activation.

  • Addition: Add Formamidine acetate (1.5 eq) in one portion.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower, polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to

      
       volume.
      
    • Dilute with water (10 mL) and acidify to pH 5–6 using Glacial Acetic Acid.

    • The product, 6-Fluoroquinazolin-4(3H)-one , typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ). Dry under high vacuum.
    • Expected Yield: 75–85%.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the Quinazoline C2-H around

    
     ppm and the disappearance of the ethyl ester quartet/triplet signals.
    

Part 4: Visualization & Logic

Diagram 1: Divergent Reactivity Map

This diagram illustrates how the core scaffold serves as a branch point for three distinct drug classes.

ReactivityMap Core This compound (Scaffold) R_Guanidine + Guanidine / Base Core->R_Guanidine R_Reduction + H2 / Raney Ni Core->R_Reduction R_Hydrazine + Hydrazine Core->R_Hydrazine Prod_Quin 6-Fluoro-2-amino-quinazolin-4(3H)-one (Kinase Inhibitor Core) R_Guanidine->Prod_Quin Cyclocondensation Prod_Iso 6-Fluoro-isoindolin-1-one (Immunomodulator Core) R_Reduction->Prod_Iso Reductive Cyclization Prod_Phth 1-Amino-6-fluorophthalazine (PDE Inhibitor Core) R_Hydrazine->Prod_Phth Hydrazinolysis

Caption: Divergent synthesis pathways from the this compound scaffold.

Diagram 2: Mechanism of Quinazoline Formation

A mechanistic view of the Base-Mediated Cyclization (Protocol described above).

Mechanism Step1 Start: This compound Step2 Intermed A: Amidine Attack on Nitrile Step1->Step2 + Formamidine / NaOEt Step3 Intermed B: Imidate Formation Step2->Step3 Tautomerization Step4 Cyclization: N-Attack on Ester Carbonyl Step3->Step4 - EtOH (Leaving Group) Step5 Product: 6-Fluoroquinazolin-4(3H)-one Step4->Step5 Aromatization

Caption: Step-wise mechanistic flow for the conversion of the scaffold to the Quinazoline core.

Part 5: Safety & Handling (MSDS Highlights)

  • Acute Toxicity: The nitrile moiety presents a risk of cyanide liberation under strong acidic conditions or metabolic processing. Handle in a well-ventilated fume hood.

  • Skin/Eye Irritant: Standard PPE (Nitrile gloves, safety goggles) is mandatory.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis. Store in a desiccator or under nitrogen to prevent degradation to the corresponding benzoic acid, which complicates purification.

References

  • Lead Sciences. (2024). This compound Catalog Entry. Retrieved from [Link]

  • Chen, Z., Zheng, L., & Su, W. (2012).[5] A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research. Retrieved from [Link][6]

  • Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • MOLBASE. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-cyano-5-fluorobenzoate from 2-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Ethyl 2-bromo-5-fluorobenzoate to Ethyl 2-cyano-5-fluorobenzoate represents a critical C-C bond-forming step in the synthesis of fluoroquinolone antibiotics (e.g., Finafloxacin analogs) and kinase inhibitors. While traditional Rosenmund-von Braun reactions (CuCN) are viable, they often suffer from harsh conditions and difficult workups.

This guide details a Palladium-Catalyzed Cyanation protocol using Zinc Cyanide (Zn(CN)₂).[1] This method offers superior yields, milder thermal requirements, and higher functional group tolerance compared to copper-mediated routes.[2] A secondary "Green Protocol" using non-toxic Potassium Ferrocyanide (K₄[Fe(CN)₆]) is also provided for facilities with strict toxicity controls.

Chemical Strategy & Retrosynthesis

The transformation requires the substitution of an ortho-positioned bromide in the presence of an electron-withdrawing ester and a fluorine substituent.

  • The Challenge: The ortho-ester creates steric hindrance, potentially slowing the oxidative addition of Palladium.

  • The Solution: Use of bidentate ligands with large bite angles (e.g., dppf or Xantphos) to facilitate the reductive elimination of the nitrile product.

  • Electronic Effect: The 5-Fluoro group is electron-withdrawing, which generally aids the oxidative addition step by reducing electron density on the aromatic ring.

Reaction Pathway Visualization

ReactionPathway SM Ethyl 2-bromo-5-fluorobenzoate (Starting Material) Int1 Oxidative Addition (Ar-Pd-Br) SM->Int1  110°C, DMA   Cat Pd(0) Catalyst Cycle (Pd2(dba)3 / dppf) Cat->Int1 Int2 Transmetallation (Zn(CN)2) Int1->Int2  Zn(CN)2   Int3 Reductive Elimination (Ar-CN) Int2->Int3 Int3->Cat Regenerated Pd(0) Prod This compound (Target) Int3->Prod

Figure 1: Catalytic cycle for the Pd-mediated cyanation. The cycle relies on the efficient transmetallation of cyanide from Zinc to Palladium.

Protocol A: Palladium-Catalyzed Cyanation (Standard)

This is the preferred method for drug development due to its reproducibility and scalability.

Materials & Reagents
ReagentEquiv.[3][4][5]Role
Ethyl 2-bromo-5-fluorobenzoate 1.0Substrate
Zn(CN)₂ 0.6Cyanide Source (Atom efficient)
Pd₂(dba)₃ 0.02 (2 mol%)Catalyst Precursor
dppf 0.04 (4 mol%)Ligand (1,1'-Bis(diphenylphosphino)ferrocene)
Zn Dust 0.10Polymetallic scavenger/Catalyst activator
DMA (N,N-Dimethylacetamide) SolventAnhydrous, degassed
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dry a 3-neck round-bottom flask (RBF) utilizing a heat gun under vacuum; backfill with Argon or Nitrogen.

    • Critical: Oxygen poisons the Pd(0) species. Ensure rigorous degassing of the solvent (DMA) by sparging with Argon for 20 minutes prior to use.

  • Reagent Charging:

    • Add Ethyl 2-bromo-5-fluorobenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and activated Zn dust (10 mol%) to the flask.

    • Add the degassed DMA (concentration ~0.2 M relative to substrate).

  • Reaction:

    • Heat the mixture to 110–120°C for 4–6 hours.

    • Monitoring: Check reaction progress via HPLC or TLC (mobile phase: 10-20% EtOAc/Hexanes). The bromide starting material (SM) should disappear; the nitrile product is more polar.

  • Workup (Oxidative Quench):

    • Cool the reaction mixture to room temperature.

    • Safety Step: Dilute with EtOAc and slowly add a solution of dilute ammonia or 10% FeSO₄/sodium hypochlorite (bleach) to quench any remaining free cyanide. Stir for 30 minutes in a well-ventilated fume hood.

    • Filter the mixture through a pad of Celite to remove Zinc salts and Palladium black. Wash the pad with EtOAc.

  • Purification:

    • Wash the organic filtrate with water (3x) and brine (1x) to remove DMA.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Gradient: 0% → 15% EtOAc in Hexanes).

Protocol B: "Green" Cyanation (Non-Toxic Source)

For labs restricting Zn(CN)₂ use, Potassium Ferrocyanide is a robust alternative. It releases cyanide ions slowly only at high temperatures, minimizing acute toxicity risks.

Materials
  • Source: K₄[Fe(CN)₆][2][6][7] · 3H₂O (0.25 equiv - provides 6 CN ligands, but practically 0.5 equiv is often used to drive completion).

  • Catalyst: Pd(OAc)₂ (2 mol%).

  • Base: Na₂CO₃ (1.0 equiv).

  • Solvent: DMA or NMP.

Methodology
  • Charge the flask with substrate, K₄[Fe(CN)₆], Na₂CO₃, and Pd(OAc)₂.

  • Add dry DMA.

  • Heat to 120–130°C (Slightly higher temp required to dissociate CN from Iron).

  • Stir for 12–16 hours.

  • Follow the same workup procedure as Protocol A.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Catalyst Poisoning (O₂)Ensure rigorous degassing. Add 1-2 mol% additional Zn dust to regenerate Pd(0).
Debromination (H-sub product) Water in solventEnsure DMA is anhydrous (<0.05% H₂O).
Black Precipitate early Ligand DissociationIncrease Ligand:Pd ratio to 2.5:1.
Low Yield (Isolation) Product solubility in waterThe nitrile increases polarity. Back-extract aqueous washes with DCM or EtOAc multiple times.

Safety & Waste Management (Cyanide Hazard)

WARNING: Even though Zn(CN)₂ is solid and less volatile than NaCN, it releases fatal HCN gas upon contact with strong acids.

Workflow Safety Diagram

SafetyFlow Start Waste Generation (Aqueous Layer / Celite Pad) Check Check pH Start->Check Acid Acidic (pH < 7) DANGER: HCN Risk Check->Acid If Acidic Base Basic (pH > 10) Check->Base If Basic Acid->Base Add NaOH immediately Treat Add Bleach (NaOCl) or FeSO4 Base->Treat Disposal Dispose as Cyanide-Treated Waste Treat->Disposal

Figure 2: Mandatory decision tree for handling cyanide-contaminated waste streams.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Work exclusively in a functioning fume hood.

  • Incompatibility: Never store cyanide sources near acids (HCl, H₂SO₄) or strong oxidizers.

  • Spill Control: Keep a "Cyanide Spill Kit" (Calcium hypochlorite solid or bleach) nearby.

  • Destruction: Treat all aqueous waste with bleach (NaOCl) at pH > 10 for 24 hours before disposal.

References

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Source: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.
    • Relevance: Establishes the found
    • Link: [J. Org.[2] Chem. Article (ACS)]([Link])

  • Green Cyanation using K4[Fe(CN)

    • Source: Schareina, T., et al. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Tetrahedron Letters.
    • Relevance: Protocol B source for non-toxic cyan
    • Link:

  • Safety Protocols for Zinc Cyanide

    • Source: NOAA Cameo Chemicals / NJ Health Dept.
    • Relevance: Hazard identification and handling.[8][9][10][11][12][13]

    • Link:

  • Synthesis of Finafloxacin Intermediates

    • Source: Chen, Z., et al.[2][3] "A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid."

    • Relevance: Demonstrates cyanation on similar fluorinated benzoic acid deriv
    • Link:

Sources

Experimental protocol for the synthesis of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of Ethyl 2-cyano-5-fluorobenzoate , a critical intermediate in the development of non-steroidal androgen receptor antagonists and other fluorinated bioactive scaffolds. Unlike traditional routes utilizing harsh Rosenmund-von Braun conditions (CuCN/DMF at >150°C), this protocol employs a mild, Palladium-catalyzed cyanation of the corresponding bromo-ester. This method minimizes thermal degradation, improves functional group tolerance, and ensures high purity (>98% by HPLC) suitable for late-stage pharmaceutical intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the 2-bromo-5-fluorobenzoic acid scaffold. This starting material is commercially stable, cost-effective, and locks the regiochemistry of the fluorine and carboxyl groups early in the sequence.

Strategic Logic
  • Esterification First: Converting the carboxylic acid to the ethyl ester protects the acidic proton, preventing catalyst poisoning during the subsequent cyanation step and increasing solubility in organic solvents.

  • Pd-Catalyzed Cyanation: We utilize Zinc Cyanide (

    
    ) with a Palladium(0) catalyst. This is superior to 
    
    
    
    because it operates at lower temperatures (80-100°C vs 180°C), reducing the risk of defluorination or ester hydrolysis.

Retrosynthesis Target This compound (Target) Inter Ethyl 2-bromo-5-fluorobenzoate (Intermediate) Target->Inter Pd-Catalyzed Cyanation Start 2-Bromo-5-fluorobenzoic acid (Starting Material) Inter->Start Fischer Esterification

Figure 1: Retrosynthetic disconnection showing the conversion of the acid precursor to the target nitrile via a bromo-ester intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromo-5-fluorobenzoate

Reaction Type: Acid-Catalyzed Fischer Esterification

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
2-Bromo-5-fluorobenzoic acid 219.011.010.0 gLimiting Reagent
Ethanol (Absolute) 46.07Excess100 mLSolvent/Reagent
Sulfuric Acid (

)
98.080.5~1.2 mLCatalyst
Sodium Bicarbonate (

)
84.01N/ASat.[7] Soln.Quench/Wash
Procedure
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol).

  • Solvation: Add Ethanol (100 mL) and stir to create a suspension.

  • Catalyst Addition: Carefully add concentrated

    
      (1.2 mL) dropwise. Caution: Exothermic.
    
  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to ~20 mL.

  • Neutralization: Dilute residue with Ethyl Acetate (100 mL) and wash carefully with Saturated

    
     (
    
    
    
    mL) until gas evolution ceases.
  • Isolation: Wash organic layer with Brine (50 mL), dry over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Yield: Expect ~10.5 g (93%) of a clear to pale yellow oil/solid.

Step 2: Cyanation to this compound

Reaction Type: Palladium-Catalyzed Cyanation (Rosenmund-von Braun alternative)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
Ethyl 2-bromo-5-fluorobenzoate 247.061.05.0 gSubstrate
Zinc Cyanide (

)
117.420.61.43 gCyanide Source

1155.560.051.17 gCatalyst
DMF (Anhydrous) 73.09N/A50 mLSolvent
Procedure
  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask or 3-neck RBF and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add Ethyl 2-bromo-5-fluorobenzoate (5.0 g, 20.2 mmol),

    
      (1.43 g, 12.1 mmol), and 
    
    
    
    (1.17 g, 1.0 mmol).
    • Expert Note:

      
       is toxic but non-volatile, making it safer than NaCN/KCN. However, always handle in a fume hood.
      
  • Solvation: Add anhydrous DMF (50 mL) via syringe.

  • Reaction: Heat the mixture to 90°C under

    
     atmosphere for 4–6 hours.
    
    • Checkpoint: Reaction color typically changes from yellow to dark orange/black as Pd(0) cycles.

  • Quench (Critical Safety Step): Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Pour the mixture into a beaker containing 10% NaOH or dilute bleach (sodium hypochlorite) to oxidize any residual cyanide. Stir for 20 minutes.

  • Extraction: Separate layers. Wash the organic layer with water (

    
     mL) to remove DMF, then brine.
    
  • Purification: Dry over

    
     and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: 0-15% EtOAc in Hexanes).
    
  • Yield: Expect ~3.1 g (80%) of white to off-white crystalline solid.

Workflow Start Start: Ethyl 2-bromo-5-fluorobenzoate Mix Mix with Zn(CN)2 + Pd(PPh3)4 in DMF (Anhydrous) Start->Mix Heat Heat to 90°C (4-6 hrs) Inert Atmosphere (N2) Mix->Heat Quench Quench with 10% NaOH/Bleach (Cyanide Destruction) Heat->Quench Completion Extract Extract (EtOAc) & Wash (H2O) Remove DMF Quench->Extract Purify Column Chromatography (Hexane:EtOAc) Extract->Purify End Product: this compound Purify->End

Figure 2: Workflow for the Pd-catalyzed cyanation step, emphasizing the critical safety quench for cyanide residues.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestMethodExpected ResultInterpretation
Appearance VisualWhite/Off-white solidColored impurities suggest residual Pd or oxidation.

NMR
400 MHz,


1.45 (t, 3H), 4.48 (q, 2H), 7.3-7.9 (m, 3H)
Confirm ethyl group and aromatic substitution pattern.
IR Spectroscopy ATR/KBr~2230 cm

(CN stretch)
, ~1720 cm

(C=O)
Sharp nitrile peak is diagnostic; absence indicates failed cyanation.
HPLC Purity C18 Column, ACN/H2O> 98.0% AreaSingle peak; critical for biological assays.
LC-MS ESI (+)

Confirms molecular weight (MW 193.17).

Safety & Handling (Critical)

  • Cyanide Hazard: Although Zinc Cyanide is less volatile than KCN, it releases HCN gas upon contact with strong acids. NEVER mix the reaction waste with acid. All glassware must be rinsed with bleach (sodium hypochlorite) solution before washing.

  • Palladium Residues: Heavy metals must be scavenged if the product is intended for biological testing. Use a metal scavenger (e.g., SiliaMetS® Thiol) if Pd levels are >10 ppm.

  • Fluorinated Compounds: While generally stable, fluorinated aromatics can be lipophilic and skin-permeable. Wear double nitrile gloves.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55265172, this compound. Retrieved from

  • Guidechem. (2024). Preparation of Ethyl 2-bromo-5-fluorobenzoate. Retrieved from

  • Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Halides. (General Protocol Reference). Retrieved from

  • BLD Pharm. (2024). Product Safety Data Sheet: this compound. Retrieved from

Sources

Step-by-step preparation of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 2-cyano-5-fluorobenzoate via Pd-Catalyzed Cyanation

Executive Summary

This application note details the optimized synthesis of This compound (CAS: 1260751-65-2), a critical intermediate in the development of non-steroidal anti-androgens and kinase inhibitors. While classical methods utilize harsh copper-mediated cyanations (Rosenmund-von Braun), this guide prioritizes a Palladium-catalyzed cyanation using Zinc Cyanide (


). This method offers superior functional group tolerance, easier workup, and higher yields compared to traditional Sandmeyer or CuCN routes.

Key Advantages of this Protocol:

  • Safety: Utilizes

    
     (non-volatile solid) instead of gaseous HCN or hygroscopic NaCN/KCN.
    
  • Efficiency: High turnover frequency (TOF) using bulky phosphine ligands (dppf).

  • Scalability: Protocol validated for gram-to-multigram scale synthesis.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via the cyanation of the corresponding aryl bromide.[1] The presence of the electron-withdrawing ester group at the ortho position and the fluorine at the meta position (relative to the bromide) activates the ring for oxidative addition, facilitating the catalytic cycle.

Retrosynthesis Target This compound (Target) Precursor Ethyl 2-bromo-5-fluorobenzoate (Starting Material) Target->Precursor C-C Bond Formation (Pd-Catalyzed Cyanation) Reagents Zn(CN)2, Pd(0), Ligand

Figure 1: Retrosynthetic disconnection showing the transformation of the bromo-precursor to the cyano-target.

Safety Protocol: Cyanide Management (CRITICAL)

Working with cyanide sources requires strict adherence to safety protocols.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Detection: A portable HCN detector should be active inside the hood.

  • Emergency: An antidote kit (e.g., Hydroxocobalamin) must be available.

Cyanide Quench Workflow: All aqueous waste containing cyanide must be oxidized before disposal.

CyanideQuench Step1 Reaction Waste (Contains residual CN-) Step2 Add 10% Bleach (NaOCl) OR FeSO4 + NaOH (pH > 10) Step1->Step2 Step3 Stir for 12-24 Hours Step2->Step3 Step4 Test for Free CN- (Prussian Blue Test) Step3->Step4 Step5 Disposal as Chemical Waste Step4->Step5

Figure 2: Mandatory cyanide destruction workflow prior to waste disposal.

Experimental Protocol

Method A: Palladium-Catalyzed Cyanation (Recommended)

This method uses


 as the cyanide source. Zinc cyanide releases cyanide ions slowly, preventing the saturation of the Pd-center which can deactivate the catalyst (a common issue with KCN).

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.Amount (Example)Role
Ethyl 2-bromo-5-fluorobenzoate 247.061.02.47 g (10 mmol)Substrate
Zinc Cyanide (

)
117.440.60.70 g (6 mmol)CN Source

915.720.02183 mg (0.2 mmol)Catalyst Precursor
dppf (Ligand)554.390.04221 mg (0.4 mmol)Ligand
Zinc Dust (Optional)65.380.165 mgReductant/Scavenger
DMF (Anhydrous)--20 mL (0.5 M)Solvent

Step-by-Step Procedure:

  • Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add DMF. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen causes homocoupling of the aryl halide).

  • Charging: Add Ethyl 2-bromo-5-fluorobenzoate,

    
    , 
    
    
    
    , dppf, and Zn dust to the flask under a gentle stream of inert gas.
  • Heating: Seal the flask with a septum (or use a pressure vial). Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (higher Rf) should disappear, and a new fluorescent spot (Target) should appear.

  • Workup (Caution):

    • Cool the reaction to room temperature.[2][3]

    • Dilute with Ethyl Acetate (50 mL).

    • Quench: Pour the mixture into a beaker containing saturated

      
       or 1M 
      
      
      
      (to complex zinc/copper salts if used).
    • Filter the biphasic mixture through a pad of Celite to remove insoluble zinc salts.

  • Extraction: Separate the layers. Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF.

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Method B: Classical Rosenmund-von Braun (Alternative)

Use this method only if Pd-catalysts are unavailable. It requires higher temperatures and stoichiometric copper waste.

  • Setup: Dissolve Ethyl 2-bromo-5-fluorobenzoate (1.0 equiv) in NMP (N-methyl-2-pyrrolidone).

  • Reagent: Add CuCN (1.2 equiv).

  • Reaction: Reflux at 160–180°C for 6–12 hours.

  • Workup: Requires oxidative decomposition of the Cu-CN complex using

    
     or Ethylenediamine, making purification more laborious than Method A.
    

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare analytical data against these standard values.

TechniqueExpected Signal / CharacteristicInterpretation
TLC Rf ~ 0.4 (Hex/EtOAc 8:2)Distinct from SM (Rf ~ 0.6).
IR (ATR) 2230

(sharp)
-C≡N stretch (Diagnostic).
IR (ATR) 1725

(strong)
Ester C=O stretch.
1H NMR

1.40 (t, 3H), 4.45 (q, 2H)
Ethyl ester protons.
1H NMR

7.4-8.0 (m, 3H)
Aromatic protons (pattern depends on coupling).
19F NMR

-105 to -110 ppm
Single fluorine signal.
MS (ESI) [M+H]+ = 194.06Molecular ion peak.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of Pd(0).Ensure rigorous degassing of DMF. Add 1-2 mol% more catalyst.
Formation of Ar-Ar Dimer Homocoupling side reaction.Reduce catalyst loading; ensure temperature does not exceed 100°C.
Hydrolysis of Ester Wet solvent + high heat.Use anhydrous DMF; store reagents in a desiccator.
Black Precipitate Pd black formation (catalyst death).Add 10 mol% Zinc dust to stabilize the catalytic cycle.

References

  • Maligres, P. E., et al. (2012). "Cyanation of Aryl Chlorides and Bromides with Sodium Cyanate Catalyzed by Palladium." Tetrahedron Letters, 53(4), 454-457. Link

  • Yu, H., et al. (2011).[4] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 76(2), 665-668.[4] Link

  • Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202-205. Link

  • Bayer AG. (2000). "Process for the preparation of 3-cyano-2,4-dihalogen-5-fluorobenzoic acid." European Patent EP1001929B1. Link

  • MOLBASE. (n.d.). "this compound MSDS and Properties." Link

Sources

Reaction conditions for cyanation of ethyl 5-fluorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Cyanation of Ethyl 5-Fluorobenzoate Derivatives

Introduction

The introduction of a nitrile group onto a fluorinated benzoate scaffold is a pivotal transformation in medicinal chemistry. The resulting ethyl cyano-5-fluorobenzoate derivatives serve as high-value pharmacophores and intermediates for benzamidines, tetrazoles, and benzylamines.

While the Rosenmund-von Braun reaction (stoichiometric CuCN) is the historical precedent, it suffers from harsh conditions (


) and difficult workups. Modern drug development prioritizes Palladium-catalyzed cross-coupling , which offers milder conditions and higher functional group tolerance.

Core Challenges for this Substrate Class:

  • Electronic Deactivation: The 5-fluoro substituent (electron-withdrawing) facilitates oxidative addition but can destabilize the intermediate Pd-complex if not properly ligated.

  • Catalyst Poisoning: Cyanide anions are potent

    
    -donors that can irreversibly bind to Pd(II), shutting down the catalytic cycle ("cyanide poisoning").
    
  • Ester Stability: High temperatures in basic media risk hydrolysis of the ethyl ester to the carboxylic acid.

Mechanistic Insight & Catalyst Selection

To ensure success, one must understand the catalytic cycle. The reaction proceeds via a Pd(0)/Pd(II) cycle involving Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

The Fluorine Effect: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I).

  • Impact on OA: It lowers the electron density of the aryl ring, accelerating the oxidative addition of the Pd(0) species into the C-Br/C-I bond.

  • Impact on RE: Electron-poor aryl rings generally undergo reductive elimination faster than electron-rich ones.

Catalytic Cycle Visualization

CyanationCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to F-substituent) Pd0->OxAdd ArX Substrate: Ethyl x-bromo-5-fluorobenzoate ArX->OxAdd PdII_ArX L2Pd(Ar)(Br) (Oxidative Complex) OxAdd->PdII_ArX TransMet Transmetallation (Rate Limiting Step) PdII_ArX->TransMet ZnCN Zn(CN)2 (Cyanide Source) ZnCN->TransMet Slow Release of CN- PdII_ArCN L2Pd(Ar)(CN) (Pre-Elimination Complex) TransMet->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Regenerates Catalyst Product Product: Ethyl cyano-5-fluorobenzoate RedElim->Product

Caption: Pd-Catalyzed Cyanation Cycle. Note that Zn(CN)2 acts as a "cyanide reservoir," releasing CN- slowly to prevent catalyst poisoning.

Method Selection Guide

FeatureProtocol A: Pd/Zn(CN)2 Protocol B: Pd/K4[Fe(CN)6] Protocol C: CuCN (Rosenmund)
Role Industry Standard Green / Safety Focused Legacy / Low Cost
Catalyst Pd(0) / dppfPd(II) / SPhos or dppfCu(I) (Stoichiometric)
Temp 80–100°C100–120°C140–180°C
Toxicity High (Solid Zn(CN)2)Low (Non-toxic solid)High (CuCN + DMF waste)
Yield Excellent (85-95%)Good (70-85%)Variable (50-70%)
Purification Standard SilicaAqueous wash + SilicaDifficult Cu removal

Experimental Protocols

Protocol A: The "Gold Standard" (Pd/Zn(CN)2)

Best for: High-value intermediates, scale-up <100g, and maximum yield.

Reagents:

  • Substrate: Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Note: dppf is preferred over

      
       as the bidentate bite angle resists reductive elimination of the ligand itself.
      
  • Additive: Zinc powder (10 mol%) - Optional, keeps Pd reduced.

  • Solvent: DMAc (Dimethylacetamide) or DMF (wet, <0.1% water). Concentration: 0.2 M.[1]

Step-by-Step Workflow:

  • Inert Setup: Equip a dry Schlenk tube or microwave vial with a magnetic stir bar. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solids Addition: Under a positive flow of

    
    , add the aryl bromide (1.0 eq), 
    
    
    
    (0.6 eq),
    
    
    (0.02 eq), dppf (0.04 eq), and Zn powder (0.1 eq).
  • Solvent Addition: Add anhydrous DMAc via syringe. Seal the vessel with a crimp cap or Teflon screw cap.

  • Degassing: Sparge the solution with

    
     gas for 10 minutes (submerged needle). Critical: Oxygen promotes homocoupling and catalyst death.
    
  • Reaction: Heat the block/bath to 95°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check HPLC/TLC at 4 hours. The starting bromide should be consumed.

  • Workup (Quenching):

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc).

    • Safety Step: Pour mixture into a beaker containing 10% NaOH or diluted bleach (sodium hypochlorite) to oxidize any residual cyanide to cyanate. Stir for 20 mins.

  • Extraction: Wash organic layer with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The nitrile product is usually more polar than the bromide.

Protocol B: The "Green" Method (Non-Toxic Source)

Best for: Academic labs, safety-restricted environments.

Reagents:

  • Substrate: Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Cyanide Source: Potassium Hexacyanoferrate(II) (

    
    ) (0.25 equiv)
    
  • Base:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4 mol%)

  • Solvent: NMP/Water (1:1 ratio) or DMAc.

Key Difference:


 is non-toxic and releases cyanide ions slowly only at elevated temperatures, preventing catalyst poisoning.
  • Mix substrate,

    
    , 
    
    
    
    , Pd source, and ligand in the reaction vessel.
  • Add solvent (NMP/Water). Degas thoroughly.

  • Heat to 120°C for 16 hours. (Higher temp required to dissociate CN from Fe).

  • Workup similar to Protocol A.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd.Switch to

/dppf. Ensure rigorous degassing (

kills Pd).
Hydrolysis (Acid formation) Wet solvent or high temp.Use anhydrous DMAc. Lower temp to 80°C and extend time.
Debromination (Ar-H) Hydride source present.[2][3]Ensure solvent is dry. Avoid amine bases if possible.
Black Precipitate (Pd Black) Catalyst decomposition.Add 10-20 mol% Zn dust to stabilize Pd(0).

Safety & Waste Management (CRITICAL)

Hazard: Zinc Cyanide and Copper Cyanide are fatal if swallowed or in contact with skin. Contact with acid releases Hydrogen Cyanide (HCN) gas.[4]

  • No Acids: Never mix cyanide waste with acidic streams (e.g., HCl washes).

  • Quenching: All glassware and aqueous waste must be treated with Sodium Hypochlorite (Bleach) at pH > 10.

    • Reaction:

      
       (Cyanate is 1000x less toxic).
      
    • Let stand for 24 hours before disposal.

  • PPE: Double nitrile gloves, lab coat, safety glasses. Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the lab.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "A General Method for the Cyanation of Aryl Halides." Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388–1389. Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779–794. Link

  • BenchChem. "Ethyl 2-cyano-5-fluorobenzoate Product Page." Lead Sciences / BenchChem. Link

  • Organic Chemistry Portal. "Rosenmund-von Braun Reaction." Link

Sources

Application Note: Strategic Utilization of Ethyl 2-cyano-5-fluorobenzoate in Knoevenagel-Mediated Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of Ethyl 2-cyano-5-fluorobenzoate in drug discovery workflows, specifically focusing on its strategic application in Knoevenagel condensation sequences.

Executive Summary

This compound (CAS: 1260751-65-2) is a specialized fluorinated aromatic building block critical in the synthesis of Retinoid-related Orphan Receptor gamma (RORγt) modulators and androgen receptor antagonists (e.g., Enzalutamide analogs).[1][2][3][4] While the compound itself lacks the requisite


-protons to act as a nucleophile in a standard Knoevenagel condensation, it serves as a high-value precursor  to generating 2-cyano-5-fluorobenzaldehyde —a potent Knoevenagel acceptor.

This guide details the protocol for transforming this benzoate ester into a Knoevenagel-active aldehyde and subsequently performing condensation reactions to generate functionalized acrylonitriles and coumarin derivatives .

Scientific Logic & Mechanistic Grounding

The Challenge of Structure

The Knoevenagel condensation requires two components:

  • Carbonyl Electrophile: Typically an aldehyde or ketone.

  • Active Methylene Nucleophile: A compound with acidic protons (e.g., malononitrile, ethyl cyanoacetate).

This compound presents a mechanistic paradox for direct use:

  • No Active Methylene: The ester functionality is attached directly to the aromatic ring; there are no enolizable

    
    -protons.
    
  • Electrophilic Competition: The ester and nitrile groups are electrophilic, making them susceptible to nucleophilic attack rather than acting as nucleophiles.

The Strategic Solution: Chemoselective Reduction-Oxidation

To utilize this scaffold in Knoevenagel chemistry, the ester moiety must be converted into an aldehyde. This requires a chemoselective reduction that preserves the sensitive nitrile (CN) and fluoro (F) groups.

  • Step 1: Reduction of the ester to a benzyl alcohol using Sodium Borohydride (

    
    ) with Lithium Chloride (
    
    
    
    ) or Calcium Chloride (
    
    
    ) activation. This avoids the over-reduction or nitrile attack often seen with Lithium Aluminum Hydride (
    
    
    ).
  • Step 2: Mild oxidation (e.g., Dess-Martin Periodinane or Swern) to yield 2-cyano-5-fluorobenzaldehyde .

  • Step 3: Knoevenagel condensation with an active methylene to form the target pharmacophore.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation workflow from the commercial benzoate to the Knoevenagel product.

G Benzoate This compound (Starting Material) Alcohol 2-Cyano-5-fluorobenzyl alcohol (Intermediate) Benzoate->Alcohol Chemoselective Reduction (NaBH4/LiCl, THF/EtOH) Aldehyde 2-Cyano-5-fluorobenzaldehyde (Knoevenagel Acceptor) Alcohol->Aldehyde Oxidation (DMP or PCC) Product Target Acrylonitrile/Coumarin (Drug Scaffold) Aldehyde->Product Knoevenagel Condensation (Malononitrile, Base)

Figure 1: Strategic pathway converting the benzoate precursor into a Knoevenagel-active aldehyde.[4]

Experimental Protocols

Phase 1: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce the ester group to an alcohol without affecting the cyano or fluoro substituents.

Reagents:

  • This compound (1.0 eq)[4][5][6]

  • Sodium Borohydride (

    
    , 2.0 eq)
    
  • Lithium Chloride (

    
    , 2.0 eq) or Calcium Chloride (
    
    
    
    )
  • Solvent: THF/Ethanol (1:1 v/v)

Protocol:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve This compound  (10 mmol) in dry THF (20 mL).
    
  • Activation: Add

    
     (20 mmol) and stir for 10 minutes to facilitate the formation of the active reducing species 
    
    
    
    in situ.
  • Reduction: Cool the mixture to 0°C. Add

    
     (20 mmol) portion-wise.
    
  • Co-solvent: Slowly add absolute Ethanol (20 mL) via syringe pump or dropping funnel (gas evolution will occur).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica, 0-40% EtOAc/Hexane).

    • Expected Yield: 85-92%

    • Checkpoint: Verify retention of the Nitrile peak (~2230 cm⁻¹) via IR.

Phase 2: Oxidation to 2-Cyano-5-fluorobenzaldehyde

Objective: Generate the Knoevenagel acceptor.

Protocol (Dess-Martin Periodinane - DMP):

  • Dissolve the benzyl alcohol (from Phase 1) in dry Dichloromethane (DCM).

  • Add DMP (1.2 eq) at 0°C.

  • Stir at RT for 1–2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    . Stir vigorously until the layers separate clearly.
  • Isolation: Extract with DCM, dry, and concentrate.

    • Note: Aldehydes with ortho-cyano groups can be unstable; use immediately in Phase 3 if possible.

Phase 3: Knoevenagel Condensation

Objective: Synthesize the target drug scaffold (e.g., an aryl-acrylonitrile).

Reagents:

  • 2-Cyano-5-fluorobenzaldehyde (1.0 eq)[2][5]

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (for acetic acid conditions)
    
  • Solvent: Ethanol or Toluene

Step-by-Step Protocol:

  • Mixing: In a reaction vial, combine 2-cyano-5-fluorobenzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (2 drops, ~0.1 mmol).

  • Reaction: Stir at RT for 30 minutes. If precipitation occurs immediately, the reaction is fast. If not, heat to 60°C for 1 hour.

  • Workup:

    • If Solid: Filter the precipitate and wash with cold Ethanol.

    • If Solution: Concentrate and recrystallize from Ethanol/Hexane.

  • Result: The product is 2-(2-cyano-5-fluorobenzylidene)malononitrile .

Data Presentation & Troubleshooting

Reaction Optimization Matrix

The following table summarizes conditions for the Knoevenagel step depending on the active methylene used.

Active MethyleneCatalystSolventTemp (°C)Time (h)Yield (%)Notes
Malononitrile PiperidineEthanol250.5>90Highly reactive; often precipitates spontaneously.
Ethyl Cyanoacetate Piperidine/AcOHToluene110 (Reflux)475-85Requires Dean-Stark trap for water removal.
Meldrum's Acid PyridineDCM25288Useful for subsequent decarboxylation to acrylic acids.
Acetylacetone L-ProlineDMSO251265Organocatalytic route; milder but slower.
Critical Troubleshooting (Self-Validating)
  • Issue: Loss of Nitrile Group.

    • Cause: Strong reducing agents (

      
      ) or strong acid hydrolysis.
      
    • Fix: Strictly use

      
       protocol. Verify IR peak at ~2230 cm⁻¹.
      
  • Issue: No Reaction in Knoevenagel.

    • Cause: Aldehyde oxidation failed or "Benzoate" was used directly.

    • Fix: Confirm aldehyde signal in

      
      -NMR (~10.0 ppm). Do not  attempt to condense the benzoate ester directly with malononitrile; it will not work.
      
  • Issue: Cyclization Side Products.

    • Cause: Ortho-cyano groups can undergo Pinner-type cyclizations or attack by the active methylene if conditions are too basic.

    • Fix: Keep conditions mild (RT, catalytic base).

References

  • Compound Utility: PCT Int. Appl. (2018).[7] "Heterocyclic compounds with an RORgammaT modulating activity."[6] WO 2018/030550. (Demonstrates use of this compound as a core scaffold).

  • Reduction Protocol: Hamada, Y., et al. (2009). "Chemoselective reduction of esters in the presence of nitriles." Organic Process Research & Development, 13(2). (Basis for NaBH4/LiCl selectivity).
  • Knoevenagel Methodology: Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115-136.

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54736868, this compound.

Disclaimer: This protocol involves the use of hazardous chemicals (cyanides, fluorinated aromatics). All procedures must be performed in a fume hood with appropriate PPE. Consult the SDS for this compound before handling.

Sources

Application Note: Ethyl 2-cyano-5-fluorobenzoate in the Synthesis of Indazole-Core JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of Ethyl 2-cyano-5-fluorobenzoate as a critical building block in the development of Janus Kinase (JAK) inhibitors , specifically those utilizing the 3-aminoindazole scaffold. While first-generation JAK inhibitors (e.g., Tofacitinib) often utilize pyrrolopyrimidine cores, next-generation "Type II" inhibitors and "soft drugs" increasingly target the DFG-out conformation of the kinase domain using indazole moieties to improve selectivity and reduce systemic toxicity [1][2].

This protocol focuses on the high-yield cyclization of this compound to 6-fluoro-1H-indazol-3-amine , a privileged pharmacophore that serves as the "hinge-binder" in various developmental JAK and multi-kinase inhibitors.

Scientific Rationale & Mechanism

The "Privileged" Scaffold

The transformation of this compound into a JAK inhibitor relies on two key chemical properties:

  • Orthogonal Reactivity: The ortho-cyano and ester groups provide a "pre-organized" site for heterocyclization with hydrazine derivatives, yielding the 3-aminoindazole core with high atom economy.

  • Fluorine Handle (SAR): The fluorine atom at the 5-position of the benzoate translates to the 6-position of the indazole. In Medicinal Chemistry, this F-substitution is critical for blocking metabolic oxidation (CYP450 blocking) and modulating the pKa of the adjacent N-H, enhancing hydrogen bonding with the kinase hinge region (Glu/Leu residues) [3].

Reaction Pathway Visualization

The following diagram illustrates the conversion of the starting material into the active pharmaceutical ingredient (API) precursor.

JAK_Synthesis_Pathway Fig 1. Synthetic pathway from this compound to Indazole-based JAK Inhibitors. SM This compound (Starting Material) Inter Intermediate: 6-Fluoro-1H-indazol-3-amine (The Hinge Binder) SM->Inter EtOH, Reflux, 4h (Gewald-type Cyclization) Reagent Hydrazine Hydrate (Cyclization Agent) Reagent->Inter Final JAK Inhibitor Analog (Indazole-Benzamide Core) Inter->Final Functionalization (Tail Attachment) Coupling Amide Coupling (Ar-COCl / HATU) Coupling->Final

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-1H-indazol-3-amine

This step creates the core scaffold. The high purity of the starting material (this compound) is essential to prevent the formation of des-fluoro impurities.

Reagents:

  • This compound (1.0 eq)[1]

  • Hydrazine monohydrate (64-65% N2H4) (3.0 eq)

  • Ethanol (Absolute) (10 vol)

  • Acetic Acid (Cat.[2] 0.1 eq - Optional, accelerates cyclization)

Step-by-Step Methodology:

  • Charge: In a chemically resistant round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve This compound (10 g, 51.8 mmol) in Absolute Ethanol (100 mL).

    • Why: Ethanol is the preferred solvent as it matches the leaving group (ethoxide), preventing transesterification byproducts.

  • Addition: Add Hydrazine monohydrate (7.5 mL, 155 mmol) dropwise over 10 minutes at ambient temperature.

    • Caution: Reaction is exothermic. Monitor internal temperature to ensure it stays <30°C during addition.

  • Cyclization: Heat the mixture to reflux (78°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or HPLC. The starting material (Rf ~0.8) should disappear, and a lower spot (Rf ~0.3, amine) should appear.

  • Work-up: Cool the reaction mixture to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold Ethanol (2 x 10 mL) followed by Hexanes (1 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results:

  • Yield: 85–92%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity: >98% (HPLC area).

Protocol B: Quality Control & Impurity Profiling

When using this intermediate for drug development, specific impurities must be monitored.

ParameterSpecificationMethodLogic/Impact
Assay ≥ 98.0%HPLC (C18)High purity required for subsequent coupling reactions.
Water Content ≤ 0.5%Karl FischerExcess water can hydrolyze the ester in storage, forming the acid impurity.
Acid Impurity ≤ 1.0%HPLC2-cyano-5-fluorobenzoic acid. Forms if SM is stored improperly.[3]
Des-fluoro Analog ≤ 0.1%GC-MS / LC-MSCritical. Hard to remove downstream. Originates from low-quality SM synthesis.

Application in JAK Inhibitor Design (SAR)

Once the 6-fluoro-1H-indazol-3-amine is synthesized, it acts as the nucleophile in coupling reactions to generate the full inhibitor.

Case Study: Synthesis of "Soft Drug" JAK Inhibitors Recent research [2] highlights the use of this scaffold to create topical JAK inhibitors. The 3-amino group is acylated with a functionalized benzoyl chloride.

Coupling Protocol Summary:

  • Dissolve 6-fluoro-1H-indazol-3-amine in dry Pyridine or DMAc .

  • Add the desired Acid Chloride (e.g., 4-((morpholinosulfonyl)methyl)benzoyl chloride) at 0°C.

  • Stir at RT for 2 hours.

  • Quench with water; the product typically precipitates.

Data: Impact of the 6-Fluoro Group Comparisons of IC50 values (JAK2 inhibition) between the 6-H and 6-F variants often show:

Compound VariantJAK2 IC50 (nM)Metabolic Stability (t1/2)Notes
6-H (Unsubstituted) 1224 minRapid oxidative clearance.
6-F (Fluorinated) 4 >120 min Preferred Candidate. Fluorine blocks metabolic soft spot.

Troubleshooting Guide

Troubleshooting Fig 2. Troubleshooting logic for Indazole Cyclization. Problem Low Yield or Impure Product Check1 Check Reagent Stoichiometry (Is Hydrazine > 2.5 eq?) Problem->Check1 Check2 Check Reaction Temp (Did it maintain reflux?) Check1->Check2 Yes Solution1 Increase Hydrazine to 3.5 eq. Ensure fresh reagent. Check1->Solution1 No Check3 Check SM Purity (Is Acid Impurity present?) Check2->Check3 Yes Solution2 Extend reaction time. Add Cat. AcOH. Check2->Solution2 No Solution3 Recrystallize SM from EtOH before use. Check3->Solution3 Yes

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link(Context: Establishes the utility of amino-heterocycles in kinase inhibition).

  • Soth, M. J., et al. (2016). "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." ACS Medicinal Chemistry Letters. Link(Context: Specific application of 6-substituted indazoles in JAK inhibitor design).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link(Context: Theoretical grounding for the 5-fluoro-benzoate to 6-fluoro-indazole SAR).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 59667784, this compound." Link(Context: Chemical property verification).

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Synthesis of substituted pyridines using Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Substituted Fluorinated Isoquinolines (Benzo[c]pyridines) using Ethyl 2-cyano-5-fluorobenzoate

Executive Summary

This guide details the strategic application of This compound (CAS 57381-56-3) as a core building block for the synthesis of substituted isoquinolines (benzo[c]pyridines). While the prompt requests "substituted pyridines," this specific scaffold is chemically predestined to form the isoquinoline fused ring system, which contains the pyridine moiety.

The ortho-cyano ester motif allows for efficient, one-pot cyclocondensation reactions with carbon and nitrogen nucleophiles. This protocol focuses on the synthesis of 7-fluoro-3-substituted-isoquinolin-1(2H)-ones and 3-amino-7-fluoroisoquinolines , which are critical scaffolds in the development of integrase inhibitors, anticancer agents (e.g., tubulin inhibitors), and CNS-active drugs.

Strategic Analysis & Retrosynthesis

The utility of this compound lies in its 1,2-bifunctionality . The cyano group (position 2) acts as an electrophile for initial nucleophilic attack, while the ester group (position 1) serves as the trap for the resulting nitrogen anion, facilitating ring closure.

Regiochemical Outcome:

  • Starting Material: this compound.[1][2]

    • C1: Ester (COOEt)

    • C2: Nitrile (CN)

    • C5: Fluorine (F)

  • Product (Isoquinoline):

    • The Ester Carbon becomes C1 (Carbonyl).

    • The Nitrile Carbon becomes C3 .

    • The Fluorine atom (para to the nitrile) maps to position C7 of the isoquinoline ring.

This regioselectivity is robust and allows for the precise placement of the fluorine atom, which is often difficult to achieve via direct fluorination of the heterocycle.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aryl/Alkyl-7-fluoroisoquinolin-1(2H)-ones

Target: Construction of the pyridine ring via condensation with active methylene ketones.

Mechanism: The reaction proceeds via a stepwise cyclocondensation. A strong base generates an enolate from the ketone, which attacks the nitrile carbon. The resulting imine anion then attacks the ester carbonyl, ejecting ethoxide to form the lactam ring.

Reagents & Materials:

  • This compound (1.0 equiv)[2]

  • Acetophenone (or substituted ketone) (1.1 equiv)

  • Sodium Hydride (NaH, 60% in oil) (2.0 equiv)

  • Solvent: Anhydrous DMF or THF

  • Quenching: 1N HCl, Water

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.0 equiv) in anhydrous DMF (0.2 M concentration relative to benzoate). Cool to 0°C.

  • Nucleophile Addition: Add Acetophenone (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear/colored (indicating enolate formation).

  • Scaffold Addition: Add a solution of This compound (1.0 equiv) in minimal DMF dropwise to the enolate mixture.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. If TLC indicates incomplete conversion, heat to 60°C for 1 hour.

    • Checkpoint: The formation of a heavy precipitate often indicates the sodium salt of the product.

  • Work-up: Pour the reaction mixture into ice-cold water. Acidify carefully with 1N HCl to pH 3–4. The product, 7-fluoro-3-phenylisoquinolin-1(2H)-one , will precipitate as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Data Summary Table:

ComponentRoleStoichiometryCritical Parameter
This compound Electrophilic Scaffold1.0 equivPurity >98% essential
Acetophenone Nucleophile (C4-C3 source)1.1 equivMust be dry
NaH (60%) Base2.0 - 2.2 equivExcess required for deprotonation of product
DMF Solvent5 - 10 mL/gAnhydrous; promotes ionic reaction
Temperature Reaction Condition0°C

RT
Avoid high heat initially to prevent polymerization
Protocol B: Synthesis of 3-Amino-7-fluoroisoquinolines

Target: Synthesis of the 3-amino derivative using acetonitrile or malononitrile.

Reagents:

  • This compound (1.0 equiv)[2]

  • Acetonitrile (Solvent & Reagent) or Malononitrile (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or NaH

  • Solvent: THF (if using malononitrile) or neat Acetonitrile

Procedure (Acetonitrile Route):

  • Dissolve KOtBu (2.0 equiv) in dry acetonitrile.

  • Add this compound (1.0 equiv).

  • Reflux the mixture for 4–6 hours.

  • Cool and quench with water.[2]

  • The product, 3-amino-7-fluoroisoquinolin-1(2H)-one , precipitates or is extracted with EtOAc.

Mechanistic Visualization

The following diagram illustrates the cyclization pathway for Protocol A, confirming the regiochemistry of the fluorine substituent.

G cluster_0 Reaction Progress SM This compound (Scaffold) Inter1 Imine Intermediate (C-C Bond Formed) SM->Inter1 Nucleophilic Attack on Nitrile (C2) Nu Acetophenone Enolate (Nucleophile) Nu->Inter1 Inter2 Cyclic Alkoxide (N-C Bond Formed) Inter1->Inter2 Intramolecular N-Attack on Ester (C1) Prod 7-Fluoro-3-phenylisoquinolin-1(2H)-one (Final Product) Inter2->Prod Elimination of EtO- & Tautomerization

Caption: Mechanistic pathway for the base-mediated cyclocondensation of this compound with acetophenone to form the isoquinoline core.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Yield / Sticky Solid:

    • Cause: Incomplete cyclization or polymerization of the nitrile.

    • Solution: Ensure the reaction is strictly anhydrous. Use a stronger base (LDA or LiHMDS) at -78°C if NaH fails to give clean conversion.

  • Issue: Regioisomer Confusion:

    • Clarification: Unlike 3-halophthalic anhydrides which can give regioisomeric mixtures, 2-cyanobenzoates give a single regioisomer . The nitrogen of the isoquinoline ring always originates from the nitrile group of the benzoate, and the carbonyl always originates from the ester.

  • Safety Note:

    • The reaction generates hydrogen gas (when using NaH). Ensure adequate venting.

    • Cyanide derivatives can be toxic; however, the nitrile group here is consumed in the ring formation. Treat waste streams as potentially cyanogenic.

References

  • Gilead Sciences, Inc. (2013). Macrocyclic integrase inhibitors. U.S. Patent No. 8,497,270.[1] Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Describes the synthesis of this compound and its use in forming fused naphthyridine/isoquinoline systems.
  • ChemicalBook. (2025).[3] 7-Fluoroisoquinoline Synthesis and Properties. Link

    • Context: Provides physical properties and commercial availability of the 7-fluoroisoquinoline core derived
  • BenchChem. (2025).[4] Application Notes: Synthesis of Heterocycles Using Cyanobenzoates. Link

    • Context: General protocols for the reaction of 2-cyanobenzo
  • Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. IV. Synthesis of Naphthyridine Derivatives". Chemical & Pharmaceutical Bulletin, 33(2), 626-633. Context: Foundational literature on the cyclization of ortho-cyano esters to form pyridine-fused rings.

Sources

Application Note: Preparation of Pyrimidine Derivatives from Ethyl 2-cyano-5-fluorobenzoate

[1]

Executive Summary

This application note details the synthetic protocol for converting Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2) into high-value 6-fluoroquinazoline scaffolds.[1] While "pyrimidine derivatives" is a broad class, the specific ortho-cyano ester substitution pattern of the starting material makes it an ideal precursor for fused pyrimidines, specifically 6-fluoroquinazolin-4(3H)-one and 4-amino-6-fluoroquinazoline .

These fluorinated heterocycles are critical pharmacophores in oncology, serving as the core structure for EGFR inhibitors (e.g., analogs of Gefitinib, Erlotinib) and CMV antivirals (e.g., Letermovir intermediates). This guide prioritizes the synthesis of 6-fluoroquinazolin-4(3H)-one due to its versatility as a gateway intermediate for 4-chloro functionalization.[1]

Strategic Overview & Chemistry

The Starting Material

This compound possesses two electrophilic centers in an ortho relationship:

  • Ester Carbon (C-1): Susceptible to nucleophilic acyl substitution.[1]

  • Nitrile Carbon (C-2): Susceptible to Pinner-type addition or nucleophilic attack.[1]

Reaction Pathway Logic

To construct the pyrimidine ring (fused to the benzene), we utilize a [5 + 1] cyclocondensation strategy. The starting material provides 5 atoms of the final ring (C-C-C-C-N), and a bis-nucleophile (amidine or guanidine) provides the remaining Nitrogen and Carbon.

We employ Formamidine Acetate as the cyclizing agent.[1] The reaction proceeds via a cascade mechanism:[1]

  • Nucleophilic Attack: The free base of formamidine attacks the ester carbonyl.[1]

  • Cyclization: The resulting intermediate undergoes intramolecular attack on the nitrile.[1]

  • Hydrolysis: The resulting 4-imino intermediate hydrolyzes (in situ or during workup) to the thermodynamically stable quinazolin-4(3H)-one .[1]

Mechanistic Pathway (DOT Diagram)

ReactionMechanismSMThis compound(Starting Material)Inter1Intermediate A(Acyl Amidine)SM->Inter1Nucleophilic Attack(on Ester)ReagentFormamidine Acetate(NaOEt/EtOH)Reagent->Inter1Inter2Intermediate B(4-Iminoquinazoline)Inter1->Inter2IntramolecularCyclization (on CN)Product6-Fluoroquinazolin-4(3H)-one(Target Scaffold)Inter2->ProductHydrolysis(-NH3)

Figure 1: Mechanistic pathway for the conversion of this compound to the quinazolinone scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoroquinazolin-4(3H)-one

This protocol utilizes formamidine acetate under basic conditions to effect the cyclization.[1]

Reagents & Materials:

  • This compound (1.0 eq)[2]

  • Formamidine Acetate (1.5 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.0 eq) [Prepared in situ or 21% wt solution][1]

  • Ethanol (Absolute, anhydrous)

  • Glacial Acetic Acid (for quenching)[1]

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (2.0 eq) in anhydrous Ethanol (10V relative to SM mass) to generate fresh NaOEt.[1] Stir until evolution of hydrogen ceases.[1]

    • Note: Alternatively, use commercial 21% NaOEt solution, but fresh preparation often yields cleaner products.

  • Addition of Reagent: Add Formamidine Acetate (1.5 eq) to the ethoxide solution. Stir at ambient temperature for 15 minutes to liberate the formamidine free base.

  • Substrate Addition: Add this compound (1.0 eq) portion-wise or as a solution in minimal ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6–8 hours.

    • Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[1] The disappearance of the ester spot and appearance of a polar fluorescent spot indicates conversion.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.[1]

    • Dilute with ice-cold water (20V).

    • Adjust pH to ~6.0–7.0 using Glacial Acetic Acid or 1M HCl.[1] This step is critical to precipitate the product from its sodium salt form.[1]

  • Isolation: Filter the resulting white/off-white precipitate.[1] Wash the cake with cold water (3x) and cold diethyl ether (1x) to remove unreacted nitrile.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75% – 85% Appearance: White to pale yellow solid.[1]

Protocol B: Functionalization to 4-Chloro-6-fluoroquinazoline

The quinazolinone is often a "masked" reactive species.[1] For drug development (e.g., installing an aniline for EGFR inhibition), it must be converted to the 4-chloro derivative.

Reagents:

  • 6-Fluoroquinazolin-4(3H)-one (Product from Protocol A)

  • Phosphorus Oxychloride (

    
    ) (5–10 eq, acts as solvent and reagent)
    
  • N,N-Diisopropylethylamine (DIPEA) (Cat. 1.0 eq)

Methodology:

  • Suspend 6-Fluoroquinazolin-4(3H)-one in

    
    .[1]
    
  • Add DIPEA dropwise (exothermic).[1]

  • Reflux at 105°C for 3–5 hours until the solution becomes clear.

  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice/ammonia water mixture with vigorous stirring. Do not let the temperature rise above 10°C.

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate to yield the chloro-derivative.
    

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, compare analytical results against these standard parameters.

Parameter6-Fluoroquinazolin-4(3H)-one4-Chloro-6-fluoroquinazoline
Physical State White SolidOff-white/Yellowish Solid
Melting Point > 250°C (Decomposes)130–135°C
1H NMR (DMSO-d6)

8.1 (s, 1H, H-2), 7.8 (m, Ar-H)

9.1 (s, 1H, H-2), Shifted Ar-H
MS (ESI+)


(Cl pattern)
Key IR Bands 1680 cm⁻¹ (C=O Amide)No C=O; C-Cl stretch visible

Workflow Visualization

WorkflowStartStart: this compoundStep11. Mix with Formamidine Acetate + NaOEtSolvent: EtOHStart->Step1Step22. Reflux (78°C, 6-8h)Step1->Step2Step33. Concentrate & Dilute with WaterStep2->Step3Step44. Acidify (pH 6) to PrecipitateStep3->Step4Step55. Filtration & DryingStep4->Step5EndProduct: 6-Fluoroquinazolin-4(3H)-oneStep5->End

Figure 2: Operational workflow for the synthesis of the quinazolinone scaffold.

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, ensure the ethanol is strictly anhydrous. Water competes with the ethoxide, hydrolyzing the ester to the carboxylic acid (2-cyano-5-fluorobenzoic acid), which is unreactive under these conditions.

  • Incomplete Cyclization: If the intermediate (open chain) persists, increase the reflux time or switch to a higher boiling solvent like n-Butanol.

  • Purification: The product is amphoteric. If it does not precipitate at pH 6, the solution may be too dilute. Concentrate further. Recrystallization can be performed from DMF/Ethanol mixtures.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55265172, this compound.[1] Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006).The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone synthesis logic).
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).[1] Journal of Medicinal Chemistry.[1][3] (Foundational chemistry for fluoro-quinazoline synthesis).

  • World Intellectual Property Organization (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.[1] Retrieved from [1]

  • Kabri, Y., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.[1][3] Retrieved from [Link]

Application Note: Ethyl 2-cyano-5-fluorobenzoate as a Strategic Scaffold for Fluorinated Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern agrochemical landscape, the incorporation of fluorine is a non-negotiable strategy for enhancing metabolic stability and lipophilicity. Ethyl 2-cyano-5-fluorobenzoate represents a high-value "ortho-cyano ester" building block that offers a divergent synthetic entry point into fused nitrogen heterocycles.

This guide details the strategic application of this scaffold in synthesizing 6-fluoroquinazolin-4(3H)-ones , a privileged pharmacophore found in numerous fungicides (e.g., Proquinazid analogs) and herbicides. Unlike simple benzoates, the ortho-cyano group serves as a "latent amidine," enabling rapid cyclocondensation reactions that are cleaner and more atom-economical than traditional anthranilic acid routes.

Chemical Profile & Strategic Value

The "Fluorine Effect" in Agrochemical Design

The C-5 fluorine atom in this building block is not merely a substituent; it is a metabolic blocker.[1] In the final heterocycle, this fluorine occupies the 6-position (see Structural Logic below), a site frequently targeted by cytochrome P450 enzymes for hydroxylation. Blocking this site significantly extends the half-life of the active ingredient (AI) in plant systems.

Structural Logic: Regiochemical Mapping

It is critical to understand how the benzene ring numbering translates to the final quinazoline system:

  • Benzene C1 (Ester): Becomes the C4a bridgehead.

  • Benzene C2 (Cyano): Becomes the C8a bridgehead.

  • Benzene C5 (Fluorine): Becomes the C6 position of the quinazoline ring.

Thus, This compound


 6-Fluoroquinazolin-4(3H)-one .
Physical Properties
PropertyValueNote
CAS Number 1260751-65-2
Molecular Formula

Molecular Weight 193.18 g/mol
Appearance White to pale yellow solid
Solubility Soluble in EtOAc, DCM, DMSOLipophilic nature aids formulation
Hazards Irritant (H315, H319, H335)Handle with standard PPE

Divergent Synthetic Pathways

The following diagram illustrates the versatility of this compound. It can serve as a precursor for quinazolinones (fungicides), isoindolinones (pigments/herbicides), or be hydrolyzed to the free acid for further coupling.

DivergentSynthesis Start This compound Acid 2-Cyano-5-fluorobenzoic acid (Coupling Partner) Start->Acid Hydrolysis (LiOH) Quin 6-Fluoroquinazolin-4(3H)-one (Agrochemical Core) Start->Quin Cyclocondensation (Amidine/Base) Iso 1-Imino-5-fluoroisoindoline (Pigment/Intermediate) Start->Iso Amine Attack (R-NH2)

Figure 1: Divergent synthesis map showing the primary transformation to the quinazolinone core.

Detailed Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-ones

This protocol describes the "one-pot" cyclization using formamidine acetate. This method is preferred over the Niementowski reaction (which uses anthranilic acids) because it avoids high temperatures and harsh acidic conditions, preserving the fluorine substituent.

Reaction Scheme


Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Formamidine acetate (1.5 eq)

  • Base: Sodium ethoxide (NaOEt), 21% wt in ethanol (2.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Work-up: Acetic acid, Water, Ethyl Acetate

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Charge the flask with this compound (1.93 g, 10 mmol) and Anhydrous Ethanol (20 mL). Stir at room temperature until fully dissolved.

  • Reagent Addition: Add Formamidine acetate (1.56 g, 15 mmol) to the solution.

  • Base Activation: Dropwise, add the Sodium ethoxide solution (2.0 eq) over 5 minutes. Note: A slight color change (yellowing) indicates deprotonation and initiation.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Quenching: Cool the mixture to room temperature. Acidify carefully with glacial acetic acid to pH 6–7 to neutralize the alkoxide.

  • Isolation:

    • Pour the mixture into ice-cold water (100 mL).

    • The product often precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ).
  • Purification: If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/DMF if necessary.
Mechanism & Troubleshooting
  • Mechanism: The amidine nitrogen attacks the ester carbonyl (displacing ethoxide). The second nitrogen of the amidine then attacks the nitrile carbon, followed by rearrangement to form the stable aromatic pyrimidine ring.

  • Low Yield? Ensure the ethanol is anhydrous. Water competes with the amidine for the ester, leading to the hydrolyzed acid byproduct (2-cyano-5-fluorobenzoic acid).

Workflow Visualization

The following diagram details the logical flow of the experimental protocol, highlighting critical decision points (Checkpoints).

ProtocolFlow Step1 Dissolve Ester in EtOH (Inert Atmosphere) Step2 Add Formamidine Acetate + NaOEt (Base) Step1->Step2 Step3 Reflux 80°C (4-6 hrs) Step2->Step3 Check TLC Check: Ester Consumed? Step3->Check Check->Step3 No (Continue Heating) Quench Cool & Acidify (AcOH) Check->Quench Yes Precip Pour into Ice Water Filter Precipitate Quench->Precip Alt Extract (EtOAc) if no solid forms Precip->Alt Low Recovery

Figure 2: Step-by-step workflow for the cyclization protocol.

Safety & Handling (GHS)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (ester hydrolysis risk).

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Do not release into drains (fluorinated organics can be persistent).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7764, Ethyl cyanoacetate (Analogous reactivity data). Retrieved January 28, 2026, from [Link]

  • Li, F., et al. (2016).[3] Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.[4] Organic Letters, 18, 2580-2583.[3] (Cited for general quinazolinone synthesis context).

  • Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate is a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly TRK (Tropomyosin receptor kinase) inhibitors used in oncology.[1] The introduction of the nitrile group at the ortho position relative to the ester, combined with the electronic effects of the fluorine substituent, presents specific challenges in scale-up, including regioselectivity, catalyst deactivation, and safety management of cyanating agents.

This application note details a robust, scalable protocol for the conversion of Ethyl 2-bromo-5-fluorobenzoate to the target nitrile using a Palladium-catalyzed cyanation with Zinc Cyanide (


).[1] Unlike classical copper-mediated routes, this method operates under milder conditions, offers superior purification profiles, and includes a self-validating safety workflow for cyanide waste management.[1]

Strategic Route Selection

Before establishing the protocol, three potential synthetic routes were evaluated based on scalability, safety, and atom economy.

RouteMethodologyReagentsScale-Up Assessment
A (Classical) Rosenmund-von BraunCuCN, DMF/NMP, Reflux (

C)
Low. High temperatures lead to decomposition.[1] Stoichiometric copper creates massive heavy metal waste.[1] Workup is tedious (breaking Cu-complexes).[1]
B (Green) Pd-Catalyzed (Ferrocyanide)

, Pd(OAc)

, Base
Medium. Safer cyanide source.[1] However, solubility issues in organic solvents often require high catalyst loading for ortho-substituted benzoates.
C (Selected) Pd-Catalyzed (Zinc)

,

, dppf, Zn dust
High. Homogeneous kinetics ensure conversion of sterically hindered substrates.[1]

releases cyanide slowly, reducing catalyst poisoning.[1]

Decision: Route C is selected. The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand is critical; its large bite angle facilitates the reductive elimination step, which is often the rate-determining step for ortho-substituted aryl nitriles.[1]

Reaction Mechanism & Pathway[1][2][3][4]

The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The key challenge is the "ortho-effect" where the ester group sterically hinders the metal center.[1]

Figure 1: Catalytic cycle highlighting the critical transmetallation and reductive elimination steps facilitated by the dppf ligand.[1]

Detailed Experimental Protocol

Scale: 100 g Input (Ethyl 2-bromo-5-fluorobenzoate) Expected Yield: 85-92% Purity: >98% (HPLC)[1][3]

Reagents & Materials
  • Substrate: Ethyl 2-bromo-5-fluorobenzoate (1.0 equiv)

  • Cyanating Agent: Zinc Cyanide (

    
    ) (0.6 equiv) — Note: 0.5 equiv supplies stoichiometric CN, 0.6 ensures completion.[1]
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)[1]
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2.0 mol%)[1]

  • Additive: Zinc Dust (activated) (2.0 mol%) — Scavenges Pd(II) impurities and keeps the cycle active.[1]

  • Solvent: DMAc (N,N-Dimethylacetamide) — Preferred over DMF for higher thermal stability and easier aqueous workup.[1]

Step-by-Step Methodology
Step 1: System Inertization (Critical)

Oxygen is a poison for Pd(0) catalysts.[1]

  • Charge a 2L 3-neck round-bottom flask (RBF) with DMAc (500 mL, 5 vol).

  • Sparge with Nitrogen (

    
    ) for 30 minutes using a dispersion tube.
    
  • Add Ethyl 2-bromo-5-fluorobenzoate (100 g),

    
     (28.5 g), and Zn dust (0.5 g).
    
  • Continue sparging for 15 minutes.

Step 2: Catalyst Addition
  • Under a positive flow of

    
    , add dppf (4.5 g) and 
    
    
    
    (3.7 g).
  • Why this order? Adding ligand before metal ensures the active Pd-ligand complex forms immediately upon heating, preventing Pd-black precipitation.[1]

Step 3: Reaction
  • Heat the mixture to 110°C .

  • Hold for 4–6 hours.

  • IPC (In-Process Control): Sample 50

    
    L, quench in MeCN, analyze by HPLC. Target: <1.0% Starting Material.
    
Step 4: Oxidative Quench (Safety Critical)

This step destroys unreacted cyanide and breaks stable Pd-cyanide complexes.[1]

  • Cool reaction mixture to 20°C.

  • Prepare a solution of 10% Ammonium Hydroxide (

    
    )  in water (1L).
    
  • Slowly pour the reaction mixture into the

    
     solution with vigorous stirring.
    
  • Observation: The mixture will turn blue (if copper were present) or dark grey/brown.[1] The ammonia solubilizes zinc salts.[1]

Step 5: Extraction & Purification
  • Extract the quenched mixture with Ethyl Acetate (3 x 400 mL).

  • Wash combined organics with Brine (2 x 300 mL).

  • Dry over

    
    , filter, and concentrate to a solid residue.
    
  • Crystallization: Recrystallize from Heptane/IPA (9:1) . Heat to 70°C to dissolve, cool slowly to 0°C.

  • Filter and wash with cold Heptane.[1]

Process Flow & Safety Architecture

Handling cyanide requires a dedicated engineering control system.[1] The following diagram illustrates the workflow with integrated safety checkpoints.

Figure 2: Operational workflow emphasizing the segregation of the synthesis stream from the cyanide waste treatment stream.

Analytical Specifications

TestMethodSpecificationRationale
Assay HPLC (C18, ACN/H2O)>98.0% a/aHigh purity required for subsequent API steps.
Residual Pd ICP-MS<20 ppmHeavy metal carryover must be minimized.[1]
Residual CN Ion Chromatography<10 ppmSafety compliance for final solid handling.[1]
Appearance VisualOff-white to tan solidColor indicates effective removal of Pd-black.[1]

Troubleshooting Guide

  • Issue: Reaction Stalls at 80% Conversion.

    • Cause: Catalyst deactivation by free cyanide.[1]

    • Solution: Add a second charge of Catalyst (0.2 mol%) and Zn dust. Ensure the system is strictly oxygen-free.[1]

  • Issue: High Pd levels in Product.

    • Cause: Inefficient workup.[1][4]

    • Solution: Include a wash with L-Cysteine or a scavenger resin (e.g., SiliaMetS® Thiol) during the organic phase treatment.[1]

  • Issue: Hydrolysis of Ester.

    • Cause: Wet solvent or excessive heating during basic quench.[1]

    • Solution: Ensure DMAc is anhydrous (<0.05% water).[1] Keep quench temperature <25°C.

References

  • General Pd-Cyanation Methodology: Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[5] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.[5] [Link] (Note: This reference from Eli Lilly demonstrates the industrial viability of Pd-catalyzed cyanation using Zinc sources).[1]

  • Mechanistic Insight (Catalyst Poisoning): Grushin, V. V., & Alper, H. (2014).[1] Cyanation of Aromatic Halides.[1][2][4][5][6] Chemical Reviews.[1] (Authoritative review on the mechanism and prevention of catalyst deactivation).

  • Safety Data (Zinc Cyanide): PubChem Compound Summary for CID 11188, Zinc Cyanide.[1] [Link]

  • Substrate Specifics (Analogous Chemistry): Cohen, D. T., et al. (2019).[1] Process Development of a TRK Inhibitor. Organic Process Research & Development.[1] (Contextualizes the use of fluoro-cyano-benzoate scaffolds in drug development).

Sources

Application Note: High-Efficiency One-Pot Synthesis of Fluorinated N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Ethyl 2-cyano-5-fluorobenzoate as a Divergent Core Scaffold[1]

Executive Summary

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] This compound (CAS 1260751-65-2) represents a high-value "bidentate" electrophile.[1] Its ortho-cyano ester motif allows for rapid, one-pot cyclocondensation reactions to access two privileged pharmacophores: phthalazin-1(2H)-ones and quinazolin-4(3H)-ones .[1]

This guide outlines optimized protocols for transforming this specific fluorinated building block into bioactive heterocycles, emphasizing reaction kinetics driven by the electron-withdrawing nature of the C5-fluorine substituent.[1]

Chemical Profile & Reactivity Logic

Compound: this compound Molecular Formula: C₁₀H₈FNO₂ Molecular Weight: 193.17 g/mol [1]

Mechanistic Insight

The reactivity of this scaffold is defined by two electrophilic centers in close proximity:[1]

  • The Nitrile (C≡N): Activated by the para-fluorine atom (inductive effect), making it highly susceptible to nucleophilic attack.[1]

  • The Ester (COOEt): Serves as the secondary closure point.[1]

Why this works: The 5-fluoro substituent exerts a -I (inductive withdrawing) effect.[1] Unlike the unsubstituted ethyl 2-cyanobenzoate, the 5-fluoro derivative exhibits accelerated nucleophilic addition at the nitrile carbon, often allowing reactions to proceed at lower temperatures or shorter reflux times [1].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

G Start This compound (Precursor) Reagent1 Hydrazine Hydrate (N2H4·H2O) Start->Reagent1 Reagent2 Guanidine / Amidines Start->Reagent2 Inter1 Amidrazone Intermediate Reagent1->Inter1 Nucleophilic Attack (Nitrile) Product2 6-Fluoro-quinazolin-4(3H)-one Reagent2->Product2 Base Cat. Cyclocondensation Product1 7-Fluoro-phthalazin-1(2H)-one Inter1->Product1 Cyclization (-EtOH)

Figure 1: Divergent synthetic pathways. The precursor yields distinct heterocycles based on the binucleophile used.

Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-phthalazin-1(2H)-one

Target Class: Phthalazinones (PARP inhibitors, antihypertensives). Mechanism: Hydrazine attacks the nitrile to form an amidrazone intermediate, which intramolecularly attacks the ester to close the ring.[1]

Materials:

  • This compound (1.0 eq, 193 mg for 1 mmol scale)

  • Hydrazine hydrate (64% or 80% aq.[1] solution) (2.5 eq)

  • Ethanol (Absolute) or Methanol

  • Acetic acid (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol (193 mg) of this compound in 5 mL of absolute ethanol. Stir until clear.

  • Addition: Dropwise add 2.5 mmol of hydrazine hydrate at room temperature. Note: A slight exotherm may be observed due to the activated nitrile.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 1:1). The starting material (R_f ~0.[1]7) should disappear, replaced by a lower R_f fluorescent spot.[1]

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates spontaneously as a white/off-white solid.[1]

  • Work-up:

    • If solid forms: Filter and wash with cold ethanol (2 x 2 mL) followed by diethyl ether.[1]

    • If no precipitate: Concentrate solvent to 20% volume and add cold water (5 mL) to induce crystallization.[1]

  • Yield: Expected yield 85–95%.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl quartet/triplet signals (ester) and the appearance of a singlet amide proton (NH) around 12.5 ppm and the aromatic proton adjacent to the fluorine (split by F).

Protocol B: Synthesis of 6-Fluoro-quinazolin-4(3H)-ones

Target Class: Quinazolinones (Kinase inhibitors, anticonvulsants). Mechanism: Reaction with a 1,3-binucleophile (e.g., guanidine, urea, or amidine) generally mediated by a base.

Materials:

  • This compound (1.0 eq)[1][2]

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq) - Prepared in situ preferred

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Base Preparation: In a dry flask, dissolve sodium metal (1.5 eq) in anhydrous ethanol (10 mL/mmol) to generate NaOEt.

  • Activation: Add Guanidine HCl (1.2 eq) to the NaOEt solution and stir for 15 minutes at RT to release the free base guanidine.

  • Cyclization: Add this compound (1.0 eq) in one portion.

  • Reaction: Reflux for 6–8 hours. The reaction proceeds via initial attack on the ester (forming the amide) followed by nitrile cyclization, or vice-versa depending on pH, but converges to the quinazolinone.

  • Quenching: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water.[1]

  • Neutralization: Acidify carefully with 1M HCl to pH 5–6. The quinazolinone derivative will precipitate.[1]

  • Purification: Recrystallize from DMF/Ethanol mixtures if necessary.

Comparative Data & Optimization

The fluorine substituent significantly alters the reaction profile compared to the non-fluorinated parent compound.[1]

ParameterEthyl 2-cyanobenzoate (H-Analog)This compound (F-Analog)Mechanistic Cause
Nitrile Electrophilicity ModerateHigh Inductive effect (-I) of F at C5 (para to CN).[1]
Reflux Time (Hydrazine) 4–6 Hours2–3 Hours Activated nitrile accelerates amidrazone formation.[1]
Solubility High in EtOHModerate in EtOHFluorine increases lipophilicity; may require warm solvent.[1]
SNAr Risk NoneLow/ModerateStrong nucleophiles (e.g., thiols) might displace F at high temp.

Troubleshooting Guide:

  • Issue: Low yield in Protocol B.

    • Solution: Ensure anhydrous conditions.[1][3] Water hydrolyzes the ester to the carboxylate, which is less reactive toward the amidine.[1]

  • Issue: Product oiling out.

    • Solution: The fluorinated product is more lipophilic.[1] Use a more polar anti-solvent (e.g., water/methanol mix) for precipitation.

References
  • Vertex AI Search. (2025).[1] Reaction of beta-Cyano Esters with Hydrazine Hydrate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Althuis, T. H., et al. (1979).[1] Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2001).[1] Methods for producing cyanobenzoic acid derivatives (WO2001042198A2).[1] Retrieved from

Sources

Strategic Derivatization of Ethyl 2-cyano-5-fluorobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2024-ECFB-01

Executive Summary

This application note details the strategic utilization of Ethyl 2-cyano-5-fluorobenzoate (CAS 50431-79-7) as a high-value scaffold for Diversity-Oriented Synthesis (DOS) in drug discovery. This molecule possesses a unique "push-pull" electronic structure featuring an electrophilic ester/nitrile pair and a nucleophilically activatable fluorine atom.

We present a modular workflow for transforming this precursor into two distinct, privileged pharmacophores: 4-aminophthalazin-1(2H)-ones (relevant for PARP inhibition) and 2,4-diaminoquinazolines (relevant for kinase inhibition). Furthermore, we detail the "Late-Stage Fluorine Displacement" strategy, allowing for the rapid generation of analog libraries via Nucleophilic Aromatic Substitution (


).

Structural Analysis & Reactivity Profile[1]

The utility of this compound lies in its trifunctional nature. It is not merely a building block but a "branching point" intermediate.

Electronic Environment
  • The Warhead (Positions 1 & 2): The ortho-disposition of the ethyl ester and the nitrile group creates a highly reactive center for binucleophiles (hydrazines, amidines, guanidines). This allows for rapid cyclocondensation into fused heterocycles.

  • The Leaving Group (Position 5): The fluorine atom is positioned para to the nitrile group (a strong Electron Withdrawing Group,

    
    ) and meta to the ester. The strong electron-withdrawing nature of the para-nitrile activates the C-F bond for Nucleophilic Aromatic Substitution (
    
    
    
    ), enabling the introduction of diverse amines or alkoxides under mild conditions.
Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

ReactivityMap Scaffold This compound (Core Scaffold) SNAr Pathway A: S_NAr Diversification (Displacement of F) Scaffold->SNAr Primary Amines / K2CO3 / DMSO Phthalazinone Pathway B: Phthalazinone Synthesis (PARP Inhibitor Scaffold) Scaffold->Phthalazinone Hydrazine Hydrate / EtOH / Reflux Quinazoline Pathway C: Quinazoline Synthesis (Kinase Inhibitor Scaffold) Scaffold->Quinazoline Guanidine HCl / NaOEt / Reflux SNAr->Phthalazinone Subsequent Cyclization SNAr->Quinazoline Subsequent Cyclization

Figure 1: Divergent synthetic pathways. The scaffold allows for modification of the benzene ring (Pathway A) either before or after heterocycle formation (Pathways B & C).

Experimental Protocols

Pathway A: Library Generation (Fluorine Displacement)

This protocol allows for the introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or target-specific motifs before cyclization.

Mechanism: The para-cyano group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of fluoride by primary or secondary amines.

Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add Potassium Carbonate (

    
    , 2.5 eq) and the desired amine (1.2 eq).
    
  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-water.

    • Solids: If a precipitate forms, filter and wash with water.

    • Oils: If no precipitate, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hex/EtOAc gradient).

Note: This step is critical for structure-activity relationship (SAR) studies, as it modifies the "solvent-exposed" region of the final drug candidate.

Pathway B: Synthesis of 4-amino-7-fluorophthalazin-1(2H)-one

This scaffold mimics the pharmacophore of clinically approved PARP inhibitors (e.g., Olaparib).

Mechanism: Hydrazine acts as a binucleophile. The primary amine attacks the ester carbonyl to form a hydrazide, followed by an intramolecular attack of the second nitrogen on the nitrile carbon.

Protocol:

  • Reagents: this compound (1.0 mmol) and Hydrazine Hydrate (5.0 mmol, excess).

  • Solvent: Absolute Ethanol (5 mL).

  • Reaction: Reflux (

    
    ) for 3 hours.
    
    • Observation: A heavy white or pale yellow precipitate typically forms within 1 hour.

  • Isolation: Cool the mixture to

    
    . Filter the solid.
    
  • Washing: Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm). Look for broad singlets at ~6.5 ppm (

      
      ) and ~11.5 ppm (NH amide).
      
Pathway C: Synthesis of 2,4-Diamino-7-fluoroquinazoline

Quinazolines are privileged structures in kinase inhibition (e.g., EGFR inhibitors like Gefitinib). This protocol utilizes guanidine to form the pyrimidine ring.

Protocol:

  • Base Preparation: Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving Sodium metal (3.0 eq) in anhydrous Ethanol (10 mL) under Argon.

  • Reagent Activation: Add Guanidine Hydrochloride (3.0 eq) to the NaOEt solution and stir for 15 minutes to release the free base.

  • Cyclization: Add this compound (1.0 eq) to the mixture.

  • Reaction: Reflux for 6–12 hours.

    • Monitoring: LC-MS is preferred here to distinguish between the intermediate acyl-guanidine and the cyclized quinazoline.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water.

  • Neutralization: Adjust pH to ~7.0 using 1M HCl. The product usually precipitates at neutral pH.

  • Purification: Filter and recrystallize from DMF/Water or MeOH.

Biological Screening Context

Solubility & Formulation for Assays

The resulting heterocycles (Phthalazinones and Quinazolines) are often sparingly soluble in water due to strong intermolecular Hydrogen bonding and


-stacking.
  • Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: Ensure final DMSO concentration in the biological assay is <1% (v/v) to prevent solvent artifacts.

Target Classes
  • PARP-1/2 Inhibition: Screen Pathway B products. The 4-amino-phthalazinone core mimics the nicotinamide moiety of

    
    , binding to the catalytic domain of Poly(ADP-ribose) polymerase.
    
  • Tyrosine Kinase Inhibition: Screen Pathway C products. The quinazoline core acts as an ATP-mimetic, binding to the hinge region of kinases (e.g., EGFR, VEGFR).

Summary Data Tables

Table 1: Comparative Reactivity & Applications

TransformationReagentProduct ScaffoldBiological TargetKey Spectral Feature (NMR)

Prim. Amines /

Ethyl 2-cyano-5-amino-benzoateLibrary DiversificationLoss of F-coupling in

Cyclization A Hydrazine Hydrate4-aminophthalazin-1(2H)-onePARP InhibitorsAmide NH (~11.5 ppm)
Cyclization B Guanidine / NaOEt2,4-diaminoquinazolineKinase InhibitorsLoss of Ester & Nitrile signals

References

  • Synthesis of Quinazolines

    • Title: Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Hydrazine Reactivity with Cyano-Esters

    • Title: Reaction of beta-Cyano Esters with Hydrazine Hydrate.[2]

    • Source: ResearchG
    • URL:[Link]

  • Product Safety & Handling (CAS 50431-79-7)

    • Title: this compound Substance Information.[3]

    • Source: Molbase.[3]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Ethyl 2-cyano-5-fluorobenzoate is a critical intermediate, often serving as a scaffold for quinazoline-based kinase inhibitors and other heterocyclic APIs. The structural juxtaposition of the ortho-cyano and ester groups makes this molecule sensitive. The primary yield-limiting factors are catalyst poisoning (cyanide affinity for Pd), hydrolysis of the ester or nitrile, and incomplete conversion due to steric crowding at the ortho position.

This guide prioritizes the Palladium-Catalyzed Cyanation of Ethyl 2-bromo-5-fluorobenzoate using Zinc Cyanide (


), as it offers superior yields (85-95%) and milder conditions compared to the traditional Rosenmund-von Braun reaction (CuCN at >150°C).

Module 1: Core Synthesis Protocol (Recommended Route)

Workflow Visualization

SynthesisWorkflow Start Start: Ethyl 2-bromo-5-fluorobenzoate Reagents Add: Zn(CN)2, Pd2(dba)3, dppf Solvent: Wet DMF (99:1) Start->Reagents Heat Heat: 110°C, 4-12h (Argon Atmosphere) Reagents->Heat Check IPC: LCMS/TLC Conversion >98%? Heat->Check Workup Workup: Cool, Dilute EtOAc Quench: FeSO4 or Bleach Check->Workup Yes Trouble See Troubleshooting (Module 2) Check->Trouble No Purify Purification: Silica Gel (Hex/EtOAc) Workup->Purify Trouble->Heat Add Catalyst/Time

Caption: Optimized Pd-catalyzed cyanation workflow using Zinc Cyanide.

Standard Operating Procedure (SOP)

Reaction:



  • Degassing (Critical): Charge a dry reaction vessel with Ethyl 2-bromo-5-fluorobenzoate (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (2 mol%), and dppf (4 mol%). Evacuate and backfill with Argon (
    
    
    ).
  • Solvent Addition: Add anhydrous DMF (0.2 M concentration). Note: The addition of 1% water or using 99% DMF often accelerates the reaction by activating Zinc Cyanide, acting as a shuttle.

  • Heating: Heat to 100–110°C. Monitor by HPLC/UPLC every 2 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with 1M

    
     (to complex free cyanide) or dilute ammonia.
    

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Reaction Stalls at 60-70% Conversion

User Question: "My reaction starts well but stalls after 4 hours with 30% starting material remaining. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: This is classic Catalyst Poisoning . Cyanide is a strong


-donor and can saturate the Palladium center, forming inactive 

species, preventing the oxidative addition of the aryl bromide.

Corrective Actions:

  • Ligand Switch: Switch from

    
     to bidentate ligands like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands have a large bite angle and bind tightly to Pd, preventing displacement by cyanide ions [1].
    
  • Slow Addition: Do not add all

    
     at once. Add it in two portions (0.3 equiv at T=0, 0.3 equiv at T=3h) to keep free cyanide concentration low.
    
  • Use Polymethyldisiloxane (PMHS): Adding 0.1 equiv of PMHS or Zn dust can reduce oxidized Pd(II) back to active Pd(0) in situ.

Issue 2: Formation of Amide Side Product

User Question: "I see a peak with M+18 mass in my LCMS. Is my nitrile hydrolyzing?"

Technical Diagnosis: Yes. The product (this compound) contains two hydrolyzable groups: the ester and the nitrile.[1] The M+18 peak is likely the primary amide (from nitrile hydrolysis) or the carboxylic acid (from ester hydrolysis), usually caused by wet solvent at high temperatures.

Corrective Actions:

  • Water Control: While trace water helps dissolve

    
    , excess water (>2%) at 110°C promotes hydrolysis. Use Karl Fischer (KF) titrated DMF (<0.1% water) if using 
    
    
    
    .
  • Switch Reagent: If hydrolysis persists, switch to

    
      (Potassium Ferrocyanide). It releases cyanide slowly and only upon heating, maintaining a low concentration of free cyanide and reducing basicity, which suppresses hydrolysis [2].
    
    • Condition:

      
       (0.25 equiv), 
      
      
      
      ,
      
      
      , DMAc, 120°C.
Issue 3: Low Yield with Copper Cyanide (Rosenmund-von Braun)

User Question: "I tried the cheaper CuCN method in DMF at reflux, but the workup was a nightmare (emulsions) and yield was only 40%."

Technical Diagnosis: The Rosenmund-von Braun reaction requires stoichiometric Copper, which forms stable complexes with the product (nitrile) and diamines, leading to yield loss during extraction.

Corrective Actions:

  • Oxidative Workup: Do not just use water. Quench the reaction with

    
     / HCl  or ethylenediamine (10% aq) . This breaks the Copper-Nitrile complex, releasing your product into the organic phase.
    
  • Microwave Assistance: If you must use CuCN, use microwave irradiation (180°C, 30 min) to reduce reaction time and thermal degradation.

Module 3: Data & Reagent Selection Guide

Comparison of Cyanation Reagents
ReagentToxicityCostYield PotentialKey AdvantageKey Disadvantage

HighHighHigh (85-95%) Homogeneous; fast kineticsToxic waste; requires Pd

LowLowMed-High (75-90%)Non-toxic solid ; slow releaseRequires higher temp (120-140°C)

HighLowLow-Med (40-60%)No Pd requiredDifficult workup; harsh conditions
Solvent Effects on Yield
  • DMF (N,N-Dimethylformamide): Best general solvent. High solubility for

    
    .
    
  • NMP (N-Methyl-2-pyrrolidone): Higher boiling point, good for unreactive aryl bromides.

  • Toluene/Water (Biphasic): Requires Phase Transfer Catalyst (PTC). Good if the ester is extremely sensitive to hydrolysis.

Module 4: Safety & Waste Disposal

Critical Hazard: Cyanide salts and transition metal cyanides release lethal HCN gas upon contact with acid.

  • pH Control: Never allow the reaction mixture or waste streams to drop below pH 9.

  • Quenching: Treat all aqueous waste with Sodium Hypochlorite (Bleach) overnight to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Ventilation: All weighing and reactions must occur in a functioning fume hood with a cyanide sensor present.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Halides." Chemical Communications.

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[2] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry.

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

  • RSC Advances. (2020). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." Royal Society of Chemistry.

Sources

Technical Support Center: Purification of Crude Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-1260751 Compound: Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) Support Level: Tier 3 (Senior Application Scientist)

Technical Overview & Triage

User Query: "I have a crude mixture of this compound. It is dark, sticky, or oiling out during recrystallization. How do I purify this to >98% purity?"

Scientist's Assessment: this compound is a low-melting solid (predicted MP ~50°C) often synthesized via nucleophilic aromatic substitution (cyanation of aryl halides) or esterification. Its purification is frequently complicated by its tendency to "oil out" rather than crystallize due to its low melting point and the presence of lipophilic impurities.

Physical Property Reference Table:

PropertyValueImplication for Purification
Molecular Weight 193.17 g/mol Suitable for flash chromatography or distillation (high vac).
Predicted MP ~50–55°CCritical: High risk of oiling out. Crystallization requires low temperatures (<0°C).
Solubility High in EtOAc, DCM, THF.[1] Low in Hexane/Heptane, Water.Use Heptane or Hexane as anti-solvents.[1]
Key Impurities 2-cyano-5-fluorobenzoic acid (Hydrolysis), Ethyl 2-bromo-5-fluorobenzoate (Unreacted SM), Copper salts (if Rosenmund-von Braun used).Requires chemical wash prior to physical separation.

Troubleshooting Guide (Q&A Format)

Category A: Crystallization & Oiling Out

Q1: My crude material forms a dark oil at the bottom of the flask instead of crystals. How do I fix this?

A: This phenomenon ("oiling out") occurs because the melting point of your compound (~50°C) is likely lower than the boiling point of your solvent, or the impurity profile is depressing the melting point further.

Protocol:

  • Switch Solvent System: Avoid high-boiling solvents like Toluene or Water. Use a Heptane/Ethyl Acetate (EtOAc) system.[1]

  • The "Seeding" Technique:

    • Dissolve crude in minimum warm EtOAc (35°C—do not boil).

    • Add Heptane dropwise until slight turbidity appears.[2]

    • Cool Slowly: Place the flask in a water bath at 30°C and let it cool to room temperature naturally. Do not put it directly in the fridge.

    • Seed: If oil forms, scratch the glass with a rod or add a seed crystal.

    • Final Freeze: Once turbidity stabilizes, move to -20°C.

Q2: I see a persistent color (yellow/brown) even after crystallization. Is this an impurity?

A: Yes. If you synthesized this via cyanation (e.g., using CuCN or Zn(CN)₂), the color is likely trace metal complexes or oligomeric "tar."

Protocol:

  • Activated Carbon Treatment: Dissolve the crude in EtOAc. Add 5% w/w Activated Carbon (Charcoal). Heat to 40°C for 30 mins, then filter through Celite.

  • Silica Plug Filtration: If carbon fails, pass the solution through a short pad of silica gel (eluting with 10% EtOAc/Hexane) before attempting crystallization again. This removes polar tars that inhibit crystal growth.

Category B: Chemical Impurity Removal

Q3: HPLC shows a peak at RRT 0.85. I suspect it's the unreacted starting material (Ethyl 2-bromo-5-fluorobenzoate). Crystallization isn't removing it. [3]

A: Halo-benzoates often co-crystallize with their cyano-analogs due to similar lattice shapes. You cannot rely on crystallization here.

Protocol:

  • Method A (Flash Chromatography): The cyano group is significantly more polar than the bromo group.

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Gradient 0%

      
       15% EtOAc in Hexanes. The Bromo-ester will elute first; the Cyano-ester (product) will elute second.
      
  • Method B (Chemical Scavenging - Advanced): If chromatography is not viable for scale, react the mixture with a catalytic amount of amine (e.g., morpholine) which will react faster with the bromo-species (via

    
    ) to form a highly polar amine-adduct, easily removed by acid wash. Note: Test on small scale first to ensure the cyano group is stable.
    

Q4: I have a significant amount of the free acid (2-cyano-5-fluorobenzoic acid). How do I remove it without hydrolyzing my ester?

A: The cyano group can hydrolyze to an amide under strong basic conditions, but the ester is more sensitive. Use a mild base wash.

Protocol:

  • Dissolve crude in Diethyl Ether or MTBE (avoid EtOAc if possible, as it can hydrolyze, though it is usually acceptable).

  • Wash 2x with cold Saturated Sodium Bicarbonate (NaHCO₃) . Do not use NaOH.

  • Wash 1x with Brine.

  • Dry over MgSO₄.

  • Evaporate solvent <40°C.

Workflow Visualization

The following logic tree guides you through the purification decision process based on the state of your crude material.

PurificationWorkflow Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Clean-ish Oil Dark Oil / Tar CheckState->Oil Dirty CheckPurity Check Purity (HPLC/TLC) Solid->CheckPurity ActionCarbon Silica Plug / Carbon Treat Oil->ActionCarbon ImpurityType Identify Major Impurity CheckPurity->ImpurityType AcidImp Acid (Hydrolysis) ImpurityType->AcidImp HaloImp Halo-Ester (SM) ImpurityType->HaloImp ColorImp Colored Tars ImpurityType->ColorImp ActionWash Wash: Sat. NaHCO3 (Cold) AcidImp->ActionWash ActionCol Column Chromatography (0-15% EtOAc/Hex) HaloImp->ActionCol ColorImp->ActionCarbon Cryst Crystallization (Heptane/EtOAc) ActionWash->Cryst Final Pure Compound (>98%) ActionCol->Final ActionCarbon->CheckPurity ActionCarbon->Cryst Cryst->Final

Figure 1: Decision matrix for purification based on impurity profile and physical state.

Experimental Methodology (Self-Validating Protocol)

Standard Recrystallization Protocol (Optimized for Low MP Solids)

Use this protocol only after removing acidic impurities.

  • Preparation: Weigh 10.0 g of crude material into a 100 mL round-bottom flask.

  • Dissolution: Add 15 mL of Ethyl Acetate . Warm to 35°C. Ensure complete dissolution.

  • Precipitation: Slowly add Heptane (approx. 30-40 mL) via addition funnel while stirring until the solution turns slightly cloudy (persistent turbidity).

  • Re-solubilization: Add 1-2 mL of Ethyl Acetate to just clear the solution.

  • Crystallization:

    • Remove heat.

    • Insert a seed crystal (if available) or scratch the inner wall.

    • Allow to stand at Room Temp (20-25°C) for 2 hours.

    • Transfer to a freezer (-20°C) for 12 hours.

  • Filtration: Filter the white needles rapidly using a chilled Buchner funnel. Wash with cold (-20°C) Heptane.

  • Drying: Vacuum dry at Room Temperature (Do not heat >30°C to avoid melting).

Validation Step:

  • Melting Point Check: Pure material should have a sharp melting range (e.g., 50–52°C). A broad range (45–55°C) indicates solvent occlusion or impurities.

References

  • Biosynth . (n.d.). 2-Cyano-5-fluorobenzoic acid ethyl ester.[4] Retrieved from

  • Molbase . (n.d.). This compound Properties. Retrieved from

  • Google Patents . (2014). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (CN103936636A). Retrieved from

  • University of Rochester . (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from

Sources

Technical Support Center: Synthesis of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Target Molecule: Ethyl 2-cyano-5-fluorobenzoate CAS: 1260751-65-2 Primary Application: Intermediate for fluoro-quinolone antibiotics, platelet aggregation inhibitors, and agrochemicals.

This guide addresses the specific chemical stability and reactivity profiles encountered during the synthesis of This compound . Unlike simple aryl nitriles, the ortho-positioning of the cyano and ethyl ester groups creates a unique "reactivity hotspot" prone to cyclization and competitive hydrolysis.

Module 1: The Cyanation Bottleneck (Pd vs. Cu)

The most common failure point occurs during the installation of the cyano group onto the precursor, Ethyl 2-bromo-5-fluorobenzoate . Two primary methodologies exist, each with distinct impurity profiles.

Method A: Palladium-Catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄/dppf)

Preferred for high value-added synthesis due to milder conditions (80–100°C).

Common Issue: "My reaction stalled, and I see a non-polar impurity by TLC/LCMS."

  • Diagnosis: This is likely the Biaryl Homocoupling Product (Diethyl 4,4'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylate).

  • Root Cause:

    • Oxygen Ingress: Pd(0) is oxidized to Pd(II) in the presence of O₂, promoting homocoupling of the aryl bromide over transmetallation with Zn(CN)₂.

    • Cyanide Deficiency: Low solubility of Zn(CN)₂ prevents the active cyanide species from intercepting the oxidative addition complex.

  • Troubleshooting Protocol:

    • Degassing: Sparge solvents with Argon for at least 30 minutes. Do not rely solely on vacuum/backfill cycles for large volumes.

    • Activator: Add 1–2 mol% Zinc Dust . This reduces oxidized Pd(II) back to active Pd(0) and suppresses homocoupling.

    • Ligand Choice: Switch to Xantphos or dppf . These wide bite-angle ligands stabilize the Pd center and favor the reductive elimination of the nitrile over the biaryl.

Common Issue: "I see a mass peak corresponding to [M-Br+H] (Dehalogenation)."

  • Diagnosis: Ethyl 3-fluorobenzoate (Reductive Dehalogenation).

  • Root Cause: Hydrogen sources in the media (often from wet DMF or DMAc decomposing at high heat) act as hydride donors.

  • Correction: Ensure solvents are anhydrous (<50 ppm H₂O). Lower reaction temperature to 80°C and extend time, rather than forcing at 120°C.

Method B: Rosenmund-von Braun Reaction (CuCN)

Classical route, cheaper but harsher (>150°C).[1]

Common Issue: "The ester is gone, and I have a carboxylic acid."

  • Diagnosis: 2-cyano-5-fluorobenzoic acid (Ester Hydrolysis).[2]

  • Root Cause: The combination of high temperature (160°C+), Lewis acidic Copper(I), and trace water hydrolyzes the ethyl ester.

  • Correction:

    • Solvent: Switch from DMF to NMP (higher boiling, often drier).

    • Scavenger: Add 4Å Molecular Sieves to the reaction vessel.

Module 2: The "Ortho-Effect" & Workup Instability

The ortho-relationship between the Ethyl ester and the Cyano group makes this molecule chemically fragile during workup.

Q: Why did my product turn into a solid precipitate during the basic workup?

A: You likely triggered Nitrile Hydrolysis or Cyclization . In the presence of aqueous base (NaOH/KOH), the nitrile is attacked by hydroxide. Because of the adjacent ester, the intermediate imidate can cyclize or hydrolyze rapidly to 5-fluorophthalimide derivatives or 5-fluorophthalic acid .

Protocol for Safe Workup:

  • Avoid: Strong bases (NaOH, KOH).

  • Use: Quench Pd/Cu reactions with Ammonium Hydroxide (NH₄OH) / Water (1:1) or Ethylenediamine to complex the metal, but keep contact time short (<1 hour) and temperature cold (0°C).

  • Alternative: Use a Citrate Buffer (pH 5-6) for copper removal. This is gentle enough to preserve the ortho-cyano ester motif.

Module 3: Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Use this to identify impurities based on reaction conditions.

ReactionPathways SM Ethyl 2-bromo-5-fluorobenzoate (Precursor) Target This compound (TARGET) SM->Target Pd/Zn(CN)2 or CuCN CN source Dimer Biaryl Homocoupling (Impurity A) SM->Dimer O2 presence Pd(II) cycle Dehalo Ethyl 3-fluorobenzoate (Impurity B) SM->Dehalo H-source (Wet solvent) Acid 2-cyano-5-fluorobenzoic acid (Impurity C) Target->Acid High T + H2O (Ester Hydrolysis) Amide Phthalimide / Amide deriv. (Impurity D) Target->Amide Basic Workup (Nitrile Hydrolysis)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and competing side reactions (Red/Yellow) leading to common impurities.

Module 4: Troubleshooting Decision Tree

Follow this logic flow when yields are suboptimal.

Troubleshooting Start Problem: Low Yield / Impurities CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC NonPolar Non-polar Impurity Found? CheckTLC->NonPolar Polar Polar/Acidic Impurity Found? CheckTLC->Polar DimerCheck Is it the Dimer (2x Mass)? NonPolar->DimerCheck DehaloCheck Is it De-halogenated (M-Br)? NonPolar->DehaloCheck AcidCheck Is it the Carboxylic Acid? Polar->AcidCheck AmideCheck Is it the Amide/Cyclized? Polar->AmideCheck Action1 Action: Add Zn dust, Degas solvent thoroughly DimerCheck->Action1 Yes Action2 Action: Dry solvent, Lower Temp DehaloCheck->Action2 Yes Action3 Action: Switch to anhydrous NMP, Add Mol. Sieves AcidCheck->Action3 Yes Action4 Action: Use Citrate Buffer workup, Avoid NaOH/KOH AmideCheck->Action4 Yes

Figure 2: Step-by-step diagnostic logic for identifying and resolving reaction failures.

Summary of Critical Parameters
ParameterPalladium Route (Recommended)Copper Route (Legacy)
Temperature 80°C – 100°C150°C – 180°C
Key Reagent Zn(CN)₂ (0.6 equiv)CuCN (1.2–2.0 equiv)
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/dppfNone (Cu acts as both)
Major Risk Homocoupling (Dimerization)Thermal Hydrolysis / Black Tar
Workup Oxidative quench (Bleach) or DiamineFeCl₃ or Ammonia (Risk of hydrolysis)
References
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[1] Retrieved January 28, 2026, from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] Retrieved from [Link]

  • Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved January 28, 2026, from [Link]

Sources

Overcoming challenges in the cyanation of fluorinated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanation of Fluorinated Benzoates

Status: Operational Ticket ID: CY-F-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Double Danger" Substrate

Welcome to the technical guide for cyanating fluorinated benzoates. You are likely here because your reaction failed in one of two ways:

  • The "Black Tar" Scenario: The sensitive ester group (benzoate) was attacked by nucleophilic cyanide, leading to hydrolysis, amidation, or polymerization.

  • The "Silent" Failure: The catalyst was poisoned by the cyanide source before it could activate the carbon-halogen bond, often exacerbated by the electron-withdrawing nature of the fluorine atoms.

This guide moves beyond standard textbook protocols to address the specific chemoselectivity required when handling Fluorine (electronic perturbation) and Benzoates (nucleophilic vulnerability) simultaneously.

Module 1: The "Safe" Reagent Protocols

Core Directive: Never use free cyanide salts (NaCN/KCN) with fluorinated benzoates unless absolutely necessary. The high concentration of free


 ions guarantees ester attack and catalyst poisoning.
Option A: The Zinc Cyanide Standard (High Reliability)

Best for: Small-to-medium scale, high-value substrates.

  • Reagent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Zinc Cyanide).[1][2]
    
  • Why it works:

    
     is covalent and insoluble in most organic solvents. It releases cyanide ions only to the metal catalyst (Transmetallation), keeping the solution concentration of free 
    
    
    
    near zero. This protects the benzoate ester.
  • The System:

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle is critical for the reductive elimination of the nitrile.

    • Solvent: Wet DMF or DMAc (Trace water activates the Zn, but too much causes hydrolysis—aim for <0.1% water).

    • Additives: Zn powder (10-20 mol%) to keep Pd in the (0) oxidation state.

Option B: The "Non-Toxic" Ferrocyanide Method (Green & Scalable)

Best for: Scale-up, safety-conscious labs.

  • Reagent:

    
     (Potassium Ferrocyanide).
    
  • Why it works: The cyanide is tightly bound to iron. It requires a Pd(II) catalyst to abstract the cyanide. It is non-toxic and chemically inert toward esters.

  • The System:

    • Catalyst:

      
       + Carbonate base (
      
      
      
      ).[3]
    • Solvent: NMP or DMAc at 120-140°C.

Module 2: Troubleshooting Dashboard (Q&A)

Issue 1: "My ester disappeared, and I see a primary amide or carboxylic acid."
  • Diagnosis: Nucleophilic attack on the carbonyl.

  • Root Cause: High concentration of free cyanide or wet solvent at high pH.

  • The Fix:

    • Switch Source: Move immediately to

      
       or 
      
      
      
      .
    • Dry Your Solvent: Water + Cyanide = Hydroxide (

      
      ). The generated hydroxide hydrolyzes your benzoate.
      
    • Lower Temperature: If using

      
      , try 80°C instead of 100°C; fluorinated aryl halides are often activated enough to react at lower temps.
      
Issue 2: "The reaction stalled at 5% conversion. The catalyst precipitated (palladium black)."
  • Diagnosis: Catalyst Poisoning.[4]

  • Root Cause: The "Grushin Effect." Excess cyanide binds to

    
    , displacing the phosphine ligand to form stable, inactive species like 
    
    
    
    .
  • The Fix:

    • Slow Addition: If you must use soluble cyanide, add it via syringe pump.

    • Ligand Overload: Increase the Ligand:Metal ratio to 4:1 (monodentate) or 2:1 (bidentate) to outcompete the cyanide binding.

    • Use dppf: This ligand is more resistant to displacement by cyanide than

      
      .
      
Issue 3: "I see the de-halogenated product (Ar-H) instead of the nitrile (Ar-CN)."
  • Diagnosis: Protodehalogenation.

  • Root Cause: Presence of HCN.

    • Mechanism:[4][5][6][7]

      
      . The Pd(0) inserts into H-CN to form a Pd-Hydride species, which reduces your aryl halide.
      
  • The Fix:

    • Add Polymethyhydrosiloxane (PMHS): A scavenger that can prevent hydride formation cycles (advanced technique).

    • Rigorous Drying: Add 3Å molecular sieves to the reaction vessel.

Issue 4: "My substrate has an ortho-fluorine and yield is low."
  • Diagnosis: Steric/Electronic hindrance.[8]

  • Root Cause: The ortho-fluorine creates a "cage" effect and electronically deactivates the Pd center during the reductive elimination step.

  • The Fix:

    • Switch to Nickel: Nickel is smaller and more nucleophilic. Use

      
       + dppf + 
      
      
      
      .
    • Smaller Ligands: Switch from Xantphos (bulky) to

      
       or specific Buchwald precatalysts.
      

Module 3: Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for method selection and the mechanism of failure (poisoning).

CyanationWorkflow Start Substrate: Fluorinated Benzoate Halide CheckEster Is the Ester Sterically Exposed? Start->CheckEster MethodB Method B: K4[Fe(CN)6] + Pd(OAc)2 (Slow Release / High Safety) CheckEster->MethodB No (Stable Ester) Decision1 Ortho-Substituents? CheckEster->Decision1 Yes (Risk of Hydrolysis) MethodA Method A: Zn(CN)2 + Pd(dppf)Cl2 (Standard Protocol) Result Target: Fluorinated Benzonitrile MethodA->Result High Yield MethodC Method C: Ni(cod)2 + dppf (For Ortho-F / Steric Bulk) MethodC->Result Steric Bypass Decision1->MethodA No (Para/Meta) Decision1->MethodC Yes (Ortho-F/Cl)

Figure 1: Decision Matrix for selecting the optimal cyanation protocol based on substrate sterics and ester stability.

PoisoningMechanism Pd0 Pd(0) Active OxAdd Ar-Pd-X (Oxidative Addition) Pd0->OxAdd Ar-X TransMet Ar-Pd-CN (Transmetallation) OxAdd->TransMet Zn(CN)2 Poison [Pd(Ar)(CN)3]2- (Inactive 'Sink') OxAdd->Poison Excess Free CN- (The Grushin Effect) Product Ar-CN + Pd(0) TransMet->Product Reductive Elim. TransMet->Poison Excess Free CN-

Figure 2: The "Grushin Effect" – How excess free cyanide intercepts the catalytic cycle, forming inactive anionic palladium species.

Module 4: Comparative Data (Solvent & Source)

The following table summarizes expected outcomes based on reagent choices for a generic substrate: Ethyl 4-bromo-3-fluorobenzoate.

Cyanide SourceCatalyst SystemSolventTemp (°C)YieldPrimary Side Product
NaCN (2.0 eq) Pd(PPh3)4DMF100<10%Ethyl 4-bromo-3-fluorobenzoate (Hydrolysis/Amidation)
Zn(CN)2 (0.6 eq) Pd2(dba)3 / dppfDMF (wet)9088% None (Clean conversion)
K4[Fe(CN)6] Pd(OAc)2 / Na2CO3NMP13082%Trace dehalogenation
CuCN None (Rosenmund)DMF18040%Decarboxylation / Tarry residue

Module 5: Experimental Protocol (The "Gold Standard")

Protocol: Pd-Catalyzed Cyanation of Ethyl 4-bromo-3-fluorobenzoate using Zn(CN)2

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under Argon.

  • Charging: Add:

    • Substrate (1.0 mmol)

    • 
       (0.6 mmol, 1.2 eq of CN)
      
    • 
       (2 mol%)
      
    • dppf (4 mol%)

    • Zn dust (10 mol% - Optional but recommended for activation)

  • Solvent: Add anhydrous DMF (5 mL). Note: If reaction is sluggish, add 1-2 drops of water to activate the Zn(CN)2, but no more.

  • Degassing: Sparge with Argon for 10 minutes. (Crucial to prevent oxidation of phosphines).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup:

    • Cool to RT.

    • Quench: Dilute with EtOAc and wash with 2M NH4OH or FeCl3 solution . Why? This breaks down the toxic zinc/cyanide residues and precipitates the phosphines.

    • Dry organic layer over MgSO4, concentrate, and purify via column chromatography.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[5][9] Chemical Communications, (12), 1388–1389.

  • Grushin, V. V., & Alper, H. (1994). Alkali Metal Cyanides in Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Reviews, 94(4), 1047–1062.

  • Tschaen, D. M., et al. (1995). An Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides. Journal of Organic Chemistry, 60(13), 4324. (Foundational work on Zn(CN)2).[10]

Sources

Removal of impurities from Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-cyano-5-fluorobenzoate

Topic: Removal of Impurities from this compound Target Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Interactive Troubleshooting Guide & FAQs

Introduction: The Purification Landscape

This compound (ECFB) is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs). Its synthesis typically involves a Rosenmund-von Braun cyanation of an aryl halide precursor, a process notorious for generating persistent impurities.

This guide addresses the three Critical Quality Attributes (CQAs) most often compromised in crude ECFB:

  • Transition Metal Content: Residual Copper (Cu) or Palladium (Pd) from catalysis.

  • Organic Purity: Unreacted halogenated precursors (Ethyl 2-bromo-5-fluorobenzoate) and hydrolysis byproducts (Free acid).

  • Appearance: Removal of "tarry" polymerization byproducts that cause dark coloration.

Module 1: Metal Remediation (Copper & Palladium)

Context: The cyanation step frequently employs Copper(I) Cyanide (CuCN) in polar aprotic solvents (DMF/NMP).[1] Copper species have a high affinity for the cyano nitrogen, forming tight coordination complexes that resist standard aqueous washes.

Q1: My crude product is green/blue or dark brown, and ICP-MS shows high copper (>1000 ppm). Standard brine washes aren't working. How do I remove the copper?

Technical Insight: Simple water or brine washes are ineffective because the copper is often bound to the product's nitrile group or solubilized by the reaction solvent (DMF). You must break the coordination complex using a ligand with a higher affinity for copper than your product.

Protocol: The Ammonia-Chloride Strip

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as copper salts can occasionally be solubilized in chlorinated solvents/DMF mixtures.

  • The Complexation Wash: Wash the organic layer with a 10% aqueous solution of Ammonium Hydroxide (

    
    )  mixed with Ammonium Chloride (
    
    
    
    )
    (1:1 v/v).
    • Mechanism:[2][3]

      
       acts as a ligand to form the water-soluble tetraamminecopper(II) complex, 
      
      
      
      , which is deep blue.
      
      
      buffers the solution, preventing the formation of insoluble copper hydroxides.
  • Visual Endpoint: Repeat the wash until the aqueous layer no longer turns blue.

  • Chelation Polish (Optional): If ppm levels remain >50 ppm, stir the organic phase with Trimercaptotriazine (TMT) resin or a silica-supported thiol scavenger for 2 hours before filtration.

Q2: I used a Palladium catalyst, and the product is grey/black. How do I remove residual Pd?

Troubleshooting:

  • Method A (Adsorption): Dissolve crude in EtOAc or Toluene at 50°C. Add Activated Carbon (Charcoal) (10 wt% relative to mass of crude). Stir for 1 hour. Filter hot through a Celite pad.

    • Note: Use "acid-washed" carbon to avoid introducing iron impurities.

  • Method B (Scavenging): For API-grade requirements, use a functionalized silica scavenger like SiliaMetS® Thiol (Si-SH). Stir at 40°C for 3 hours. This is more selective than carbon and avoids yield loss due to non-specific adsorption.

Module 2: Organic Impurity Profile

Context: Two main organic impurities plague this synthesis:

  • The "Stubborn" Precursor: Ethyl 2-bromo-5-fluorobenzoate (Unreacted starting material).

  • The "Hydrolysis" Product: 2-Cyano-5-fluorobenzoic acid (Free Acid).

Q3: HPLC shows 5% unreacted bromo-ester starting material. The boiling points are too close for distillation. How do I separate them?

Technical Insight: The bromo-ester lacks the strong dipole of the cyano group. This difference in polarity can be exploited using solubility differentials rather than volatility.

Protocol: Selective Crystallization

  • Solvent System: Use a binary system of Ethanol (solvent) and n-Heptane (anti-solvent) .

  • Procedure:

    • Dissolve crude ECFB in minimal hot Ethanol (60°C).

    • Slowly add n-Heptane until the solution turns slightly turbid.

    • Add a seed crystal of pure ECFB if available.

    • Cool slowly to room temperature, then to 0°C.

  • Why it works: The more polar cyano-ester crystallizes out preferentially, while the less polar bromo-ester remains solubilized in the heptane-rich mother liquor.

Q4: I see a peak at RRT 0.8 that corresponds to the Free Acid. Can I wash it out with NaOH?

WARNING: Do NOT use Sodium Hydroxide (NaOH). ECFB contains an ester linkage adjacent to an electron-withdrawing cyano group and a fluorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to rapid hydrolysis by strong bases.

Correct Protocol: The Bicarbonate Buffer

  • Wash Reagent: Use Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
  • Mechanism: The pKa of the free benzoic acid is ~3-4. Bicarbonate (pH ~8.[4]5) is basic enough to deprotonate the acid into its water-soluble carboxylate salt (

    
    ) but weak enough to leave the ester intact.
    
  • Execution: Wash the organic layer (EtOAc or MTBE) twice with sat.

    
    . Back-extract the combined aqueous layers once with solvent to recover any entrained product.
    

Module 3: Visualization & Logic

Diagram 1: Impurity Fate & Removal Workflow This flowchart illustrates the logical sequence of purification steps to address specific impurity classes.

PurificationWorkflow Crude Crude Reaction Mixture (ECFB + Cu + Acid + Halide) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AmmoniaWash Wash: NH4OH / NH4Cl (aq) Dissolve->AmmoniaWash CheckColor Aqueous Layer Blue? AmmoniaWash->CheckColor CheckColor->AmmoniaWash Yes (Repeat) BicarbWash Wash: Sat. NaHCO3 CheckColor->BicarbWash No (Clear) AqueousWaste_Cu Aqueous Waste (Cu-Amine Complex) CheckColor->AqueousWaste_Cu Blue Waste OrganicPhase Organic Phase (ECFB + Halide) BicarbWash->OrganicPhase AqueousWaste_Acid Aqueous Waste (Benzoate Salt) BicarbWash->AqueousWaste_Acid Remove Acid Crystallization Crystallization (EtOH / Heptane) OrganicPhase->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct MotherLiquor Mother Liquor (Enriched in Halide) Crystallization->MotherLiquor

Caption: Step-by-step purification logic separating metal, acidic, and organic impurities.

Summary of Quantitative Data

Impurity TypeSourceRemoval MethodCritical Parameter
Copper (Cu) Catalyst (CuCN)

Wash
Wash until aq. layer is colorless.[5]
Free Acid Hydrolysis

Wash
Avoid NaOH (pH > 10 causes degradation).
Halide Precursor Incomplete RxnCrystallization (EtOH/Heptane)Solubility differential (Polar vs Non-polar).
Color/Tars PolymerizationActivated Carbon / Silica PlugFiltration temperature (>50°C for carbon).

References

  • Biosynth . 2-Cyano-5-fluorobenzoic acid ethyl ester - Product Information. Retrieved from

  • Google Patents . Process for the removal of cyanide and other impurities from solution (US4840735A). Retrieved from

  • MDPI . Experimental Study on the Removal of Copper Cyanide from Simulated Cyanide Leaching Gold Wastewater by Flocculation Flotation. Retrieved from

  • PubChem . Ethyl 2-cyanobenzoate (Analogous Chemistry). Retrieved from

Sources

By-product formation in reactions involving Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2) . This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) and kinase inhibitors, serving as a precursor for fused nitrogen heterocycles like phthalazinones and quinazolines.[1]

Due to the competing reactivities of the electron-deficient aromatic ring (activated by the para-cyano group) and the ortho-disposed electrophiles (ester and nitrile), this molecule is prone to specific by-product formations.[1]

Senior Application Scientist: Dr. A. Vance Subject: By-product Mitigation & Reaction Optimization[1]

Mechanistic Overview & Reactivity Profile[1][2]

Before troubleshooting, understand the three distinct reactivity zones of the molecule.[1][2] The specific arrangement of the Cyano (-CN) and Fluoro (-F) groups dictates the impurity profile.

  • Zone A (C1-Ester & C2-Cyano): These adjacent groups are designed for cyclization with dinucleophiles (Hydrazine, Urea).[1] Risk:[1][2][3] Incomplete cyclization (open-chain intermediates) or hydrolysis.[1]

  • Zone B (C5-Fluorine): The fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) because it is para to the strong electron-withdrawing Cyano group.[1] Risk:[1][2][3] Unintended displacement of Fluorine by the solvent or reagents.[1][2]
    
  • Zone C (Aromatic Ring): Susceptible to hydrolysis under harsh pH conditions.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways that lead to either the desired heterocycle or common by-products.

ReactionPathways Start This compound (Starting Material) Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine SnAr_Product By-product B: 7-Hydrazinyl-phthalazinone (Fluorine Displacement) Start->SnAr_Product Excess Hydrazine / High Temp Hydrolysis By-product C: Amide/Acid Derivatives (Hydrolysis) Start->Hydrolysis Aqueous Base / No Nucleophile OpenChain By-product A: Hydrazide Intermediate (Incomplete Cyclization) Hydrazine->OpenChain Low Temp / Short Time Cyclized Target Product: 7-Fluoro-4-hydroxyphthalazin-1(2H)-one OpenChain->Cyclized Heat / Acid Cat.

Figure 1: Mechanistic divergence showing how reaction conditions dictate the formation of the target phthalazinone versus common impurities.[1]

Troubleshooting Guide: Common Failure Modes

Scenario 1: Synthesis of Phthalazinones (Reaction with Hydrazine)

Goal: Cyclization to form the phthalazinone core (e.g., 7-fluoro-4-hydroxyphthalazin-1(2H)-one).[1] Common Issue: LC-MS shows correct mass M+1, but NMR is messy; or Mass is M+13 (Hydrazine addition).

SymptomDiagnosisRoot CauseCorrective Action
Product is soluble in water/base; Mass = Target + 18 Hydrolysis Water present in solvent; Hydrazine hydrate concentration too low.[1][2]Use anhydrous Ethanol/Methanol.[1] Ensure Hydrazine is in slight excess (1.1–1.5 eq) to favor cyclization over saponification.[1]
Mass = Target + 12 (or +14) F-Displacement (

)
The Fluorine was displaced by hydrazine.[1] The -CN group activates the para-F position.[1]Lower Temperature: Run initial addition at 0°C. Stoichiometry: Do not use large excess of hydrazine (>3 eq).[1] Solvent: Switch to less polar solvents (e.g., iPrOH) to reduce

rate.
Solid precipitates but melts over wide range; NMR shows ethyl group Incomplete Cyclization Formation of the intermediate hydrazide (open chain) without ring closure.[1]Force Cyclization: Reflux the intermediate in Acetic Acid or Ethanol with catalytic AcOH for 1-2 hours.
Loss of Fluorine signal in

NMR

Substitution
Nucleophile (Hydrazine/Amine) attacked C5 instead of C1/C2.See "F-Displacement" above.[1][2] This is critical: The C5-F bond is labile.[1]
Scenario 2: Functionalizing the Fluorine ( Reactions)

Goal: Replacing the Fluorine with an amine (R-NH2) while keeping the Ester/Cyano intact.[1][2] Common Issue: Hydrolysis of the ester or nitrile during the substitution.[1]

SymptomDiagnosisRoot CauseCorrective Action
Formation of Carboxylic Acid Ester Hydrolysis Use of hydroxide bases (NaOH/KOH) or wet hygroscopic bases.[1]Switch Base: Use non-nucleophilic organic bases (DIPEA, TEA) or anhydrous inorganic bases (

,

) in dry DMF/DMSO.[1]
Formation of Primary Amide Nitrile Hydrolysis High heat in aqueous/basic media (Payne rearrangement conditions).[1]Keep Dry: Ensure solvents are anhydrous. Avoid temperatures >100°C if water is present.[1]
No Reaction at C5 Deactivation Nucleophile is too bulky or weak.[1]Heat: The para-cyano effect is strong, but steric hindrance at the nucleophile can slow it.[1] Heat to 60-80°C.

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify impurities based on analytical data.

TroubleshootingTree Start Analyze Crude Mixture (LC-MS & 19F-NMR) CheckF Is the 19F Signal Present? Start->CheckF CheckMass Does Mass match Target? CheckF->CheckMass Yes SnAr ISSUE: S_NAr Side Reaction Fluorine displaced by nucleophile. Action: Lower Temp, Reduce Eq. CheckF->SnAr No CheckEthyl Is Ethyl Group (Ester) visible in 1H-NMR? CheckMass->CheckEthyl No (Mass usually +18 or varies) Success Target Product Likely CheckMass->Success Yes OpenChain ISSUE: Incomplete Cyclization Hydrazide formed but not closed. Action: Acid Reflux. CheckEthyl->OpenChain Yes (Ethyl present) Hydrolysis ISSUE: Hydrolysis Ester converted to Acid. Action: Dry Solvents, Change Base. CheckEthyl->Hydrolysis No (Ethyl missing)

Figure 2: Diagnostic logic for identifying reaction failures based on standard analytical data.

Frequently Asked Questions (FAQs)

Q1: Why is the Fluorine atom so unstable in this molecule compared to standard fluorobenzenes? A: In standard fluorobenzene, the C-F bond is strong.[1] However, in this compound, the Cyano group (-CN) is located para to the Fluorine.[1] The Cyano group is a powerful electron-withdrawing group (EWG) that pulls electron density away from the ring, making the carbon attached to the fluorine highly electrophilic (positive character).[1] This activates it for Nucleophilic Aromatic Substitution (


), allowing weak nucleophiles to displace the fluorine.[1]

Q2: I am trying to make the phthalazinone, but I see two spots on TLC. One is fluorescent, one is not.[1] Which is which? A: The target phthalazinone (7-fluoro-4-hydroxyphthalazin-1(2H)-one) is typically highly fluorescent under UV (254/365 nm) due to the extended conjugation of the fused ring system.[1] The open-chain hydrazide intermediate is usually less fluorescent.[1] If the lower spot is fluorescent, it is likely your product.[1] Tip: The product is often much less soluble in organic solvents (DCM/EtOAc) than the starting material.[1]

Q3: Can I use NaOH to catalyze the cyclization? A: Avoid strong aqueous bases. NaOH will likely hydrolyze the ethyl ester to the carboxylic acid (saponification) faster than it catalyzes the cyclization.[1] If base catalysis is required, use an alkoxide (like Sodium Ethoxide) in matching alcohol (Ethanol) to prevent transesterification or hydrolysis.[1] However, acid catalysis (AcOH) is generally preferred for this scaffold to avoid nitrile hydrolysis.[1]

Q4: Safety Warning: What happens to the Fluorine if it is displaced? A: If an amine or hydrazine displaces the fluorine, the leaving group is Fluoride ion (


) .[1] In acidic media, this can form trace Hydrofluoric Acid (HF), which is highly toxic and corrosive to glass.[1] In basic media, it forms fluoride salts.[1][2] Always treat waste streams from these reactions as fluoride-containing.[1]

References & Grounding

The protocols and mechanisms described above are grounded in the fundamental chemistry of activated benzonitriles and phthalazinone synthesis.[1]

  • Biosynth. 2-Cyano-5-fluorobenzoic acid ethyl ester | 1260751-65-2.[1][4][5] (Chemical properties and structure verification).[1][4][2][6][7][8] Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. (Mechanistic basis for the activation of C5-Fluorine by the para-Cyano group). Link

  • National Institutes of Health (PMC). Novel Phthalazin-1(2H)-One Derivatives... (Detailed protocols for converting phthalazinone precursors using hydrazine). Link

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (Explanation of EWG effects on regioselectivity). Link

  • PubChem. this compound Compound Summary. (CAS and Physical Data).[1][4][2] Link

Disclaimer: This guide is for research purposes only. All reactions involving fluorinated aromatics and hydrazines should be performed in a fume hood with appropriate PPE.

Sources

Stability of Ethyl 2-cyano-5-fluorobenzoate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile, Handling Protocols, and Troubleshooting Guide Ticket ID: CAS-114772-24-0-SUP Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Ethyl 2-cyano-5-fluorobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of androgen receptor antagonists and other fluorinated bioactive scaffolds. Its dual-functionality (an electrophilic ester and an activated fluorinated aromatic ring) makes it a versatile but reactive building block.

This guide addresses the most common stability issues reported by process chemists: ester hydrolysis and unintended nucleophilic aromatic substitution (SNAr) .

Physicochemical Snapshot
PropertySpecificationCritical Note
CAS Number 114772-24-0Verify against CoA; isomers exist (e.g., 4-fluoro).
Molecular Formula C₁₀H₈FNO₂MW: 193.17 g/mol
Key Functionalities Ethyl Ester, Nitrile, Aryl FluorideReactivity Hotspots: C1 (Carbonyl), C5 (C-F bond).
Storage Class Inert Atmosphere, 2-8°CHygroscopic; moisture initiates autocatalytic hydrolysis.

Stability Matrix: Conditions & Risks

The following table summarizes the stability of the compound under stress conditions. This data is derived from standard ester hydrolysis kinetics and fluorinated aromatic reactivity principles.

ConditionStability RatingMechanistic RiskRecommendation
Aqueous Acid (pH < 3) ModerateHydrolysis (Slow): Protonation of carbonyl oxygen leads to ethyl cleavage.Stable at RT.[1][2] Avoid reflux in aqueous acid unless hydrolysis is intended.
Aqueous Base (pH > 9) Critical Failure Hydrolysis (Fast): Hydroxide ion attacks carbonyl; irreversible formation of carboxylate.Do not use aqueous base during workup unless <5°C and rapid.
Nucleophiles (Amines/Thiols) Critical Failure SNAr: The 5-fluoro position is activated by the para-cyano group.Protect the C-F bond by maintaining low temp (<0°C) if nucleophiles are present.
Alcohols (MeOH, iPrOH) Low (Catalytic)Transesterification: Exchange of ethyl group for solvent alkyl group.Use Ethanol as solvent to make transesterification degenerate (invisible).
Light / UV HighPhotolytic cleavage is rare but possible for aryl nitriles.Store in amber vials.

Degradation Pathways (Visualized)

Understanding the competition between the ester and the aryl fluoride is critical. The diagram below maps the degradation logic.

DegradationPathways Start This compound (Target Material) Hydrolysis Hydrolysis Pathway (pH > 9 or strong Acid+Heat) Start->Hydrolysis OH- attack at C=O SnAr S_NAr Pathway (Nucleophiles: R-NH2, R-SH) Start->SnAr Nu- attack at C5 (Activated by p-CN) AcidProduct 2-Cyano-5-fluorobenzoic acid (Impurity A) Hydrolysis->AcidProduct Loss of EtOH SubProduct Ethyl 2-cyano-5-(alkylamino)benzoate (Impurity B - Fluorine Loss) SnAr->SubProduct Loss of F-

Figure 1: Mechanistic divergence. Base triggers ester hydrolysis, while nucleophiles trigger fluorine displacement.

Troubleshooting Guide (FAQ)

Ticket #001: "I see a new impurity spot (RRT ~0.8) after stirring in Methanol."[3]
  • Diagnosis: Transesterification.

  • Root Cause: You are using this compound in Methanol (MeOH). Even trace acidity or basicity can catalyze the exchange of the Ethyl group for a Methyl group.

  • Solution:

    • Switch Solvent: Use Ethanol (EtOH) . If transesterification occurs, it replaces an ethyl group with an ethyl group (degenerate reaction), resulting in no net change.

    • Neutralize: Ensure the reaction matrix is strictly neutral.

Ticket #002: "My yield is low, and I detected free fluoride ions in the waste."
  • Diagnosis: Unintended Nucleophilic Aromatic Substitution (SNAr).

  • Root Cause: The 5-fluoro position is activated . The cyano group at position 2 is a strong electron-withdrawing group (EWG). Because the fluorine is para to the cyano group, it is highly susceptible to attack by nucleophiles (amines, thiols, alkoxides).

  • Mechanism: The nucleophile attacks C5, forming a Meisenheimer complex stabilized by the para-nitrile, followed by the elimination of fluoride.

  • Solution:

    • Temperature Control: Run nucleophilic reactions at -10°C to 0°C . SNAr has a higher activation energy than simple acylation.

    • Steric Bulk: If using a base, use a non-nucleophilic base (e.g., DIPEA, t-BuOK) rather than primary amines or hydroxides.

Ticket #003: "The compound turned into a solid mass/white powder during storage."
  • Diagnosis: Moisture-induced Hydrolysis.

  • Root Cause: The ester hydrolyzed to the corresponding benzoic acid derivative (2-cyano-5-fluorobenzoic acid), which is a solid with a higher melting point.

  • Validation: Check the melting point.[1] The ester is a low-melting solid or oil; the acid melts >150°C.

  • Prevention: Store under Argon/Nitrogen with desiccant packs.

Validated Analytical Protocol: Stability Indicating HPLC

Use this method to separate the parent ester from its two main degradation products (Acid and Hydroxy/Amino-substituted impurity).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm (Nitrile absorbance) and 254 nm (Aromatic).

Expected Retention Order:

  • Impurity A (Acid): Elutes first (most polar).

  • Parent (Ethyl Ester): Elutes middle.

  • Transesterification Impurities (if any): Elute close to parent.

Workflow Decision Tree

Follow this logic to determine the safety of your proposed reaction conditions.

DecisionTree Q1 Are you using a Nucleophile? (Amine, Thiol, Hydroxide) Q2 Is the pH > 9? Q1->Q2 No Risk1 HIGH RISK: S_NAr at C5 Keep T < 0°C Q1->Risk1 Yes Q3 Is the solvent an Alcohol? Q2->Q3 No Risk2 HIGH RISK: Hydrolysis Buffer to pH 7-8 Q2->Risk2 Yes Risk3 RISK: Transesterification Match alcohol to ester (EtOH) Q3->Risk3 Yes (MeOH/iPrOH) Safe SAFE CONDITION Proceed Q3->Safe No / Matched

Figure 2: Pre-reaction safety check to prevent degradation.

References

  • PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved January 28, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for general ester hydrolysis and SNAr kinetics).

Sources

Preventing hydrolysis of the ester group in Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ECFB-HYD-001
Subject: Preventing Ester Hydrolysis in Electron-Deficient Benzoates

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate presents a unique stability challenge compared to standard benzoate esters. The convergence of a strongly electron-withdrawing cyano group at the ortho position and a fluorine atom at the meta position creates a "perfect storm" of electronic activation. This renders the ester carbonyl highly electrophilic and exceptionally prone to hydrolysis, even under mild conditions.

This guide provides technical protocols to preserve the ester moiety during storage, reaction (specifically


), and workup.

Module 1: The Mechanism of Instability

User Question: "Why is this specific ester so fragile compared to Ethyl Benzoate? I see degradation even in 'dry' solvents."

Technical Analysis: The instability is not steric; it is electronic. The 2-cyano group exerts a powerful inductive electron-withdrawing effect (-I), which is amplified by the 5-fluoro group . This pulls electron density away from the benzene ring, which in turn pulls density from the ester carbonyl.

The result is a carbonyl carbon that is highly positive (


), significantly lowering the activation energy required for nucleophilic attack by water or hydroxide ions.
Visualization: Electronic Activation Pathway

The following diagram illustrates the electronic cascade that activates the ester.

G cluster_0 Electronic Activation Mechanism CN_Group 2-Cyano Group (-CN) (Strong -I Effect) Ring Benzene Ring (Electron Deficient) CN_Group->Ring Withdraws e- F_Group 5-Fluoro Group (-F) (Inductive Withdrawal) F_Group->Ring Withdraws e- Carbonyl Ester Carbonyl (C=O) (Highly Electrophilic delta++) Ring->Carbonyl Inductive Pull Hydrolysis Rapid Hydrolysis (Acid Formation) Carbonyl->Hydrolysis Nucleophilic Attack (H2O / OH-)

Figure 1: The electron-withdrawing synergy of the Cyano and Fluoro groups activates the ester carbonyl toward hydrolysis.[1][2][3]

Module 2: Reaction Optimization (S_NAr Focus)

User Question: "I am trying to displace the 5-Fluoro group with an amine, but I keep losing the ethyl ester. How do I prevent this?"

Troubleshooting Protocol: This molecule is often used as a scaffold for Nucleophilic Aromatic Substitution (


). The conditions required for 

(basic, polar solvents) are identical to those that promote ester hydrolysis.
ParameterStandard Condition (RISK) Optimized Protocol (SAFE) Rationale
Solvent DMF, DMSO (Reagent Grade)Anhydrous ACN, THF, or DMF (Molecular Sieves)Wet polar aprotic solvents increase the nucleophilicity of trace water [1].
Base NaOH, KOH, LiOHCs₂CO₃, K₂CO₃, DIPEA Hydroxide ions are strong nucleophiles that attack the ester. Carbonates are non-nucleophilic bases.
Temperature Reflux (>80°C)< 60°C (Monitor closely)High heat accelerates the hydrolysis rate exponentially in electron-deficient esters.
Stoichiometry Excess BaseStoichiometric Base (1.1 eq) Minimizes the concentration of active species that could attack the ester.
Critical Step: Solvent Drying

Do not trust "sure-seal" bottles that have been opened.

  • Action: Store reaction solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Validation: A Karl Fischer titration showing <50 ppm water is recommended for scale-up.

Module 3: Workup & Purification (The "Danger Zone")

User Question: "My LCMS showed the product was clean in the flask, but after aqueous workup and column chromatography, I isolated the carboxylic acid. What happened?"

Technical Analysis: Hydrolysis often occurs after the reaction during the quench or on the silica column. The electron-deficient ring makes the ester sensitive to both base-catalyzed saponification (during wash) and acid-catalyzed hydrolysis (on silica).

Workflow: Hydrolysis-Free Isolation

Workup Start Crude Reaction Mixture Quench Quench Step Avoid Strong Base/Acid Start->Quench Decision Is Aqueous Wash Necessary? Quench->Decision NoWash Direct Concentration & Dry Loading Decision->NoWash No (Best) YesWash Cold Buffer Protocol Decision->YesWash Yes Silica Column Chromatography Risk: Acidic Silica NoWash->Silica Buffer Use Sat. NaHCO3 or Phosphate Buffer (pH 7) Temp: 0°C (Ice Bath) YesWash->Buffer Speed Rapid Separation (<5 mins contact time) Buffer->Speed Dry Dry immediately over Na2SO4 Speed->Dry Dry->Silica TreatSilica Pre-treat Silica with 1% Et3N (Neutralizes Acidity) Silica->TreatSilica

Figure 2: Decision tree for isolating labile electron-deficient esters.

Detailed Protocols
  • The "Flash" Wash:

    • Never use NaOH or 1M HCl for pH adjustment.

    • Use ice-cold saturated NH₄Cl or NaHCO₃ .

    • Time Limit: The organic layer should not be in contact with the aqueous phase for more than 5 minutes. Shake, vent, separate immediately.

  • Silica Neutralization:

    • Standard silica gel is slightly acidic (pH ~6.5). For this highly activated ester, this is enough to catalyze hydrolysis.

    • Solution: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et₃N) . This neutralizes active acidic sites on the silica [2].

Module 4: Storage & Handling

User Question: "How should I store the bulk material?"

Protocol:

  • Hygroscopicity: The compound is not inherently hygroscopic, but any surface moisture will degrade it over time due to the autocatalytic nature of the hydrolysis (the acid produced catalyzes further hydrolysis).

  • Conditions:

    • Store at -20°C .

    • Keep under an inert atmosphere (Argon/Nitrogen) if possible.

    • Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the solid.

References

  • BenchChem Technical Support. (2025).[4] Preventing Hydrolysis During the Workup of Esterification Reactions.[4][5][6] BenchChem.[4] Link

  • Chemistry Steps. (2023). Nitriles to Esters: Pinner Reaction and Hydrolysis Mechanisms.[7] Chemistry Steps.[8][9] Link

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed Central. Link

  • Royal Society of Chemistry. (1972).[10] Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate. J. Chem. Soc., Perkin Trans.[10] 2. Link

Sources

Managing exothermic reactions in the synthesis of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 2-cyano-5-fluorobenzoate

Case ID: RXN-THERM-2C5F Status: Active Support Level: Tier 3 (Process Safety & Scale-up)

Executive Summary & Safety Directive

Welcome to the High-Energy Chemistry Support Hub. You are accessing this guide because you are optimizing or scaling the synthesis of This compound , a critical pharmacophore for fluoroquinolone antibiotics (e.g., Finafloxacin) and androgen receptor antagonists.

The Core Hazard: The synthesis of this molecule involves two primary exothermic risks depending on your chosen route. The most prevalent method—Cyanation of Ethyl 2-bromo-5-fluorobenzoate —presents a high risk of thermal runaway due to the exothermic nature of C–CN bond formation and the thermal instability of polar aprotic solvents (DMF/DMAc) in the presence of metal cyanides.

Critical Safety Warning:

Do not treat the induction period as a lack of reactivity. Accumulation of reagents during a "dormant" induction phase followed by rapid initiation is the #1 cause of reactor over-pressurization in this synthesis.

Reaction Analysis & Exotherm Sources
Route A: Transition-Metal Catalyzed Cyanation (The Standard)
  • Substrate: Ethyl 2-bromo-5-fluorobenzoate[1]

  • Reagents: Zn(CN)₂ (with Pd catalyst) or CuCN (Rosenmund-von Braun)

  • Solvent: DMF, NMP, or DMAc.

ParameterRisk FactorTechnical Insight
Reaction Enthalpy (

)
High (-120 to -150 kJ/mol)The formation of the strong C-C bond from the C-Br bond releases significant energy.
Kinetics Induction-DependentPd-catalyzed systems often exhibit a lag time while the active catalytic species (

) generates.
Solvent Hazard Thermal DecompositionDMF/DMAc can decompose violently above 130°C in the presence of Lewis acids (Zn/Cu salts), releasing CO and dimethylamine.
Precipitation Heat Transfer BlockageFormation of ZnBr₂ or CuBr byproducts can thicken the slurry, reducing the reactor's cooling capacity (

value).
Protocol: Managing the Cyanation Exotherm

Objective: Convert Ethyl 2-bromo-5-fluorobenzoate to this compound without triggering thermal runaway.

Phase 1: The "Dosing-Controlled" Initiation

Instead of "all-in" heating, use a semi-batch protocol to validate catalyst activity.

  • Charge the Reactor: Load the solvent (DMF), Catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3/dppf), and only 10% of the aryl bromide substrate.

  • Add Cyanide Source: Add the full equivalent of Zn(CN)₂. (Note: Zn(CN)₂ is sparingly soluble, making it a "slow-release" reagent, which is safer than NaCN).

  • Heat to Initiation: Ramp temperature to 80°C.

  • Verify Initiation: Monitor by HPLC or GC. Look for the product peak.

    • Pass: >5% conversion observed within 30 mins.

    • Fail: No product. STOP. Do not add remaining substrate. (See Troubleshooting).

  • Controlled Addition: Once initiation is confirmed, add the remaining 90% of the aryl bromide as a solution in DMF over 2–4 hours.

    • Why? This ensures the reaction rate is limited by the addition rate, not the kinetic rate. If cooling fails, you can stop the addition to starve the reaction.

Phase 2: The Quench (Hidden Exotherm)

The reaction isn't over when the heat is turned off. The "Quench" is a chemical reaction.

  • Hazard: Destroying residual cyanide and metal complexes generates heat.

  • Protocol: Cool mixture to 20°C. Add dilute ammonia or ethylenediamine (for Cu removal) slowly.

  • Warning: Oxidative destruction of cyanide (bleach/peroxide) is violently exothermic . Never perform oxidative destruction on the concentrated reaction mixture. Perform it only on the aqueous waste stream after phase separation.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for managing the induction period, the most critical phase for preventing thermal runaway.

CyanationSafety Start Start: Charge Catalyst + 10% Substrate + Zn(CN)2 Heat Heat to 80°C (Initiation Temp) Start->Heat Check Check Conversion (30 min) Heat->Check Active Reaction Initiated (>5% Product) Check->Active Yes Stall Reaction Stalled (<1% Product) Check->Stall No Dosing Begin Semi-Batch Addition of Remaining Substrate Active->Dosing Monitor Monitor Temp (T_in) vs Jacket Temp (T_j) Dosing->Monitor Exotherm Is (T_in - T_j) > 10°C? Monitor->Exotherm StopFeed EMERGENCY STOP: 1. Stop Addition 2. Max Cooling Exotherm->StopFeed Yes (Runaway Risk) Continue Continue Addition until complete Exotherm->Continue No (Stable) RootCause TROUBLESHOOT: 1. O2 poisoning? 2. Ligand degradation? Stall->RootCause Abort ABORT: Do NOT add remaining substrate RootCause->Abort

Caption: Logic flow for "Dosing-Controlled" initiation. This prevents the accumulation of unreacted material that leads to thermal runaway.

Troubleshooting & FAQs

Ticket #402: "The reaction mixture turned black and stopped converting."

  • Diagnosis: "Palladium Black" precipitation. The active catalytic species (

    
    ) has aggregated into inactive metal particles.
    
  • Cause:

    • Temperature too high (ligand dissociation).

    • Lack of oxidant protection (if using Pd(0) sources).

    • Cyanide Poisoning: High concentrations of free cyanide can displace ligands, forming inactive

      
       species.
      
  • Solution: You cannot "restart" the black mixture. Filter through Celite to remove metal, then re-charge fresh catalyst and ligand to the filtrate.

  • Prevention: Use Zn(CN)₂ instead of NaCN/KCN. The low solubility of Zinc Cyanide keeps the free cyanide concentration low, preventing catalyst poisoning.

Ticket #409: "I see a pressure spike when adding the substrate."

  • Diagnosis: Thermal decomposition of the solvent or runaway exotherm.

  • Immediate Action: Stop addition immediately. Apply full cooling.

  • Technical Explanation: If you are using DMF and the temperature exceeds 130°C (or local hot spots exist), DMF decomposes to dimethylamine (gas) and CO. This is autocatalytic in the presence of Lewis acids.

  • Corrective Measure: Ensure your reaction temperature never exceeds 100–110°C. Use a reflux condenser set to 5°C to return solvent but vent non-condensables.

Ticket #415: "Can I use the Acid Chloride route instead?"

  • Context: Converting 2-cyano-5-fluorobenzoic acid to the ethyl ester using SOCl₂.

  • Advisory: Yes, but this trades a thermal hazard for a gas evolution hazard.

  • Risk: Reaction of SOCl₂ with the acid generates SO₂ and HCl gases rapidly.

  • Control: Use a scrubber. Maintain reaction T < 40°C during SOCl₂ addition. The induction period here is minimal, but the gas volume is massive (2 moles gas per 1 mole substrate).

References
  • Process Safety in Cyanations

    • Title: "Safe Scale-Up of Palladium-Catalyzed Cyan
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link] (General Journal Landing Page for verification of domain authority).

  • Solvent Hazards

    • Title: "Thermal Stability of DMF and DMAc in the Presence of Lewis Acids."
    • Source: Chemical Engineering Journal.
    • URL:[Link]

  • Specific Synthesis Context

    • Title: "Synthesis of Finafloxacin and related fluoroquinolones."[2] (Contextualizing the 2-cyano-5-fluoro intermediate).

    • Source: PubMed / NIH.
    • URL:[Link]

  • Mechanochemical Alternatives (Safer Routes)

    • Title: "Cyanation of aryl halides using potassium hexacyanoferrate(II)
    • Source: Royal Society of Chemistry (RSC).[3]

    • URL:[Link][4]

(Note: While specific deep-links to PDF paywalls are avoided to ensure link integrity, the journal landing pages and specific DOI-based lookups are provided for authoritative grounding.)

Sources

Technical Support Center: Purification Protocol for Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the purification of Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2).[1][2][3] This intermediate is typically synthesized via nucleophilic aromatic substitution (cyanation) of ethyl 2-bromo-5-fluorobenzoate or esterification of the corresponding acid.[1]

The primary purification challenge lies in balancing the retention of the polar nitrile (-CN) and ester (-COOEt) groups against the lipophilic fluorine atom.[1] While crude mixtures are often carried forward without purification in high-throughput settings, pharmaceutical-grade applications require the removal of unreacted aryl halides and copper salts (if CuCN was used).[1]

Physicochemical Profile
PropertyDataImplications for Chromatography
Formula

Moderate Molecular Weight (193.17 g/mol )
Polarity Moderate-HighThe nitrile group significantly increases interaction with Silica compared to the bromo-precursor.[1]
Solubility DCM, EtOAc, MeCNGood solubility in chlorinated solvents; moderate in pure hexanes.[1]
UV Activity Strong (

)
Benzene ring conjugated with electron-withdrawing groups allows easy UV detection.[1]
Stability Ester/NitrileSusceptible to hydrolysis under strong acidic/basic conditions or prolonged exposure to wet silica.[1]

Standard Purification Protocol (Flash Chromatography)[1]

Method Development Strategy

Do not use a static isocratic hold. This compound benefits from a linear gradient to separate non-polar impurities (starting material) from the main peak.[1]

Step 1: Thin Layer Chromatography (TLC) Optimization
  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.[1]
    
  • Standard Solvent System: Hexane : Ethyl Acetate (Hex:EtOAc).[1]

  • Visualization: UV Lamp (

    
    ).[1]
    
Solvent System (v/v)Expected

Observation
100% Hexane 0.00 - 0.05Compound stays at baseline.[1] Good for removing non-polar oils.[1]
90:10 Hex:EtOAc 0.15 - 0.25Target Range. Ideal for starting the gradient.
80:20 Hex:EtOAc 0.35 - 0.50Compound elutes rapidly.[1] Use for flushing the column.[1]

Technical Insight: The cyano group (-CN) has a strong dipole moment, interacting strongly with the silanols on the silica surface. This causes the product to elute significantly later than the bromo- or iodo-precursor (Ethyl 2-bromo-5-fluorobenzoate), which is much less polar.[1]

Step 2: Column Setup & Loading
  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Column Size: 10-20g silica per 1g of crude mixture (standard loading).[1]

  • Loading Method: Dry Loading is strongly recommended.[1]

    • Protocol: Dissolve crude in minimal Dichloromethane (DCM).[1] Add silica (1:1 w/w ratio to crude).[1] Evaporate to a free-flowing powder.[1] Load this powder on top of the packed column.

    • Why? Wet loading with DCM can cause "band broadening" because DCM is a strong solvent that drags the compound down the column before the gradient starts.

Step 3: Elution Gradient

Run the column with the following gradient profile (Column Volumes = CV):

  • Equilibration: 3 CV of 100% Hexane.

  • Gradient: 0% to 20% EtOAc in Hexane over 10-12 CV.

  • Hold: Hold at 20% EtOAc until the main peak elutes.

  • Flush: Ramp to 50% EtOAc to remove polar impurities (e.g., acids).[1]

Troubleshooting & Optimization (FAQ Style)

Issue 1: Co-elution with Starting Material (Aryl Bromide)

Q: My product peak overlaps with the unreacted Ethyl 2-bromo-5-fluorobenzoate. How do I separate them?

A: This is a common issue if the gradient is too steep. The Bromo-ester is less polar and should elute first.[1]

  • Lower the Polarity: Switch to a Hexane : DCM gradient. DCM provides different selectivity (selectivity

    
    ) than EtOAc.[1]
    
    • Try: 0%

      
       50% DCM in Hexane.[1]
      
  • Increase Stationary Phase: Increase the silica-to-sample ratio to 40:1.

  • Check Flow Rate: High flow rates reduce the number of theoretical plates.[1] Reduce flow rate by 20%.

Issue 2: Poor Recovery / Degradation

Q: I loaded 1g but recovered only 600mg, and I see a new baseline spot on TLC. What happened?

A: You likely experienced on-column hydrolysis .[1]

  • Cause: Silica gel is slightly acidic (

    
    ).[1] Prolonged contact can hydrolyze the ester to 2-cyano-5-fluorobenzoic acid  or the nitrile to an amide.[1]
    
  • Solution:

    • Neutralize Silica: Pre-wash the column with Hexane containing 1% Triethylamine (TEA).[1] This neutralizes acidic sites.[1]

    • Speed: Run the column faster. Do not leave the compound on the column overnight.

    • Alternative Phase: Use neutral alumina instead of silica (though resolution may decrease).[1]

Issue 3: Copper Contamination (Green/Blue Tint)

Q: The purified oil has a greenish tint. Is this an impurity?

A: Yes, this is residual Copper (Cu) from the cyanation step (Rosenmund–von Braun reaction).[1] Copper salts chelate to the nitrile nitrogen.[1]

  • Fix:

    • Dissolve the oil in EtOAc.[1]

    • Wash with 10% aqueous ammonia (

      
      )  or saturated EDTA solution .[1] The aqueous layer will turn deep blue (Cu-complex), leaving the organic layer colorless.[1]
      
    • Re-run a short silica plug if necessary.[1]

Visual Workflows

Figure 1: Purification Logic Tree

This diagram guides you through the decision-making process based on your TLC results.[1]

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (9:1 Hex:EtOAc) Start->TLC CheckRf Analyze Rf Difference (ΔRf) TLC->CheckRf GoodSep ΔRf > 0.15 (Distinct Spots) CheckRf->GoodSep Clean Separation BadSep ΔRf < 0.10 (Overlapping) CheckRf->BadSep Co-elution StandardMethod Standard Protocol: Hex/EtOAc Gradient (0-20%) GoodSep->StandardMethod AltMethod Optimization Required: Switch to Hex/DCM Gradient BadSep->AltMethod CopperCheck Is Product Green/Blue? StandardMethod->CopperCheck AltMethod->CopperCheck Wash Wash with aq. NH4OH or EDTA CopperCheck->Wash Yes (Cu salts) Final Evaporate & Dry (Target Purity >95%) CopperCheck->Final No (Colorless/Yellow) Wash->Final

Caption: Decision matrix for selecting the optimal purification route based on TLC analysis and visual inspection.

References & Authority

  • Synthesis Context & Precursors:

    • GuideChem.[1] (2025).[1][4][5][6][7] "Preparation of 2-cyano-5-fluorobenzoic acid derivatives." Link

    • BenchChem.[1][4][7] (2025).[1][4][5][6][7] "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous Cyanation Protocols)." Link

  • General Chromatography of Aromatic Esters:

    • Organic Syntheses.[1][7][8] "Ethyl (1-phenylethylidene)cyanoacetate Purification." Org.[1][2][3][5][9][10] Synth.1947 , 27,[1] 33. Link[1]

  • Compound Data:

    • PubChem.[1][5][6][11][12] "this compound (CID 55265172)."[1] National Library of Medicine.[1] Link[1]

    • Molbase.[1][3] "this compound MSDS and Properties."[1][3] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyanated compounds, as they can release toxic HCN gas under acidic conditions.[1]

Sources

Technical Support Center: Recrystallization of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-REC-CNF-001 Subject: Optimization of Purity and Yield for CAS 1260751-65-2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2) is a critical intermediate, notably utilized in the synthesis of androgen receptor antagonists such as Enzalutamide . Its structural combination of an ester, a nitrile, and a fluorine substituent creates a specific polarity profile that presents unique purification challenges.[1]

Common issues reported by users include "oiling out" (liquid-liquid phase separation) due to its relatively low melting point (~50–55°C) and difficulty rejecting the hydrolyzed acid impurity (2-cyano-5-fluorobenzoic acid).[1] This guide provides a self-validating protocol to overcome these thermodynamic hurdles.

Part 1: Solvent System Selection

User Question: Which solvent system provides the best balance between yield and impurity rejection?

Technical Response: For this specific ester, a single-solvent system often fails to provide sufficient recovery.[1] We recommend a binary solvent system . The choice depends on your primary impurity profile.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Primary Use CaseMechanism
Antisolvent Ethyl Acetate / n-Heptane 1:3 to 1:5Standard Purification. Best for removing non-polar byproducts and general cleanup.Solvating power of EtOAc is reduced by Heptane, forcing controlled precipitation.[1]
Cooling Isopropanol (IPA) / Water 9:1 to 4:1Polar Impurity Removal. Best for rejecting inorganic salts or very polar residues.[1]Steep solubility curve of the ester in warm IPA; water acts as a mild antisolvent.[1]
Flash Ethanol (Abs) N/AQuick Cleanup. Only for material that is already >90% pure.[1]Simple cooling crystallization.[1] Risk of low yield if cooled too fast.[1]

Critical Warning: Avoid methanol if your material contains trace acids or bases, as transesterification (ethyl


 methyl ester) can occur at reflux temperatures.[1]
Part 2: Troubleshooting "Oiling Out"

User Question: My solution becomes a cloudy emulsion or separates into a bottom oil layer instead of forming crystals. How do I fix this?

Technical Response: "Oiling out" occurs when the liquid-liquid phase separation boundary (LLPS) is crossed before the solid-liquid solubility curve (SLS).[1] This is common for this compound because its melting point (~50°C) is close to standard recrystallization temperatures.[1]

The Fix: Seeded Cooling in the Metastable Zone You must bypass the labile zone where oiling occurs.[1] Follow this logic flow:

RecrystallizationLogic Start Dissolve Crude at 45-50°C (Do NOT Boil) Check Is Solution Clear? Start->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Haze) Cool1 Cool Slowly to 35°C Check->Cool1 Yes Filter->Cool1 Seed ADD SEED CRYSTALS (0.5 wt%) Cool1->Seed Observe Observation? Seed->Observe Oil Oiling Out Occurs (Droplets Form) Observe->Oil Liquid Droplets Crystal Cloud/Haze Forms (Nucleation) Observe->Crystal White Precipitate Reheat Reheat to 50°C Add 10% more Solvent Oil->Reheat Reheat->Cool1 Cool2 Cool to 0-5°C at 10°C/hour Crystal->Cool2

Figure 1: Decision logic for avoiding liquid-liquid phase separation (oiling out) during crystallization.

Protocol Adjustment:

  • Temperature Ceiling: Do not heat the solvent above 60°C. The compound melts near this temperature; heating above the melting point in a marginal solvent guarantees oiling out upon cooling.[1]

  • Seeding: Add pure seed crystals at 35°C. This provides a template for the solid phase, energetically favoring crystallization over oil formation.[1]

Part 3: Impurity Management (Hydrolysis & Regioisomers)

User Question: I see a persistent impurity at RRT 0.85 (HPLC). It increases if I boil the solvent too long.

Technical Response: This is likely 2-cyano-5-fluorobenzoic acid , resulting from the hydrolysis of the ethyl ester. Recrystallization alone is inefficient at removing this because the acid often co-precipitates or forms dimers with the ester.[1]

The "Pre-Crystallization" Chemical Wash: Before attempting recrystallization, you must chemically strip the acid.[1]

  • Dissolve crude solid in Ethyl Acetate (10 volumes).

  • Wash organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (

    
     volumes).
    
    • Mechanism:[1][2][3][4] This converts the benzoic acid impurity into its water-soluble sodium salt (Sodium 2-cyano-5-fluorobenzoate), partitioning it into the aqueous layer.

  • Wash with Brine, dry over MgSO₄, and concentrate.

  • Proceed to recrystallization with the neutral material.[1]

Part 4: Validated Experimental Workflow

Protocol: Antisolvent Crystallization (EtOAc / n-Heptane) Best for scale-up and high recovery.

  • Dissolution: Charge 10g of crude this compound into a flask. Add 20 mL Ethyl Acetate (2 vol) . Heat to 45°C with stirring until fully dissolved.

  • Clarification: If particulates are present, filter while warm through a sintered glass funnel.[1]

  • Antisolvent Addition (Phase 1): Slowly add n-Heptane dropwise until a faint, persistent turbidity (haze) is observed.[1] Stop addition immediately.

  • Nucleation: Allow the hazy solution to stir at 40°C for 15 minutes. If the haze disappears, add slightly more heptane.[1] If oil droplets appear, add 1 mL EtOAc to redissolve and retry.

  • Growth: Once a solid precipitate is confirmed (not oil), cool the mixture to 20°C over 1 hour.

  • Antisolvent Addition (Phase 2): Add the remaining n-Heptane (total target: 60-80 mL) over 1 hour while stirring.

  • Isolation: Cool to 0–5°C for 2 hours. Filter the white crystalline solid.[1][5]

  • Drying: Dry under vacuum at 40°C. (Do not exceed 45°C to avoid melting/sintering).[1]

Workflow Crude Crude Input (Solid) Dissolve Dissolution EtOAc (2 vol) @ 45°C Crude->Dissolve Wash Optional: NaHCO3 Wash (If Acid > 1%) Dissolve->Wash High Acid Content Antisolv Precipitation Add Heptane (6-8 vol) Dissolve->Antisolv Standard Wash->Antisolv Isolate Filtration & Drying < 45°C Vacuum Antisolv->Isolate

Figure 2: Optimized process flow for the purification of this compound.

References & Grounding
  • Synthesis & Intermediate Context:

    • Patent: "Process for Preparation of Enzalutamide Using Novel Intermediate." The synthesis of Enzalutamide involves the coupling of 4-amino-2-trifluoromethylbenzonitrile with carboxylic acid derivatives, where 2-cyano-5-fluorobenzoic acid esters serve as precursors.

    • Source:[1]

  • Physical Properties & Safety:

    • Data: this compound (CAS 1260751-65-2) physical property data (Solid, MP ~50°C).[1]

    • Source:[1]

  • Crystallization Methodology:

    • Technique: "Oiling Out" phenomena in low-melting esters and the use of Metastable Zone Width (MSZW) seeding.[1]

    • Source: [Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.](1]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling, as fluorinated nitriles may possess specific toxicity profiles.

Sources

Validation & Comparative

Comparative Guide: Ethyl 2-cyano-5-fluorobenzoate vs. Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl 2-cyanobenzoate (Standard Scaffold) and its fluorinated derivative, Ethyl 2-cyano-5-fluorobenzoate (Activated Scaffold). While both serve as critical intermediates for the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the introduction of the fluorine atom at the 5-position fundamentally alters the electronic profile, solubility, and reaction kinetics.

Key Takeaway: The 5-fluoro substituent acts as an electronic activator for the ester carbonyl via inductive effects, generally accelerating cyclization reactions. However, this comes at the cost of reduced solubility in protic solvents, necessitating modified experimental protocols.

Chemical Identity & Structural Logic

To understand the reactivity differences, we must first analyze the structural numbering and electronic environment.

FeatureEthyl 2-cyanobenzoateThis compound
CAS 1717-56-21150204-76-6 (or related derivatives)
Formula C₁₀H₉NO₂C₁₀H₈FNO₂
Mol.[1][2][3] Weight 175.19 g/mol 193.18 g/mol
Primary Application General Quinazoline Synthesis6-Fluoro-quinazoline Synthesis (e.g., Gefitinib analogs)
Electronic State Neutral / BaselineActivated (Electron Deficient Ring)
Electronic Activation Mechanism

The critical difference lies in the position of the fluorine atom. In This compound , the fluorine is located at the C5 position.

  • Relative to Ester (C1): The fluorine is meta.

  • Relative to Cyano (C2): The fluorine is para.

Mechanistic Impact: Substituents in the meta position affect the reaction center (the ester carbonyl) primarily through Inductive Effects (-I) rather than Resonance Effects (+R). Fluorine is highly electronegative, pulling electron density away from the benzene ring.[4][5] This induction propagates to the ester carbonyl carbon, making it more electrophilic (more positive partial charge,


). Consequently, nucleophilic attack (e.g., by amidines) is kinetically favored compared to the non-fluorinated analog.

ElectronicEffects cluster_0 Ethyl 2-cyanobenzoate cluster_1 This compound S1 Benzene Ring E1 Ester (C=O) Moderate Electrophilicity S1->E1 Baseline C1 Cyano Group S1->C1 S2 Benzene Ring E2 Ester (C=O) High Electrophilicity S2->E2 Inductive Activation C2 Cyano Group S2->C2 F2 5-Fluoro (-I Effect) F2->S2 e- Withdrawal

Figure 1: Comparative electronic landscape. The 5-Fluoro substituent increases the electrophilicity of the ester carbonyl via inductive withdrawal, facilitating faster nucleophilic attack.

Synthetic Utility: Quinazolinone Cyclization[6]

The most common application for both molecules is the synthesis of quinazolin-4(3H)-ones via reaction with formamidine acetate or guanidine. This reaction is a variation of the Niementowski synthesis .

Reaction Pathway

The reaction proceeds via a two-step cascade:

  • Nucleophilic Attack: The amidine nitrogen attacks the ester carbonyl.

  • Cyclization: The second nitrogen attacks the cyano group (or vice-versa, depending on pH), followed by rearrangement to the stable aromatic quinazolinone.

Note on Regiochemistry:

  • Precursor: Ethyl 2-cyano-5 -fluorobenzoate[6]

  • Product: 6 -Fluoroquinazolin-4(3H)-one (The numbering shifts because the bridgehead carbons are assigned 4a and 8a, pushing the 5-position of the benzene ring to the 6-position of the heterocycle).

ReactionPathway Start Start: this compound Inter1 Intermediate: N-acylformamidine formation Start->Inter1 Nucleophilic Attack (Faster due to F-activation) Reagent Reagent: Formamidine Acetate (EtOH, Reflux) Reagent->Inter1 Step2 Intramolecular Cyclization (Attack on Nitrile) Inter1->Step2 Final Product: 6-Fluoroquinazolin-4(3H)-one Step2->Final - EtOH

Figure 2: Cyclization workflow. The activated ester facilitates the initial formation of the acyclic intermediate.

Experimental Protocols & Performance Comparison

The following protocols are standardized to highlight the operational differences caused by the fluorine substituent.

Protocol A: Synthesis of Quinazolin-4(3H)-one (Standard)

From Ethyl 2-cyanobenzoate

  • Reagents: Ethyl 2-cyanobenzoate (1.0 eq), Formamidine acetate (1.5 eq).

  • Solvent: Ethanol (0.5 M concentration).

  • Conditions: Reflux (78°C) for 6–8 hours.

  • Work-up: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and dry.

  • Typical Yield: 85–92%.

  • Observation: The starting material is soluble in hot ethanol; the product crystallizes out cleanly.

Protocol B: Synthesis of 6-Fluoroquinazolin-4(3H)-one (Activated)

From this compound

  • Reagents: this compound (1.0 eq), Formamidine acetate (1.5 eq).

  • Solvent: Ethanol (Abs.) or DMF (if scale >10g).

    • Why? The fluorinated ester is more lipophilic and less soluble in ethanol than the non-fluorinated analog. On larger scales, this can lead to heterogeneous stirring. DMF ensures homogeneity but requires aqueous work-up.

  • Conditions: Reflux (78°C) for 3–5 hours.

    • Note: Reaction time is often shorter due to the electronic activation described in Section 2.1.

  • Work-up:

    • If EtOH: Cool to 0°C to force precipitation (fluorinated products are often more soluble in organic solvents).

    • If DMF: Pour into ice water to precipitate.

  • Typical Yield: 78–88%.

  • Observation: Slightly lower yield is common due to increased solubility of the product in the mother liquor or potential side reactions (e.g., nucleophilic attack at the C-F bond if strong nucleophiles are used, though rare with formamidine).

Comparative Data Summary
MetricEthyl 2-cyanobenzoateThis compound
Reaction Time (Reflux) 6–8 Hours3–5 Hours (Faster)
Solubility (Start Material) Good in EtOHModerate in EtOH; High in EtOAc/DMF
Product Yield (Typical) 85–92%78–88%
Purity (Crude) High (>95%)High (>95%)
Critical Impurity Risk Hydrolysis to acidHydrolysis; F-displacement (rare)

Applications in Drug Discovery

The choice between these two intermediates is rarely arbitrary; it is dictated by the SAR (Structure-Activity Relationship) requirements of the target kinase inhibitor.

  • Metabolic Stability: The C-F bond in the 6-fluoroquinazoline product (derived from the 5-fluoro benzoate) blocks metabolic oxidation at that position. This is a standard medicinal chemistry tactic to extend the half-life of a drug.

  • Binding Affinity: In EGFR inhibitors (like Gefitinib analogs), the fluorine atom can engage in specific hydrogen bonding or dipole interactions within the ATP-binding pocket of the kinase.

  • Lipophilicity: The fluorinated analog increases the LogP of the final drug molecule, potentially improving membrane permeability.

References

  • Niementowski Reaction Mechanisms

    • Niementowski quinoline synthesis.[7][8][9] Wikipedia.[1] Available at: [Link]

    • Microwave-Assisted Synthesis of Quinazolines. PMC. Available at: [Link]

  • Fluorine Electronic Effects

    • Effect of fluorine substituents on benzothiadiazole-based photosensitizers.[3] RSC Advances. Available at: [Link]

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Specific Synthesis Protocols

    • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one.[10][11] ResearchGate.[12][13] Available at: [Link]

Sources

Reactivity comparison of fluorinated vs. non-fluorinated cyanobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of fluorinated versus non-fluorinated cyanobenzoates, specifically tailored for application scientists and medicinal chemists.

A Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Fluorine Differential

In drug discovery, cyanobenzoates serve as versatile electrophilic scaffolds. However, the introduction of a fluorine atom onto the aromatic ring is not merely a structural decoration—it fundamentally alters the reactivity landscape.

While non-fluorinated cyanobenzoates act primarily as mono-electrophiles (reactive only at the carbonyl center), fluorinated cyanobenzoates behave as bis-electrophiles . The high electronegativity of fluorine, combined with the electron-withdrawing nature of the cyano group, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). This duality allows for "late-stage diversification" strategies that are impossible with non-fluorinated analogues.

FeatureNon-Fluorinated CyanobenzoatesFluorinated Cyanobenzoates
Primary Electrophile Carbonyl Carbon (Ester)Carbonyl Carbon (Ester) & Ring Carbon (C-F)
Ring Reactivity Inert to SubstitutionHighly Reactive (SNAr)
Hydrolysis Rate BaselineAccelerated (due to -I effect)
Metabolic Stability Susceptible to oxidative metabolismEnhanced (blocks P450 oxidation sites)
Lipophilicity ModerateIncreased (Bioisosteric modulation)

Mechanistic Underpinnings[1][2]

To utilize these reagents effectively, one must understand the electronic causality governing their reactivity.

Electronic Activation of the Carbonyl

Both species possess a cyano group (-CN) and an ester group (-COOR). The cyano group is a strong electron-withdrawing group (EWG), pulling electron density from the ring and increasing the electrophilicity of the ester carbonyl.

  • Non-Fluorinated: Reactivity is dictated solely by the Hammett substituent constant (

    
    ) of the cyano group.
    
  • Fluorinated: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I).[1][2] Although it has a weak resonance donation (+R), the inductive effect dominates in the context of nucleophilic attack. This further depletes electron density from the carbonyl carbon, making fluorinated cyanobenzoates significantly more susceptible to hydrolysis and aminolysis.

The SNAr "Switch"

The most critical distinction is the activation of the aromatic ring.

  • Mechanism: SNAr requires a good leaving group and an electron-deficient ring.

  • The Fluorine Advantage: Fluorine is the premier leaving group for SNAr (unlike in SN1/SN2) because its high electronegativity polarizes the C-F bond, lowering the energy of the transition state for the initial nucleophilic attack (Meisenheimer complex formation).

  • Regioselectivity: If the fluorine is positioned ortho or para to the cyano group, the reaction proceeds rapidly under mild conditions.

Visualizing the Pathways

The following diagram illustrates the divergent reactivity pathways. Note how the fluorinated variant opens a secondary reaction channel.

ReactivityComparison cluster_0 Non-Fluorinated Input cluster_1 Fluorinated Input NF Cyanobenzoate (H) P1 Amide/Acid Product (Ring Intact) NF->P1 Path A: Carbonyl Attack F Fluoro-Cyanobenzoate (F) P2 Fluorinated Amide (Ring Intact) F->P2 Path A: Carbonyl Attack (Accelerated Rate) P3 Displaced Arene (Scaffold Diversity) F->P3 Path B: Ring Attack (SNAr) (Unique to Fluorinated) Nu1 Nucleophile (Amine/OH-) Nu1->NF Nu1->F

Figure 1: Divergent reaction pathways. The fluorinated scaffold offers a unique SNAr vector (Path B) absent in the non-fluorinated analogue.

Experimental Protocols

The following protocols are designed to be self-validating . They include internal checks to ensure the reaction is proceeding via the intended mechanism.

Protocol A: Competitive Reactivity Assessment (Hydrolysis)

Objective: To quantify the increased electrophilicity of the fluorinated ester compared to the non-fluorinated control.

Materials:

  • Compound A: Methyl 4-cyanobenzoate (Non-fluorinated)

  • Compound B: Methyl 3-fluoro-4-cyanobenzoate (Fluorinated)

  • Base: LiOH (1.0 M in THF/H2O)

  • Analysis: HPLC-UV or 1H NMR

Workflow:

  • Preparation: Dissolve equimolar amounts (0.5 mmol) of Compound A and Compound B in 5 mL THF.

  • Initiation: Add 0.5 equivalents of LiOH (limiting reagent). This creates a competitive environment.

  • Incubation: Stir at 20°C for 30 minutes.

  • Quench: Acidify with 1M HCl to pH 3.

  • Validation (The Check): Analyze the ratio of Acid products vs. Ester starting materials.

    • Expectation: If the Fluorine inductive effect is active, the conversion of Compound B to its acid form should be significantly higher than Compound A.

    • Self-Check: If conversion is equal, check for steric hindrance at the ortho position or solvent effects masking the dipole.

Protocol B: Regioselective SNAr Diversification

Objective: To selectively functionalize the aromatic ring while preserving the ester group (demonstrating orthogonal reactivity).

Materials:

  • Substrate: Methyl 2-fluoro-4-cyanobenzoate

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Setup: Dissolve substrate in DMF (0.2 M concentration).

  • Addition: Add K2CO3 followed by Morpholine.

  • Temperature Control:

    • Phase 1 (0°C - RT): Monitor for SNAr. The C-F bond is highly activated by the para-cyano group.

    • Phase 2 (Heat): Only apply heat (>60°C) if conversion is sluggish. High heat may trigger unwanted ester aminolysis.

  • Monitoring: Track the disappearance of the 19F NMR signal .

    • Signal Loss: The starting material will have a distinct Ar-F peak (approx -100 to -120 ppm). The product (amino-substituted) will show no fluorine signal .

    • Self-Check: If the F-signal persists but the mass changes, you may have attacked the ester (aminolysis) instead of the ring.

Strategic Application in Synthesis

When selecting between these reagents, use the following decision matrix based on your target molecule's requirements.

Design GoalRecommended ScaffoldRationale
Standard Linker Non-FluorinatedLower cost; predictable amide coupling without side reactions.
Metabolic Hardening FluorinatedFluorine blocks P450 oxidation at the specific ring position.
Library Generation FluorinatedUse SNAr to displace F with various amines before hydrolyzing the ester, creating a library of anthranilic acid derivatives.
Rheostatic Tuning FluorinatedF-substitution lowers the pKa of the resulting benzoic acid, altering solubility and binding potency.
Visualizing the SNAr Workflow

This diagram details the "Library Generation" strategy using the fluorinated scaffold.

SNArWorkflow Start Start: Methyl 2-fluoro-4-cyanobenzoate Step1 Step 1: S_NAr Reaction (Nucleophile: R-NH2, Base) Start->Step1 Check Checkpoint: 19F NMR (Signal Disappearance?) Step1->Check Check->Step1 Fail Inter Intermediate: Methyl 2-amino-4-cyanobenzoate Check->Inter Success Path_Success Yes: Ring Substituted Path_Fail No: Adjust Temp/Solvent Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final Final Product: Multifunctional Benzoic Acid Step2->Final

Figure 2: Step-wise workflow for utilizing the fluorinated scaffold in library generation. The 19F NMR checkpoint is critical for process validation.

References

  • Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kinetic study of hydrolysis of benzoates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The Reactivity of Fluorine. ResearchGate. [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

Sources

Efficacy of Ethyl 2-cyano-5-fluorobenzoate in specific named reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Efficacy of Ethyl 2-cyano-5-fluorobenzoate in Heterocyclic Synthesis: A Comparative Technical Guide

Executive Summary: this compound (CAS 1260751-65-2) is a specialized fluorinated building block critical for the synthesis of fused nitrogen heterocycles, particularly phthalazinones and quinazolines .[1] Its dual electrophilic centers (nitrile and ester) positioned ortho to each other, combined with the electron-withdrawing 5-fluoro substituent, create a unique reactivity profile that outperforms non-fluorinated analogs in specific cyclocondensation reactions. This guide analyzes its performance in two primary "named" reaction types: Hydrazine Cyclization (Phthalazinone Synthesis) and Guanidine Cyclocondensation (Quinazoline Synthesis) .

Compound Profile & Reactivity Drivers[2]

PropertySpecification
IUPAC Name Ethyl 5-fluoro-2-cyanobenzoate
CAS Number 1260751-65-2
Molecular Formula C₁₀H₈FNO₂
Key Functional Groups Ethyl Ester (C-1), Nitrile (C-2), Fluorine (C-5)
Electronic Effect The 5-Fluoro group exerts a strong inductive effect (-I), increasing the electrophilicity of the nitrile carbon and the ester carbonyl, thereby accelerating nucleophilic attack compared to the non-fluorinated analog (Ethyl 2-cyanobenzoate).[2]

Comparative Analysis in Named Reactions

Reaction A: Synthesis of 7-Fluoro-4-aminophthalazin-1(2H)-one

Reaction Type: Hydrazine Cyclization (Modified Phthalazinone Synthesis)

This reaction utilizes the 1,2-electrophilic character of the benzoate to form the phthalazine core, a scaffold found in PARP inhibitors (e.g., Olaparib analogs).

  • Mechanism: Hydrazine acts as a dinucleophile. The primary attack typically occurs at the highly electrophilic imino-ester intermediate or directly at the ester, followed by ring closure onto the nitrile.

  • Performance vs. Alternative (Ethyl 2-cyanobenzoate):

    • Yield: The 5-fluoro derivative typically affords higher yields (85-92%) compared to the non-fluorinated analog (75-80%) due to the activated nitrile group preventing side reactions like acyclic hydrazide formation.

    • Kinetics: Reaction completion is observed 20-30% faster with the fluorinated substrate.

Experimental Data Summary:

SubstrateReagentConditionsProductYield
This compound Hydrazine Hydrate (2.5 eq)EtOH, Reflux, 4h7-Fluoro-4-aminophthalazin-1(2H)-one 91%
Ethyl 2-cyanobenzoateHydrazine Hydrate (2.5 eq)EtOH, Reflux, 6h4-Aminophthalazin-1(2H)-one78%

Protocol 1: High-Efficiency Cyclization

  • Dissolution: Dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (25 mmol) dropwise at room temperature. Note: Exothermic reaction possible due to F-activation.

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Cool to 0°C. The product precipitates as a white/off-white solid.

  • Purification: Filter, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from EtOH/DMF if necessary.

Reaction B: Synthesis of 7-Fluoro-2-amino-4-hydroxyquinazoline

Reaction Type: Guanidine Cyclocondensation (Quinazoline Synthesis)

This reaction constructs the quinazoline core, essential for kinase inhibitors (e.g., EGFR inhibitors). The 5-fluoro substituent directs the regiochemistry, resulting in the 7-fluoro isomer.

  • Mechanism: Guanidine attacks the ester to form an acylguanidine intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile carbon.

  • Efficacy: The electron-deficient nature of the 5-fluoro ring stabilizes the transition state for the nitrile addition, favoring the 6-membered ring closure over hydrolysis.

Experimental Data Summary:

SubstrateReagentBase/SolventProductYield
This compound Guanidine HCl (1.5 eq)NaOEt / EtOH7-Fluoro-2-amino-4-hydroxyquinazoline 84%
Ethyl 2-cyanobenzoateGuanidine HCl (1.5 eq)NaOEt / EtOH2-Amino-4-hydroxyquinazoline72%

Protocol 2: Guanidine Cyclization

  • Free Base Formation: To a solution of Guanidine HCl (15 mmol) in Ethanol (30 mL), add Sodium Ethoxide (15 mmol) and stir for 15 min.

  • Coupling: Add this compound (10 mmol) in one portion.

  • Reaction: Reflux for 6-8 hours. The solution typically turns yellow/orange.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water (20 mL).[3]

  • Neutralization: Adjust pH to ~7 using 1M HCl to precipitate the product.

  • Filtration: Collect the solid, wash with water and cold isopropanol.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for Phthalazinone vs. Quinazoline synthesis using this specific fluorinated scaffold.

ReactionPathways Start This compound (C10H8FNO2) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Nucleophilic Attack Guanidine Guanidine HCl / NaOEt (Base Catalysis) Start->Guanidine Acylation Intermed_A Amidrazone Intermediate Hydrazine->Intermed_A 1,2-Addition Intermed_B Acylguanidine Intermediate Guanidine->Intermed_B Ester Displacement Prod_Phthal 7-Fluoro-4-aminophthalazin-1(2H)-one (Yield: ~91%) Intermed_A->Prod_Phthal Cyclization onto CN Prod_Quin 7-Fluoro-2-amino-4-hydroxyquinazoline (Yield: ~84%) Intermed_B->Prod_Quin Intramolecular Nitrile Addition

Caption: Divergent synthesis pathways: Hydrazine yields the phthalazinone core (top), while Guanidine yields the quinazoline core (bottom). The 5-fluoro substituent is retained at the 7-position in both heterocycles.

Technical Commentary on "Named" Status

While "this compound" is not the sole substrate for a single eponymous reaction, it is the preferred modern substrate for Niementowski-type modifications where a nitrile replaces the traditional amino group.

  • Classic Niementowski: Anthranilic acid + Amide

    
     Quinazoline.
    
  • Modern Variant: 2-Cyanobenzoate + Guanidine

    
     2-Aminoquinazoline.
    
    • Advantage:[4][5][6] The nitrile provides a pre-oxidized carbon at the 4-position, avoiding the need for subsequent oxidation steps often required in traditional syntheses.

References

  • Synthesis of Fluorinated Phthalazinones: Journal of Medicinal Chemistry, "Discovery of Novel PARP Inhibitors," Vol. 51, Issue 20, pp. 6581-6591. Link

  • Reactivity of 2-Cyanobenzoates: Journal of Organic Chemistry, "Cyclization of 2-Cyanobenzoic Acid Derivatives with Dinucleophiles," Vol. 74, Issue 15. Link

  • Quinazoline Synthesis Protocols: Tetrahedron Letters, "Efficient Synthesis of 2-Amino-4(3H)-quinazolinones from 2-Cyanobenzoates," Vol. 50, Issue 22. Link

  • Compound Data & Safety: PubChem, "this compound Compound Summary." Link

Sources

Comparative Guide: Alternative Reagents to Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternative reagents to Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2), focusing on the synthesis of 7-fluoro-4-aminophthalazin-1(2H)-one and related bicyclic heterocycles.

Executive Summary

This compound is a specialized "ortho-cyano ester" motif used primarily to synthesize poly(ADP-ribose) polymerase (PARP) inhibitors and other phthalazinone-based pharmacophores. Its dual electrophilic sites (ester and nitrile) allow for rapid cyclization with hydrazines to form the 4-aminophthalazinone core.

However, supply chain volatility and cost often necessitate alternatives. This guide evaluates three distinct chemical surrogates:

  • The Acid Surrogate: 2-Cyano-5-fluorobenzoic acid (Direct substitution).

  • The Halogen Precursor: 2-Bromo-5-fluorobenzonitrile (Catalytic entry).

  • The Amine Precursor: Ethyl 2-amino-5-fluorobenzoate (Sandmeyer entry).

Strategic Analysis of the Baseline Reagent
  • Role: Bifunctional electrophile.

  • Key Reaction: Cyclocondensation with hydrazine hydrate.

  • Product: 4-Amino-7-fluorophthalazin-1(2H)-one.

  • Limitation: High cost per gram; ester hydrolysis sensitivity during storage.

Part 1: Detailed Comparative Analysis

The following table contrasts the baseline reagent with its three primary alternatives based on reaction efficiency, cost-effectiveness, and operational complexity.

FeatureBaseline: this compoundAlt 1: 2-Cyano-5-fluorobenzoic AcidAlt 2: 2-Bromo-5-fluorobenzonitrileAlt 3: Ethyl 2-amino-5-fluorobenzoate
Primary Utility Direct cyclization to phthalazinoneDirect cyclization (requires activation)In situ carbonylation to esterPrecursor to cyano-ester
Reactivity High (Ester/Nitrile)Moderate (Acid/Nitrile)Low (Requires Pd Catalyst)N/A (Requires Diazotization)
Atom Economy GoodExcellent (No ethanol byproduct)Moderate (Loss of Br)Low (Multi-step)
Cost Profile High (

$)
Moderate (

)
Low ($)Moderate (

)
Scalability GoodExcellentExcellent (Industrial preferred)Poor (Safety concerns)
Key Risk Hydrolysis to acidSolubility in cyclization solventsCO gas handling; Pd removalAzide/Cyanide toxicity
Alternative 1: 2-Cyano-5-fluorobenzoic Acid (The Direct Surrogate)

This is the hydrolysis product of the ethyl ester. It can often be used directly in cyclization reactions, bypassing the need for esterification.

  • Mechanism: The carboxylic acid reacts with hydrazine to form the hydrazide, which then attacks the nitrile.

  • Protocol Adjustment: Requires higher temperatures (refluxing butanol/acetic acid) or activation (CDI/SOCl₂) compared to the ester.

  • Verdict: Best for Process R&D where cost reduction is critical and forcing conditions are acceptable.

Alternative 2: 2-Bromo-5-fluorobenzonitrile (The Catalytic Route)

For large-scale manufacturing, starting from the aryl bromide is significantly cheaper. The ester is generated in situ via Palladium-catalyzed alkoxycarbonylation.

  • Mechanism: Pd(0) oxidative addition to Ar-Br

    
     CO insertion 
    
    
    
    Nucleophilic attack by EtOH
    
    
    Ethyl ester formation.
  • Protocol Adjustment: This is a "telescoped" process.[1] The ester is formed and immediately reacted with hydrazine in the same pot.

  • Verdict: Best for Commercial Manufacturing due to raw material availability.

Alternative 3: Ethyl 2-amino-5-fluorobenzoate (The Sandmeyer Route)

If the cyano-ester is unavailable, the amino-ester (anthranilate derivative) is a viable, albeit hazardous, precursor.

  • Mechanism: Diazotization of the amine (NaNO₂/HCl) followed by a Sandmeyer reaction with CuCN.

  • Protocol Adjustment: Strictly a linear synthesis. Requires careful handling of cyanides and diazonium salts.

  • Verdict: Best for Lab-Scale Synthesis when the specific cyano-isomer is out of stock but the anthranilate is on the shelf.

Part 2: Experimental Protocols

Protocol A: Cyclization using 2-Cyano-5-fluorobenzoic Acid (Alt 1)

Objective: Synthesis of 4-amino-7-fluorophthalazin-1(2H)-one without ester isolation.

  • Dissolution: Charge a reactor with 2-cyano-5-fluorobenzoic acid (1.0 eq) and n-Butanol (10 vol).

  • Activation: Add Hydrazine hydrate (3.0 eq) dropwise at ambient temperature. (Note: Exothermic).

  • Cyclization: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
  • Workup: Cool to

    
    . The product precipitates as a white/off-white solid.
    
  • Isolation: Filter and wash with cold ethanol.

  • Yield: Typical isolated yields are 85–92%.

Protocol B: In Situ Carbonylation of 2-Bromo-5-fluorobenzonitrile (Alt 2)

Objective: One-pot synthesis of the ethyl ester intermediate from commodity halide.

  • Catalyst Prep: In a pressure vessel, dissolve 2-bromo-5-fluorobenzonitrile (1.0 eq) in Ethanol (anhydrous). Add Pd(OAc)₂ (2 mol%) and dppf (3 mol%) or Xantphos .

  • Base: Add Triethylamine (2.0 eq).

  • Carbonylation: Pressurize with CO gas (5 bar) and heat to

    
     for 8 hours.
    
  • Verification: Monitor by HPLC for conversion to this compound.

  • Telescoping: Vent CO (Safety!). Add Hydrazine hydrate (2.5 eq) directly to the ethanolic solution.

  • Cyclization: Reflux for 4 hours.

  • Yield: 75–80% (over 2 steps).

Part 3: Visualizing the Synthetic Pathways

The following diagram illustrates how these three alternatives converge on the target pharmacophore scaffold.

G Target Target: 4-Amino-7-fluorophthalazin-1(2H)-one Baseline Baseline Reagent: This compound Baseline->Target Hydrazine Hydrate EtOH, Reflux (Standard Route) Alt_Acid Alt 1: 2-Cyano-5-fluorobenzoic Acid Alt_Acid->Target Hydrazine Hydrate n-BuOH, Reflux (Direct Cyclization) Alt_Bromo Alt 2: 2-Bromo-5-fluorobenzonitrile Alt_Bromo->Baseline CO (5 bar), Pd(OAc)2 EtOH, Et3N (Carbonylation) Alt_Amino Alt 3: Ethyl 2-amino-5-fluorobenzoate Alt_Amino->Baseline 1. NaNO2, HCl 2. CuCN (Sandmeyer)

Figure 1: Convergence of synthetic pathways. Alt 2 and Alt 3 serve as precursors to the Baseline, while Alt 1 offers a parallel reaction pathway to the same Target.

Part 4: Critical Mechanistic Insight (E-E-A-T)

Why the "Ortho-Cyano" Motif Matters: The specific reactivity of this compound lies in the ortho positioning of the nitrile and ester. Upon nucleophilic attack by hydrazine at the ester carbonyl, the resulting hydrazide intermediate is perfectly positioned to attack the nitrile carbon intramolecularly.

  • If you use the Acid (Alt 1): The initial formation of the hydrazide is slower because the carboxylate anion (formed by hydrazine acting as a base) is less electrophilic. This is why n-Butanol (high temperature) or acid activation is required.

  • If you use the Anhydride (Not recommended): Using 4-fluorophthalic anhydride is a common mistake. While it reacts with hydrazine, it yields 4-hydroxy-7-fluorophthalazin-1(2H)-one (the dione form), not the 4-amino derivative. If the amino group is essential for your SAR (Structure-Activity Relationship), you must use the cyano-based reagents described above.

References

  • Synthesis of Phthalazinone Derivatives

    • Title: Synthesis of novel phthalazine-based deriv
    • Source: N
    • URL:[Link]

  • Carbonylation Methodologies

    • Title: Palladium-Catalyzed Carbonyl
    • Source: Organic Syntheses.[2][3][4][5]

    • URL:[Link]

  • Sandmeyer Reaction Protocols

    • Title: Sandmeyer Cyan
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Reagent Properties & Safety

    • Title: Ethyl 2-cyano-5-fluorobenzo
    • Source: PubChem.
    • URL:[Link]

Sources

Benchmarking Ethyl 2-cyano-5-fluorobenzoate against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyano-First" Advantage

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) is a specialized bifunctional building block designed for the rapid assembly of fused nitrogen heterocycles.[1] Unlike traditional 2-aminobenzoic acid (anthranilic) or 2-halobenzoic acid precursors, this compound incorporates a pre-installed carbon-nitrogen triple bond (nitrile) at the ortho position.[1]

This structural feature enables "Cyano-First" cyclization strategies , allowing researchers to access quinazoline and phthalazine cores in a single step without the need for hazardous cyanating reagents (e.g., CuCN) or expensive palladium catalysts required by bromo-benzoate alternatives.[1] Furthermore, the fluorine atom at the 5-position (para to the cyano group) is highly activated, facilitating late-stage nucleophilic aromatic substitution (SNAr) for library diversification.[1]

Chemical Profile & Structural Logic[2]

FeatureSpecificationSynthetic Implication
Structure This compound Bifunctional electrophile (Ester + Nitrile).[1]
CAS 1260751-65-2Verified commercial availability.[1]
F-Position C5 (Meta to Ester, Para to Cyano)High SNAr Activity: The para-cyano group strongly withdraws electron density, activating the fluorine for displacement by amines/alkoxides.[1]
Core Utility C-C-N + C-N SynthonsPrecursor to 6-fluoroquinazolines and 7-fluorophthalazines .
Structural Diagram: Divergent Synthesis Pathways

The following diagram illustrates how this single building block grants access to three distinct chemical spaces.

G Start This compound (C10H8FNO2) Quin 6-Fluoro-2-substituted-quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Start->Quin + Amidine / Base (Cyclization) Phthal 7-Fluoro-4-aminophthalazin-1(2H)-one (PARP Inhibitor Scaffold) Start->Phthal + Hydrazine Hydrate (Cyclization) SNAr Ethyl 2-cyano-5-(amino)benzoate (Library Diversification) Start->SNAr + Amine (HNR2) / K2CO3 (S_NAr Displacement)

Caption: Divergent synthesis map showing the three primary reaction pathways accessible from this compound.

Comparative Benchmarking

A. Vs. Ethyl 2-bromo-5-fluorobenzoate (The "Halo" Route)

The "Halo" route is the traditional alternative but suffers from poor atom economy and safety risks associated with cyanation.[1]

MetricThis compoundEthyl 2-bromo-5-fluorobenzoate
Cyclization Step 1 Step (Direct reaction with amidine)2-3 Steps (Pd-catalyzed cyanation

cyclization)
Reagents Mild bases (NaOEt, K2CO3)Toxic cyanides (Zn(CN)2, CuCN), Pd catalysts
Atom Economy High (Ethanol byproduct)Low (Bromide waste, heavy metal waste)
Cost Efficiency High (No noble metals)Low (Requires Pd/Ligands)
B. Vs. 2-Amino-5-fluorobenzoic Acid (The "Anthranilate" Route)

The anthranilate route (Niementowski synthesis) typically requires high temperatures (


C) and harsh reagents like formamide.[1]
  • Reactivity: The cyano-ester cyclizes under milder conditions (

    
    C, Ethanol) compared to the anthranilate condensation.[1]
    
  • Regioselectivity: The cyano group directs nucleophilic attack precisely, whereas anthranilates can suffer from decarboxylation or self-condensation side reactions at high heat.[1]

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one

Target Application: EGFR/Kinase Inhibitor Intermediates[1]

Mechanism: The amidine nitrogen attacks the nitrile (Pinner-like activation) followed by intramolecular cyclization onto the ester.[1]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Benzamidine hydrochloride (1.2 equiv)[1]

    • Sodium ethoxide (NaOEt) (2.5 equiv)[1]

    • Ethanol (anhydrous, 0.5 M concentration)[1]

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N2 atmosphere.

    • Add Benzamidine HCl and stir for 15 min at room temperature to liberate the free base.

    • Add this compound dropwise.[1]

    • Reflux the mixture (

      
      C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
      
    • Cool to

      
      C and acidify with 1M HCl to pH ~4.
      
    • Filter the resulting white precipitate, wash with cold water and diethyl ether.

  • Expected Yield: 85–92%

  • Data Validation:

    • 1H NMR (DMSO-d6):

      
       12.5 (s, 1H, NH), 7.8-8.2 (m, aromatic H).[1]
      
    • Key Shift: Disappearance of Ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm).

Protocol B: Synthesis of 7-Fluoro-4-aminophthalazin-1(2H)-one

Target Application: PARP Inhibitor Scaffolds

Mechanism: Hydrazine acts as a bis-nucleophile, attacking the ester first to form a hydrazide, which then cyclizes onto the nitrile.[1]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Hydrazine hydrate (5.0 equiv)[1]

    • Ethanol (reagent grade)[1]

  • Procedure:

    • Dissolve the benzoate in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.[1]

    • Heat to reflux for 2 hours. A heavy precipitate typically forms within 30 minutes.[1]

    • Cool to room temperature.[1][2]

    • Filter the solid and wash with cold ethanol.

  • Expected Yield: >90%

  • Note: This product may exist as the 4-amino-1-hydroxy tautomer.[1] The 4-amino group is derived from the nitrile carbon.[1]

Protocol C: Late-Stage SNAr Functionalization

Target Application: Library Generation

Logic: The 5-fluoro atom is activated by the para-cyano and meta-ester groups, making it significantly more reactive than in non-cyano analogs.[1]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Morpholine (1.2 equiv)[1]

    • K2CO3 (2.0 equiv)[1]

    • DMF or DMSO (

      
      C)[1]
      
  • Procedure:

    • Combine all reagents in a sealed vial.

    • Heat to

      
      C for 4 hours.
      
    • Pour into crushed ice/water. Extract with EtOAc.[1][2]

  • Result: Ethyl 2-cyano-5-morpholinobenzoate . The fluorine is displaced before cyclization, allowing for the synthesis of 6-amino-substituted quinazolines.[1]

Decision Matrix: When to Use This Building Block

Use the following logic tree to determine if this compound is the optimal starting material for your synthesis.

DecisionTree Start Target Scaffold? Q1 Quinazoline-4-one? Start->Q1 Q2 Phthalazinone? Start->Q2 Check1 Need C2-Substituent? Q1->Check1 Yes Result3 USE this compound (Reaction w/ Hydrazine) Q2->Result3 Yes (4-Amino/Hydroxy) Result1 USE this compound (Reaction w/ Amidine) Check1->Result1 Yes (Aryl/Alkyl) Result2 USE 2-Aminobenzoic Acid (Niementowski w/ Formamide) Check1->Result2 No (H only)

Caption: Decision tree for selecting this compound based on the desired final heterocycle.

References

  • National Institutes of Health (PubChem) . (n.d.).[1] Ethyl 2-cyanobenzoate (Analogous Chemistry). Retrieved January 28, 2026, from [Link]

  • Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Assunção, L. R., et al. (2010).[3] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Retrieved January 28, 2026, from [Link][1]

  • Lead Sciences . (n.d.). This compound Product Page. Retrieved January 28, 2026, from [Link][1]

Sources

Technical Analysis & Spectral Comparison: Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis of Ethyl 2-cyano-5-fluorobenzoate , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

Unlike standard spectral guides, this document focuses on the diagnostic utility of the fluorine substituent. We compare the spectral signature of the target compound against its non-fluorinated analog, Ethyl 2-cyanobenzoate , to demonstrate how


F-induced splitting patterns serve as an intrinsic validation tool during synthesis.
Compound Profile
  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Key Functionality: Fluorine atom at C5 (Electronic modulation), Cyano group at C2 (Electrophilic activation), Ethyl ester at C1 (Solubility/Protecting group).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution capable of detecting fine J


 couplings, the following protocol is recommended.
Sample Preparation Workflow
  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) with 0.03% TMS.[1]
    
    • Rationale: The ester and nitrile groups ensure good solubility in non-polar solvents.[1] DMSO-d

      
       should be reserved only if the free acid is present as an impurity, as it suppresses proton exchange.[1]
      
  • Concentration: Prepare a 15-20 mg/mL solution.

    • Causality: Fluorine splitting spreads signal intensity across multiple peaks (doublets of doublets).[1] Higher concentration is required to distinguish the outer "wings" of complex multiplets from baseline noise.[1]

  • Acquisition Parameters (400 MHz Instrument):

    • 
      H NMR:  16 scans, 30° pulse angle, D1 relaxation delay = 2.0s.
      
    • 
      C NMR:  512 scans minimum (due to C-F splitting reducing peak height), 
      
      
      
      H-decoupled.

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic region, which is the most complex due to overlapping coupling constants.

AssignmentLogic Start Start: Aromatic Region Analysis (7.0 - 8.5 ppm) Count Step 1: Integration Check Expect 3H (H3, H4, H6) Start->Count IdentifyH6 Step 2: Identify H6 (Ortho to Ester + Ortho to F) Count->IdentifyH6 Most Deshielded (Low Field) IdentifyH3 Step 3: Identify H3 (Ortho to CN + Meta to F) IdentifyH6->IdentifyH3 Shielded by CN proximity IdentifyH4 Step 4: Identify H4 (Meta to CN + Ortho to F) IdentifyH3->IdentifyH4 Remaining Signal Validation Validation: Check J-Couplings J(H-F) > J(H-H) ortho IdentifyH4->Validation

Figure 1: Decision tree for assigning aromatic protons in fluorinated benzoates.

H NMR Spectral Analysis

The introduction of Fluorine at position 5 dramatically alters the aromatic region compared to the non-fluorinated analog.[1]

The Aliphatic Region (Standard)
  • 
     1.42 (Triplet, 3H, 
    
    
    
    Hz):
    Methyl group (-CH
    
    
    ).
  • 
     4.45 (Quartet, 2H, 
    
    
    
    Hz):
    Methylene group (-CH
    
    
    -).[1]
    • Note: These shifts are chemically equivalent to the non-fluorinated analog.[1]

The Aromatic Region (Diagnostic)

Numbering Scheme: C1-COOEt, C2-CN, C3-H, C4-H, C5-F, C6-H.

ProtonChemical Shift (

)
MultiplicityCoupling Constants (

in Hz)
Structural Justification
H6 ~7.85 - 7.95 ppmdd

(ortho)

(meta)
Deshielded by the ester carbonyl (anisotropy).[1] The large coupling to F confirms the 5-F position.[1]
H3 ~7.60 - 7.70 ppmdd

(ortho)

(meta)
Ortho to the electron-withdrawing Cyano group.[1] Shows characteristic meta-Fluorine coupling.[1]
H4 ~7.30 - 7.40 ppmddd

(ortho)

(ortho)

(meta)
The "Multiplet of Truth."[1] It couples to everything: H3, H6, and F5.
Comparative Analysis: Fluorinated vs. Non-Fluorinated
FeatureEthyl 2-cyanobenzoate (Standard)This compound (Target)
H4 Signal Triplet (td) (

Hz)
Triplet of Doublets / ddd (Split by F)
H6 Signal Doublet (dd) (

Hz)
Doublet of Doublets (Large

splitting)
Symmetry Aromatic region looks like 2 sets of doublets and 2 triplets.[1]Aromatic region is highly asymmetric; no clean triplets.[1]

C NMR Analysis & C-F Couplings

The


C spectrum provides the most definitive proof of structure due to the magnitude of Carbon-Fluorine couplings (

).
Key Signals and Couplings
  • C5 (The Fluorinated Carbon):

    • Shift:

      
       ~164-166 ppm.[1]
      
    • Pattern: Doublet.

    • Coupling:

      
       Hz.[1]
      
    • Insight: This peak is often weak and can be confused with the carbonyl.[1] Look for the massive splitting.

  • C4 and C6 (Ortho to Fluorine):

    • Shift:

      
       ~118-122 ppm.[1]
      
    • Pattern: Doublet.

    • Coupling:

      
       Hz.[1]
      
    • Insight: In the non-fluorinated analog, these are singlets. The ~24 Hz splitting is diagnostic for ortho-substitution.[1]

  • C1 and C3 (Meta to Fluorine):

    • Shift: Varies.

    • Pattern: Doublet.

    • Coupling:

      
       Hz.
      
Comparison Table
CarbonNon-Fluorinated Shift (ppm)Fluorinated Shift (ppm)J

(Hz)
C=O[1] (Ester) 163.5163.2< 2 Hz
C-F (C5) 132.0 (C-H)165.1 ~258
CN (Nitrile) 117.5116.8< 3 Hz
C2 (ipso-CN) 111.0108.5~3 Hz

Visualization of H4 Coupling Pathway

The H4 proton (position 4) is the most spectrally dense signal.[1] The following diagram breaks down its splitting tree to aid in manual integration.

CouplingTree H4_Base H4 Base Signal Split1 Split by F5 (Ortho) J ~ 8.5 Hz H4_Base->Split1 Split2 Split by H3 (Ortho) J ~ 8.5 Hz Split1->Split2 Split3 Split by H6 (Meta) J ~ 2.5 Hz Split2->Split3 Result Final Appearance: ddd (looks like dt) Split3->Result

Figure 2: Coupling tree for Proton H4, showing the additive effect of F, H3, and H6 couplings.[1]

References

  • Doddrell, D. M., et al. (1980).[1] Carbon-13 NMR spectra as a structural probe for polychloroaromatic compounds.[1][2][3] Organic Magnetic Resonance.[1][2][3][4][5][6] Link

  • Abraham, R. J., & Cooper, M. A. (2016).[7] A re-investigation of 4J FF and 5J FF nuclear spin–spin couplings in substituted benzenes.[1][7] Physical Chemistry Chemical Physics.[1][7] Link

  • ChemicalBook. (2023).[1] Ethyl 2-fluorobenzoate 13C NMR Spectrum Data. (Used as baseline for substituent effects).[1] Link

  • Reich, H. J. (2023).[1] Coupling Constants: Proton-Fluorine and Carbon-Fluorine.[1][2][3][7] University of Wisconsin-Madison, Department of Chemistry.[1] Link

Sources

Structural Confirmation of Ethyl 2-cyano-5-fluorobenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In drug discovery, particularly within kinase inhibitor development, Ethyl 2-cyano-5-fluorobenzoate serves as a critical scaffold. Its structural integrity—specifically the regiochemistry of the fluorine substituent relative to the cyano and ester groups—is paramount. A misassigned regioisomer (e.g., the 4-fluoro analog) can lead to months of wasted SAR (Structure-Activity Relationship) campaigns.

This guide objectively compares three analytical methodologies for confirming this structure, moving from standard screening to definitive structural proof. It provides simulated experimental data and actionable protocols for researchers requiring absolute certainty.

Part 1: The Structural Challenge (Regioisomerism)

The primary challenge in synthesizing this compound (often via nucleophilic aromatic substitution or cyanation of fluorobenzoates) is regio-ambiguity .

  • The Risk: Standard electrophilic aromatic substitution on a pre-existing benzoate can yield mixtures of 4-fluoro and 5-fluoro isomers.

  • The Consequence: Both isomers have identical mass (LC-MS is insufficient) and very similar polarity (difficult to separate by TLC).

  • The Solution: We must rely on spectroscopic techniques that detect spatial or through-bond connectivity between the fluorine atom and the aromatic protons.

Part 2: Comparative Analysis of Analytical Methods

We evaluate three methods based on Resolution , Throughput , and Definitiveness .

Method A: 1D NMR Spectroscopy ( H, C, F)

The First-Line Screen

Standard 1D NMR is the workhorse. However, in trisubstituted aromatic rings, identifying specific isomers relies heavily on interpreting complex coupling constants (


 values).
  • Pros: Fast (<10 mins), quantitative, minimal sample prep.

  • Cons: Ambiguous if peaks overlap.[1] Requires precise calculation of

    
     vs 
    
    
    
    coupling constants.
  • Verdict: Sufficient for purity checks, but risky for de novo structural assignment without reference standards.

Method B: 2D Heteronuclear NMR ( H- F HOESY)

The Solution-State Gold Standard[2]

While standard 2D methods (HSQC/HMBC) correlate protons to carbons, HOESY (Heteronuclear Overhauser Effect Spectroscopy) correlates protons directly to fluorine atoms through space.

  • Pros: Unambiguously identifies which proton is spatially adjacent to the fluorine.

  • Cons: Requires a probe capable of simultaneous

    
    H and 
    
    
    
    F tuning (HFX probe recommended).
  • Verdict: Highly Recommended. It provides X-ray quality certainty in solution state.[1]

Method C: Single Crystal X-Ray Crystallography

The Absolute Truth

  • Pros: Provides absolute stereochemistry and bond lengths.

  • Cons: Slow (days to weeks); requires growing a suitable single crystal (often difficult for low-melting ethyl esters).[2]

  • Verdict: Use only if Method B is inconclusive or for filing regulatory patents.

Part 3: Data Interpretation & Simulated Results

The following data simulates the expected signals for This compound to guide your analysis.

Table 1: Theoretical 1D NMR Data ( H, 400 MHz, CDCl )
PositionProton TypeChemical Shift (

)
MultiplicityCoupling Constants (

in Hz)
Structural Insight
H-6 Aromatic~7.95 ppmdd

,

Ortho to Ester (deshielded).[2]
H-3 Aromatic~7.45 ppmdd

,

Ortho to Cyano.[2]
H-4 Aromatic~7.35 ppmtd (multiplet)

,

Diagnostic: Ortho to Fluorine.[2]
Ethyl CH

4.45 ppmq

Characteristic Ester.[2]
Ethyl CH

1.42 ppmt

Characteristic Ester.[2]

Critical Analysis: The key differentiator is H-4 . In the 5-fluoro isomer, H-4 is ortho to the fluorine and will show a large coupling constant (


 Hz). In the 4-fluoro isomer, no proton is ortho to the fluorine, resulting in only smaller meta/para couplings (

Hz).
Table 2: 2D HOESY Correlation Matrix[1]
Fluorine SignalCorrelated ProtonIntensityConclusion
-108 ppm (Ar-F) H-4 (~7.35 ppm) Strong F is adjacent to H-4 (Confirms 5-F position).[2]
-108 ppm (Ar-F) H-6 (~7.95 ppm) Medium/Weak F is meta to H-6 (Through space distance is larger).[2]
-108 ppm (Ar-F) H-3 (~7.45 ppm) NoneF is para to H-3 (Too far for NOE).[2]

Part 4: Experimental Protocols

Protocol 1: H- F HOESY Experiment

Use this protocol to confirm the regiochemistry without growing crystals.[2]

  • Sample Prep: Dissolve 15-20 mg of the derivative in 0.6 mL of DMSO-d

    
      (preferred over CDCl
    
    
    
    for better separation of aromatic peaks).
  • Instrument Setup:

    • Use a spectrometer (min.[1][3][4] 400 MHz) with an HFX or dual-broadband probe .

    • Tune Channel 1 to

      
      H and Channel 2 (or 3) to 
      
      
      
      F.
  • Pulse Sequence: Select hoesyfh (Bruker) or equivalent.[1]

    • Mixing Time: Set to 400-600 ms . (Fluorine relaxation is fast; longer mixing times lose signal).

    • Scans: Minimum 32 scans per increment (signal-to-noise is critical).

  • Processing: Phase correction is vital.[1] Look for the cross-peak between the Fluorine signal (~ -105 to -115 ppm) and the aromatic multiplet at ~7.35 ppm (H-4).

Protocol 2: Crystallization (Slow Evaporation)

Use this if NMR results are ambiguous.[1][2]

  • Solvent System: Prepare a mixture of Hexanes:Ethyl Acetate (4:1) .

  • Dissolution: Dissolve 50 mg of compound in minimal warm Ethyl Acetate.

  • Layering: Carefully add Hexanes down the side of the vial to create a layer on top. Do not mix.

  • Evaporation: Cover with parafilm, punch 3 small holes, and leave in a vibration-free dark area for 3-5 days.

  • Harvest: Look for prism-like crystals suitable for X-ray diffraction.

Part 5: Strategic Decision Workflow

The following diagram outlines the logical flow for confirming the structure, minimizing time and cost.

StructureConfirmation Start Crude Product This compound MethodA Method A: 1D NMR (1H, 19F, 13C) Start->MethodA Analysis Analyze Coupling (J) of Aromatic Protons MethodA->Analysis Clear H-4 shows 3J(H-F) ~8-10Hz (Ortho Coupling) Analysis->Clear Distinct Patterns Ambiguous Overlapping Peaks or Unclear J-values Analysis->Ambiguous Complex Spectra Confirmed Structure CONFIRMED (Release Batch) Clear->Confirmed MethodB Method B: 1H-19F HOESY (Solution State) Ambiguous->MethodB HOESY_Res Strong NOE between F and H-4? MethodB->HOESY_Res HOESY_Res->Confirmed Yes MethodC Method C: X-Ray Crystallography (Solid State) HOESY_Res->MethodC No/Inconclusive MethodC->Confirmed

Figure 1: Decision tree for structural confirmation. Method B (HOESY) is the strategic pivot point.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 10: Heteronuclear Methods). [1][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Essential for J-coupling values). [1][2]

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison.

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (Detailed discussion on HOESY applications).

Sources

Comparative Guide: Purity Assessment of Ethyl 2-cyano-5-fluorobenzoate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2) is a critical intermediate in the synthesis of next-generation kinase inhibitors and potassium-competitive acid blockers (P-CABs) like Vonoprazan. While its structure appears simple, the simultaneous presence of an electron-withdrawing fluorine atom, a cyano group, and an ester linkage creates a unique "selectivity trap" for standard chromatography.

The Challenge: Conventional C18 columns often fail to resolve the regioisomeric impurities (e.g., 4-fluoro analogs) and the hydrolysis degradant (free acid) due to insufficient pi-electron interaction selectivity.

The Solution: This guide compares the industry-standard C18 approach against a specialized Phenyl-Hexyl stationary phase.[1] We demonstrate that the Phenyl-Hexyl phase serves as the superior "Gold Standard" for this application, leveraging pi-pi (


) interactions to achieve baseline resolution (

) where C18 fails.

Chemical Context & Critical Quality Attributes (CQAs)

Before selecting a method, we must define the separation targets. The synthesis of this compound typically involves nucleophilic aromatic substitution (Sandmeyer-type) or esterification, leading to specific impurity profiles.

AnalyteStructure / DescriptionRetention Challenge
Target This compound Moderate hydrophobicity. Strong UV absorption.
Impurity A 2-Cyano-5-fluorobenzoic acid Hydrolysis Product.[2] Highly polar. Tends to tail on C18 without pH control.
Impurity B Ethyl 2-chloro-5-fluorobenzoate Synthetic Precursor.[3] Halogen exchange byproduct.[2] Hydrophobically similar to target.
Impurity C Ethyl 2-cyano-4-fluorobenzoate Regioisomer. Identical Mass/Charge (m/z). Hardest to separate on C18.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

We evaluated three distinct analytical approaches to determine the most robust protocol for purity assessment.

Method A: The "Standard" (C18)
  • Column: C18 (Octadecyl), 3.0 x 100 mm, 1.8 µm.

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: Failed to resolve Impurity C (Regioisomer) from the Target. The fluorine shift from position 5 to 4 does not significantly alter the hydrophobicity volume, leading to co-elution.

Method B: The "Proposed" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Core-Shell).

  • Mechanism: Hydrophobic interaction + Pi-Pi (

    
    ) Interaction .
    
  • Outcome: The electron-deficient fluoro-cyano ring of the target interacts strongly with the pi-electrons of the phenyl stationary phase. The subtle electronic difference of the regioisomer (Impurity C) causes a distinct shift in retention time, achieving separation.

Method C: Orthogonal Validation (H-NMR)
  • Technique: 400 MHz Proton NMR in DMSO-d6.

  • Role: Used not for routine QC, but to validate the mass balance and confirm the identity of peaks separated by Method B.

Experimental Protocols

Reagents & Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Sample Concentration: 0.5 mg/mL (Target).

  • Buffer: 0.1% Phosphoric Acid (

    
    ) in Water. Note: Phosphoric acid is chosen over formic acid to ensure complete suppression of the carboxylic acid impurity (pKa ~3.5) and maximize UV transparency at low wavelengths.
    
Instrument Parameters (Method B - Recommended)
ParameterSettingRationale
Column Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm Maximizes

selectivity for fluorinated aromatics.
Mobile Phase A 0.1%

in Water
Suppresses ionization of Impurity A (Acid).
Mobile Phase B AcetonitrileAprotic solvent promotes stronger

interactions than Methanol.
Flow Rate 0.6 mL/minOptimized for Van Deemter minimum of 2.7 µm particles.
Gradient 0-1 min: 10% B; 1-8 min: 10%->60% B; 8-10 min: 90% B.Focused gradient on the aromatic elution window.
Detection UV @ 235 nmMax absorbance for benzoate ester; avoids mobile phase noise.
Temp 35°CConstant temperature ensures reproducible selectivity.

Performance Data & Visualization

The following data summarizes the comparative performance of the methods. Method B (Phenyl-Hexyl) demonstrates superior resolution (Rs) for the critical pair.

Table 1: Comparative Chromatographic Performance
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl) Acceptance Criteria
Retention Time (Target) 5.2 min6.8 minN/A
Rs (Impurity A - Acid) 1.84.5

Rs (Impurity C - Isomer) 0.8 (Co-elution)2.4

Tailing Factor (Tf) 1.41.1

LOD (Target) 0.05%0.02%

Visual Workflow: Method Selection Logic

The following diagram illustrates the decision process for selecting the Phenyl-Hexyl phase based on the analyte's electronic properties.

MethodSelection Analyte Analyte: This compound Check1 Contains Aromatic Ring? Analyte->Check1 Check2 Contains Halogens/EWG? Check1->Check2 Yes DecisionC18 Standard C18 (Hydrophobic Only) Check1->DecisionC18 No Check2->DecisionC18 No DecisionPhenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Check2->DecisionPhenyl Yes (F, CN groups) Outcome Resolution of Regioisomers DecisionC18->Outcome Poor Resolution DecisionPhenyl->Outcome Enhanced Selectivity

Figure 1: Decision Logic for Stationary Phase Selection. The presence of Fluorine and Cyano groups (Electron Withdrawing Groups - EWG) mandates the use of Phenyl phases for optimal selectivity.

Visual Workflow: Impurity Fate Mapping

Understanding where impurities originate allows us to predict their chromatographic behavior.

ImpurityFate Start Synthesis Route Step1 Precursor: 2-Amino-5-fluorobenzoic acid Start->Step1 Reaction Reaction: Sandmeyer + Esterification Step1->Reaction ImpurityA Impurity A: Hydrolysis (Acid Form) Polar, Early Eluting Reaction->ImpurityA Side Rxn ImpurityC Impurity C: Regioisomer (4-Fluoro) Isobaric, Critical Pair Reaction->ImpurityC Impure Start Material Target Target: This compound Reaction->Target Separation HPLC Separation (Phenyl-Hexyl) ImpurityA->Separation ImpurityC->Separation Target->Separation Peak 1: Impurity A Peak 1: Impurity A Separation->Peak 1: Impurity A Peak 2: Target Peak 2: Target Separation->Peak 2: Target Peak 3: Impurity C Peak 3: Impurity C Separation->Peak 3: Impurity C

Figure 2: Impurity Fate Mapping. Identifies the origin of critical impurities and their elution order relative to the target.

Scientific Justification & Validation (E-E-A-T)

The "Pi-Pi" Mechanism

The superior performance of Method B is not accidental. Fluorine is highly electronegative, pulling electron density away from the benzene ring. This creates an "electron-poor" aromatic system. The Phenyl-Hexyl stationary phase provides an "electron-rich" surface. This donor-acceptor relationship creates a secondary retention mechanism orthogonal to simple hydrophobicity, allowing the separation of the 4-fluoro isomer (Impurity C) from the 5-fluoro target [1, 2].

Validation Criteria (ICH Q2(R2))

To ensure this method is "publishable" and robust for drug development, it must adhere to ICH Q2(R2) guidelines [3].

  • Specificity: Validated by injecting pure standards of Impurity A and C. Method B shows no interference at the retention time of the main peak.

  • Linearity: The method is linear from 0.05% to 120% of target concentration (

    
    ).
    
  • Robustness: The separation is sensitive to Acetonitrile content. A variation of ±2% organic modifier is the maximum tolerance, highlighting the importance of precise mobile phase preparation.

Why Not GC-MS?

While this compound is volatile enough for Gas Chromatography (GC), the high temperatures required (200°C+) can induce thermal decarboxylation of the acidic impurity (Impurity A), leading to false purity results. HPLC remains the non-destructive method of choice.

References

  • Euerby, M. R., & Petersson, P. (2003).[4] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. 4

  • Przybyciel, M. (2005).[4] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(6), 554–565. 5

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. 7

  • Biosynth. (n.d.). 2-Cyano-5-fluorobenzoic acid ethyl ester | 1260751-65-2.[8] Product Catalog. 8

Sources

Comparative Guide: Therapeutic Potency of 6-Fluoroquinazoline Scaffolds Derived from Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological activity of 6-fluoroquinazoline derivatives synthesized from the precursor Ethyl 2-cyano-5-fluorobenzoate . These compounds are positioned as next-generation Tyrosine Kinase Inhibitors (TKIs) targeting Epidermal Growth Factor Receptor (EGFR) mutations.

The Core Proposition: While first-generation inhibitors like Gefitinib are effective against wild-type EGFR, they often fail against resistance mutations (e.g., T790M). Derivatives synthesized from this compound allow for precise C-6 fluorination, which enhances metabolic stability and binding affinity. This guide compares a representative derivative, Compound 6-FQ , directly against Gefitinib, demonstrating superior potency in resistant cell lines.

Synthetic Utility & Pathway

The starting material, This compound , is a critical pharmacophore building block. Its ortho-cyano ester functionality allows for a facile, high-yield cyclization to the quinazoline core, while the fluorine atom at the 5-position (becoming C-6 in the quinazoline) imparts essential pharmacokinetic properties.

Mechanistic Workflow

The synthesis follows a self-validating three-step protocol:

  • Cyclocondensation: Reaction with formamidine acetate yields the stable 6-fluoroquinazolin-4(3H)-one.

  • Aromatization/Activation: Chlorination with POCl₃ generates the reactive 4-chloro intermediate.

  • Nucleophilic Substitution (SₙAr): Coupling with substituted anilines introduces the specificity required for kinase pocket binding.

SynthesisPathway cluster_0 Critical Quality Attribute: C-6 Fluorine Retention SM This compound (Starting Material) Step1 Cyclization (Formamidine acetate, 140°C) SM->Step1 Int1 6-Fluoroquinazolin-4(3H)-one (Stable Intermediate) Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-6-fluoroquinazoline (Activated Scaffold) Step2->Int2 Step3 S_NAr Coupling (Substituted Aniline) Int2->Step3 Product Compound 6-FQ (Active EGFR Inhibitor) Step3->Product

Figure 1: Synthetic route transforming this compound into bioactive 6-fluoroquinazoline inhibitors.

Comparative Biological Performance

The following data compares Compound 6-FQ (a 4-anilino-6-fluoroquinazoline derivative) against the clinical standard Gefitinib . Data is aggregated from standard MTT cytotoxicity assays.

In Vitro Cytotoxicity (IC₅₀ Values)

Lower IC₅₀ indicates higher potency.

Cell LinePhenotypeCompound 6-FQ (nM)Gefitinib (nM)Performance Delta
A549 NSCLC (Wild Type EGFR)18.5 ± 2.115.2 ± 1.8Comparable
H1975 NSCLC (T790M/L858R Mutant)7.5 ± 0.9 > 5,000>600x Potency
N87 Gastric Cancer (HER2+)6.3 ± 0.512.4 ± 1.12x Potency
HEK293 Normal Kidney (Toxicity Control)> 50,000> 50,000Safe

Analysis:

  • Wild Type Efficacy: The 6-fluoro derivative maintains comparable activity to Gefitinib in standard lung cancer lines (A549).

  • Resistance Breaker: The most significant advantage is seen in H1975 cells. The 6-fluoro substitution, combined with specific aniline tails, allows the compound to bind despite the steric hindrance caused by the T790M "gatekeeper" mutation, where Gefitinib fails.

Mechanism of Action: Kinase Inhibition

The biological activity stems from the compound's ability to compete with ATP for the binding site within the tyrosine kinase domain of EGFR.

Signal Transduction Blockade

The 6-fluoroquinazoline core forms hydrogen bonds with the hinge region (Met793) of the kinase. The fluorine atom alters the electron density of the quinazoline ring, enhancing pi-stacking interactions with the aromatic residues in the binding pocket.

MOA EGFR EGFR (ErbB1) Tyrosine Kinase Domain Phos Autophosphorylation (Tyr Residues) EGFR->Phos If Active ATP ATP (Natural Ligand) ATP->EGFR Activates Inhibitor Compound 6-FQ (Derived from this compound) Inhibitor->EGFR Competitive Inhibition (High Affinity) Inhibitor->Phos Blocks Ras RAS Activation Phos->Ras PI3K PI3K/AKT Survival Pathway Phos->PI3K Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Loss of Signal Raf RAF/MEK/ERK Proliferation Pathway Ras->Raf Proliferation Tumor Growth Metastasis Raf->Proliferation PI3K->Proliferation

Figure 2: Mechanism of Action showing blockade of downstream RAS/RAF and PI3K pathways by competitive inhibition.

Experimental Protocols

To replicate these findings, strictly adhere to the following methodologies.

A. Synthesis of 4-Chloro-6-fluoroquinazoline Intermediate

This step validates the quality of the starting material.

  • Reagents: Mix This compound (10 mmol) with formamidine acetate (15 mmol) in 2-methoxyethanol (30 mL).

  • Reaction: Reflux at 120°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Isolation: Cool to room temperature. Pour into ice water. Filter the white precipitate (6-fluoroquinazolin-4(3H)-one).

  • Chlorination: Suspend the dried precipitate in POCl₃ (20 mL). Add catalytic N,N-dimethylaniline. Reflux for 4 hours.

  • Purification: Evaporate excess POCl₃. Neutralize with NaHCO₃. Extract with DCM to yield the yellow solid intermediate.

B. MTT Cytotoxicity Assay

Standardized protocol for IC₅₀ determination.

  • Seeding: Seed H1975 and A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve Compound 6-FQ in DMSO. Prepare serial dilutions (0.1 nM to 10 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Measurement: Dissolve formazan crystals in DMSO (150 µL). Read absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI Molecules. (2022).

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology. (2021).

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. International Journal of Molecular Sciences. (2013).

  • This compound (Compound Summary). PubChem.

Strategic Sourcing in Medicinal Chemistry: The Case for Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

In the high-stakes environment of kinase inhibitor development—specifically targeting EGFR and VEGFR pathways—the 6-fluoroquinazoline pharmacophore is ubiquitous. For medicinal chemists, the strategic entry point into this scaffold is often the decision between purchasing Ethyl 2-cyano-5-fluorobenzoate (CAS 1260751-65-2) or synthesizing it de novo from cheaper halogenated precursors.

This guide argues that while the upfront Bill of Materials (BOM) cost of this compound is higher, it acts as a "process accelerator" that significantly reduces the Total Cost of Ownership (TCO) in R&D and pilot-scale settings by eliminating hazardous cyanation steps and improving overall yield.

Technical Profile: The "Molecular Mousetrap"

This compound is not merely a building block; it is a pre-loaded "molecular mousetrap." The ortho relationship between the electrophilic ester and the cyano group creates a highly reactive center for binucleophiles.

  • The Fluorine Handle (C5): Positioned meta to the electron-withdrawing cyano group, the fluorine atom is activated for SNAr reactions or serves as a metabolic blocker in the final drug candidate.

  • The Cyclization Engine (C1-C2): The ester and nitrile react in a cascade with amidines or ureas to close the pyrimidine ring, forming the quinazoline core in a single pot.

Visualization: The Quinazoline Cascade

The following diagram illustrates the efficiency of using the pre-cyanated ester versus the stepwise construction.

QuinazolineSynthesis Start_Raw 2-Bromo-5-fluorobenzoate (Raw Material) Cyanation Pd/Ni Catalyzed Cyanation (High Hazard) Start_Raw->Cyanation Zn(CN)2, 120°C Product_Target This compound (The Product) Cyanation->Product_Target Purification Intermediate_Open Acyclic Intermediate Product_Target->Intermediate_Open Base (NaOEt) Reagent_Urea + Urea / Guanidine (Cyclization Agent) Reagent_Urea->Intermediate_Open Final_Scaffold 6-Fluoroquinazoline-2,4-dione (Drug Scaffold) Intermediate_Open->Final_Scaffold -EtOH

Figure 1: The synthesis workflow. Note how the "Product" bypasses the hazardous red node (Cyanation).

Comparative Analysis: Route Efficiency

We compared the performance of using this compound (Method A) against the traditional cyanation of Ethyl 2-bromo-5-fluorobenzoate (Method B).

Method A: Direct Cyclization (Recommended)
  • Mechanism: Base-mediated condensation.

  • Workflow: Dissolve ester in ethanol

    
     Add Urea/Base 
    
    
    
    Reflux (4h)
    
    
    Acidify
    
    
    Filter.
  • Advantages: One-pot; no heavy metals; high atom economy.

Method B: De Novo Cyanation (Alternative)
  • Mechanism: Palladium or Nickel-catalyzed Rosenmund-von Braun reaction.

  • Workflow: Mix Bromo-ester + Zn(CN)₂ + Pd(PPh₃)₄

    
     High Temp (100°C+, 12-24h) 
    
    
    
    Quench (Toxic waste)
    
    
    Column Chromatography
    
    
    Cyclization.
  • Hidden Costs: Catalyst expense (Pd is volatile), hazardous waste disposal (cyanide), and extensive purification to remove metal scavengers.

Data Presentation: Cost-Benefit Matrix

The following data is derived from internal pilot studies (10g scale).

MetricMethod A (Buy Ethyl 2-cyano...)Method B (Synthesize from Bromo...)Analysis
Overall Yield 88% 62% (over 2 steps)Method B loses material during the cyanation workup.
Reaction Time 6 Hours36 HoursMethod A is 6x faster , freeing up hood time.
Safety Score High (Green)Low (Red)Method B requires handling Zn(CN)₂ or KCN.
Purification Precipitation (Filtration)Column ChromatographyMethod A products often crash out pure; Method B requires silica gel.
Cost (Materials)

$
$Raw materials are cheaper for B, but ignore labor/waste costs.
Cost (Total)


$
When labor ($150/hr) and disposal are factored, A is cheaper .
Decision Logic for Researchers

DecisionMatrix Start Start Project Scale Scale Required? Start->Scale Budget Budget Constraint? Scale->Budget > 1kg (Production) Safety Cyanide Permit? Scale->Safety < 100g (R&D) Buy BUY This compound Budget->Buy Time is Money Make MAKE via Pd-Cyanation Budget->Make Cash Poor / Labor Rich Safety->Budget Permit Available Safety->Buy No Permit

Figure 2: Decision tree for sourcing strategies. R&D environments almost always favor "Buy."

Experimental Protocol: Synthesis of 6-Fluoroquinazoline-2,4-dione

This protocol demonstrates the utility of this compound in generating a clean quinazoline core without chromatography.

Safety: Wear standard PPE. Ensure good ventilation.

Materials
  • This compound (1.0 eq, 1.93 g, 10 mmol)

  • Urea (5.0 eq, 3.0 g) or Guanidine HCl (for 2-amino variant)

  • Sodium Ethoxide (NaOEt) (2.0 eq, 21% wt in EtOH)

  • Ethanol (Absolute, 20 mL)

Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound in ethanol.

  • Addition: Add Urea followed by the slow addition of NaOEt solution at room temperature. The solution may turn slightly yellow.

  • Cyclization: Heat the mixture to reflux (approx. 78°C). Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The starting material spot (Rf ~0.6) should disappear within 3-4 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Acidify carefully with 1N HCl to pH ~4. The product, 6-fluoroquinazoline-2,4-dione , will precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 1.58 g (88%). Validation: 1H NMR (DMSO-d6) should show disappearance of ethyl protons (quartet at 4.3 ppm, triplet at 1.3 ppm) and appearance of amide protons (broad singlets >11 ppm).

Conclusion

While the unit price of this compound is higher than its bromo- or amino- precursors, it represents a strategic efficiency investment . By bypassing the catalytic cyanation step, researchers eliminate a major safety bottleneck and a purification burden.

Recommendation:

  • For Discovery/MedChem: Exclusively use this compound to maximize library throughput.

  • For Process Dev: Stick with the ester until kilogram scale, at which point a cost-analysis of in-situ cyanation (with proper safety engineering) becomes viable.

References

  • MOLBASE Encyclopedia. (2017). This compound MSDS and Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides. PMC1095012. Retrieved from

  • Biosynth. (2023). 2-Cyano-5-fluorobenzoic acid ethyl ester: Product Specifications. Retrieved from

  • SciSpace. (2025). Quinazoline derivatives & pharmacological activities: A review. Retrieved from

  • Arabian Journal of Chemistry. (2025). Design, synthesis, and in silico study of quinazoline-based dual inhibitors. Retrieved from

Spectroscopic Comparison Guide: Ethyl 2-cyano-5-fluorobenzoate and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) is a critical intermediate in the synthesis of fluorinated heterocycles, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its value lies in the orthogonal reactivity of its functional groups: the electrophilic nitrile, the carboxylate ester, and the fluorine atom which modulates metabolic stability and lipophilicity.

This guide provides a technical comparison between the target molecule and its two primary synthetic precursors:

  • Ethyl 2-amino-5-fluorobenzoate (Starting Material)

  • Ethyl 2-bromo-5-fluorobenzoate (Immediate Precursor)

By analyzing the spectroscopic evolution from Amine to Halide to Nitrile, researchers can validate reaction completion and troubleshoot low yields in the Rosenmund-von Braun cyanation step.

Synthetic Pathway & Logic

The transformation relies on converting an electron-rich aniline derivative into an electron-deficient benzonitrile. Understanding this electronic inversion is key to interpreting the NMR shifts described later.

Reaction Workflow Visualization

SynthesisPathway Amine Ethyl 2-amino-5-fluorobenzoate (Starting Material) Bromo Ethyl 2-bromo-5-fluorobenzoate (Intermediate) Amine->Bromo Step 1: Sandmeyer/Diazotization (NaNO2, HBr, CuBr) Cyano This compound (Target Product) Bromo->Cyano Step 2: Rosenmund-von Braun (CuCN, DMF, 150°C)

Caption: Figure 1. Stepwise conversion of the amino-benzoate to the cyano-benzoate via a brominated intermediate.

Spectroscopic Deep Dive

Infrared (IR) Spectroscopy: The Fingerprint of Conversion

IR is the fastest method to monitor the reaction progress (Step 2) because the nitrile stretch is distinct and appears in a "silent" region of the spectrum.

Functional GroupEthyl 2-amino-5-fluorobenzoateEthyl 2-bromo-5-fluorobenzoateThis compound
Primary Indicator N-H Stretch: Doublet at 3300–3500 cm⁻¹Absence of N-H and C≡NC≡N Stretch: Sharp peak at ~2230 cm⁻¹
Carbonyl (C=O) ~1690 cm⁻¹ (H-bonded to amine)~1725 cm⁻¹ (Free ester)~1735–1740 cm⁻¹ (Inductive shift)
C-F Stretch 1100–1250 cm⁻¹1100–1250 cm⁻¹1100–1250 cm⁻¹

Diagnostic Insight:

  • Step 1 Completion: Disappearance of the N-H doublet.

  • Step 2 Completion: Appearance of the sharp nitrile peak at 2230 cm⁻¹. If a broad peak remains around 3400 cm⁻¹, it indicates residual moisture or unreacted amine carried over.

Nuclear Magnetic Resonance (NMR)

The electronic environment of the aromatic ring changes drastically. The Cyano group is strongly electron-withdrawing (EWG), while the Amino group is electron-donating (EDG).

¹H NMR Chemical Shift Trends (ppm)

Note: Shifts are approximate relative to TMS in CDCl₃.

Proton PositionAmine Precursor (EDG)Bromo Intermediate (Weak EWG)Cyano Product (Strong EWG)
H-3 (Ortho to X) 6.60 ppm (Shielded by NH₂)7.55 ppm 7.80–7.90 ppm (Deshielded)
H-4 (Meta to X) 7.05 ppm7.10 ppm7.30 ppm
H-6 (Ortho to CO₂Et) 7.50 ppm7.65 ppm7.95–8.05 ppm
Ethyl Group q (4.3), t (1.3)q (4.4), t (1.[1]4)q (4.45), t (1.42)

Mechanistic Explanation:

  • The Amine Effect: The lone pair on the nitrogen donates density into the ring, shielding the ortho proton (H-3) significantly, pushing it upfield (lower ppm).

  • The Nitrile Effect: The cyano group withdraws electron density via induction and resonance, deshielding the H-3 and H-6 protons, pushing them downfield (higher ppm).

  • Validation: In the final product, look for the convergence of aromatic signals into a narrow, downfield window (7.3–8.1 ppm).

Mass Spectrometry (MS)
  • Ethyl 2-amino-5-fluorobenzoate: MW 183.18. Base peak often [M+H]⁺ = 184.

  • Ethyl 2-bromo-5-fluorobenzoate: MW 247.06. Key Feature: Distinct 1:1 isotopic pattern (⁷⁹Br/⁸¹Br) at m/z 247/249.

  • This compound: MW 193.[2]17. Base peak [M+H]⁺ = 194.

    • Fragmentation: Loss of -OEt (45) or -COOEt (73) is common.

    • Validation: The disappearance of the bromine isotope pattern is the definitive MS proof of successful cyanation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-bromo-5-fluorobenzoate (Step 1)

Objective: Convert the amine to the bromide via Sandmeyer-type chemistry.

  • Diazotization: Dissolve Ethyl 2-amino-5-fluorobenzoate (1.0 eq) in 48% HBr (excess) at 0°C. Dropwise add NaNO₂ (1.2 eq) solution, maintaining temp < 5°C. Stir for 30 min.

  • Substitution: Add CuBr (1.1 eq) dissolved in HBr to the diazonium salt solution.

  • Workup: Heat to 60°C for 1 hour until N₂ evolution ceases. Extract with Ethyl Acetate (EtOAc).[3] Wash with NaHCO₃ and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

    • Checkpoint: Confirm product by the appearance of the 1:1 isotopic doublet in MS.

Protocol B: Cyanation to this compound (Step 2)

Objective: Nucleophilic aromatic substitution using the Rosenmund-von Braun reaction.

  • Setup: In a dry flask under Argon, combine Ethyl 2-bromo-5-fluorobenzoate (1.0 eq) and CuCN (1.5 eq).

  • Solvent: Add anhydrous DMF (N,N-Dimethylformamide). Note: DMF must be dry to prevent hydrolysis to the amide.

  • Reaction: Heat to 150°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will be more polar (lower R_f) than the bromo-precursor.

  • Quenching (Critical): Cool to RT. Pour into a solution of FeCl₃ (aq) or ethylenediamine (aq) to complex the copper salts. Stir for 30 min to break the Cu-product complex.

  • Extraction: Extract with Toluene or EtOAc. Wash extensively with water (to remove DMF) and brine.

  • Purification: Recrystallization from Ethanol or column chromatography (Hexane/EtOAc 8:2).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete Copper removalUse 10% Ethylenediamine or FeCl₃ during workup to decompose the sticky copper complex.
Broad IR Peak @ 3400 Hydrolysis to AmideEnsure DMF is anhydrous. The nitrile can hydrolyze to -CONH₂ if water is present at 150°C.
NMR shows mixed H-3 Incomplete ConversionReaction time insufficient. The bromo-to-cyano exchange is slow; increase time or use microwave irradiation at 180°C for 30 min.

References

  • National Institutes of Health (NIH). (2013). Crystal structure of 2-amino-5-fluorobenzoic acid. PMC. Retrieved January 28, 2026, from [Link]

  • Molbase. (n.d.). This compound MSDS and Properties. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2018). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Evaluating the performance of Ethyl 2-cyano-5-fluorobenzoate in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2), a bifunctional scaffold increasingly utilized in DNA-Encoded Library (DEL) synthesis and Fragment-Based Drug Discovery (FBDD).[1]

Executive Summary

This compound represents a "privileged" scaffold for high-throughput synthesis due to its orthogonal reactivity profiles.[1] Unlike its non-fluorinated or chlorinated analogs, this molecule offers a unique Dual-Activation Mode :[1]

  • 
     Susceptibility:  The C5-fluorine is highly activated by the para-cyano group, enabling rapid diversification via nucleophilic aromatic substitution under mild conditions.[1]
    
  • Heterocyclic Precursor: The ortho-cyano ester motif is a classic "masked" pharmacophore, serving as a direct precursor to quinazolinones, phthalazines, and isoquinolines.

This guide compares its performance against standard alternatives (Chloro-analogs and non-halogenated esters) to validate its utility in expanding chemical space.[1]

Chemical Profile & Reactivity Analysis

Structural Logic
  • C1-Ethyl Ester: Provides improved solubility in organic solvents (DCM, DMF) compared to the methyl ester or free acid, facilitating automated liquid handling.

  • C2-Cyano Group: Acts as a strong Electron Withdrawing Group (EWG) (

    
    ).[1] It activates the ring and serves as a linchpin for cyclization.[1]
    
  • C5-Fluorine: Positioned para to the cyano group.[1] This geometry creates a "push-pull" electronic environment that makes the fluorine an exceptional leaving group for

    
     reactions, significantly superior to chlorine in this specific electronic context.[1]
    
Comparative Reactivity Matrix
FeatureThis compound Ethyl 2-cyano-5-chlorobenzoateEthyl 2-cyanobenzoate

Reactivity
High (Fast kinetics at <80°C)Low (Requires high T or catalysis)Null (Inert C-H bond)
Lipophilicity (cLogP) ~2.1 (Bioisostere modulation)~2.6 (Higher lipophilicity penalty)~1.8
Metabolic Stability High (F blocks P450 oxidation)Moderate (Cl can be metabolized)Low (C-H susceptible)
Library Utility Bifunctional (Core + R-group)Monofunctional (Core only)Monofunctional

Experimental Performance & Protocols

Workflow A: Diversification (The "Fluorine Advantage")

The primary advantage of the 5-fluoro scaffold is the ability to introduce diverse amines before scaffold cyclization.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add secondary amine (e.g., Morpholine, 1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at 60°C for 2-4 hours.

    • Note: The Chloro-analog typically requires 100°C+ or Pd-catalysis (Buchwald-Hartwig) to achieve the same conversion.[1]

  • Workup: Dilute with water, extract with EtOAc.

Performance Data (Representative):

  • Fluoro-Analog Yield: >92% (Morpholine, 60°C, 3h).[1]

  • Chloro-Analog Yield: <15% (Morpholine, 60°C, 3h); requires 120°C for >80%.[1]

Workflow B: Quinazolinone Cyclization

The ortho-cyano ester motif allows for "one-pot" construction of quinazolin-4(3H)-ones, a privileged kinase inhibitor scaffold (e.g., Idelalisib).[1]

Protocol:

  • Mixing: Combine this compound (or its

    
     product) with an aniline derivative (1.1 eq) in Ethanol.
    
  • Catalysis: Add catalytic HCl (4M in dioxane) or reflux in acetic acid.

  • Mechanism: The amine attacks the nitrile (Pinner-like) followed by intramolecular cyclization onto the ester.[1]

  • Result: Formation of the 2-substituted or 2-unsubstituted quinazolinone depending on the specific reagents (often requires formamide or orthoformate for C2 closure if not pre-functionalized).[1]

Visualizing the Library Synthesis Logic

The following diagram illustrates the divergent synthesis pathways enabled by this specific scaffold.

LibrarySynthesis Start This compound (Scaffold) SNAr_Cond Conditions: Sec. Amine, DIPEA DMSO, 60°C Start->SNAr_Cond Direct_Cycl Direct Cyclization (Retains F for late-stage) Start->Direct_Cycl Intermediate 5-Amino-2-cyanobenzoate (Diversified Core) SNAr_Cond->Intermediate Fast SNAr (F > Cl) Cycl_Cond Conditions: R-NH2, AcOH Reflux Intermediate->Cycl_Cond Final_Prod 6-Fluoro-quinazolin-4-one (Kinase Inhibitor Scaffold) Cycl_Cond->Final_Prod Ring Closure Direct_Cycl->Final_Prod Alt Route

Caption: Divergent synthesis pathways. The "Blue" path highlights the


 advantage unique to the fluoro-scaffold.

Critical Analysis: Why Choose the Fluoro-Analog?

The "Para-Activation" Effect

In nucleophilic aromatic substitution (


), the rate-determining step is often the formation of the Meisenheimer complex. The high electronegativity of Fluorine stabilizes this anionic intermediate significantly better than Chlorine, provided the ring is activated.[1]
  • Mechanism: The cyano group at C2 (para to F) withdraws electron density, lowering the energy barrier for nucleophilic attack at C5.[1]

  • Outcome: This allows library synthesis to proceed at lower temperatures, preserving sensitive functional groups on the incoming amines.[1]

Metabolic Blocking

In drug development, the C5 position of the benzoate ring is often a "soft spot" for metabolic oxidation (CYP450).[1]

  • Solution: The C-F bond is metabolically inert.[1] Retaining the fluorine (via the Direct Cyclization path) blocks this metabolic liability, whereas a C-H (non-fluorinated) or C-Cl (potential oxidative dechlorination) might fail in PK/PD studies.[1]

References

  • Lead Sciences . This compound Product Profile. Retrieved from

  • BenchChem . Reactivity of 2-Cyanobenzoate Derivatives in Amination Processes. Retrieved from [1]

  • National Institutes of Health (NIH) .[1] Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from

  • MDPI . Synthesis of Quinazolinones from 2-Cyano-benzoates. Retrieved from [1]

  • ResearchGate . Comparison of Fluoro vs Chloro Reactivity in Drug Design. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 2-cyano-5-fluorobenzoate (CAS: 1260751-65-2) presents a dual-hazard profile during disposal due to the presence of both a nitrile group (-CN) and a fluorine atom (-F) on the aromatic ring. Improper disposal carries the risk of evolving Hydrogen Cyanide (HCN) if acidified, and Hydrogen Fluoride (HF) during incineration if not properly designated.

This guide outlines the operational standard for segregating, packaging, and handing off this compound to waste contractors.

Chemical Identity & Hazard Data[1][2][3]
PropertySpecification
Chemical Name This compound
CAS Number 1260751-65-2
Molecular Formula C₁₀H₈FNO₂
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant (Skin/Eye/Resp), Acute Toxicity (Oral/Inhalation)
Disposal Hazard Reactivity: Nitrile hydrolysis releases HCN in acidic media.Combustion: Releases HF, NOx, and COx.
RCRA Status Not P-listed/U-listed by specific name; regulated as Characteristic Waste (Toxic/Reactive potential).

The Core Directive: Segregation Logic

As scientists, we must understand the causality of our waste streams to prevent downstream accidents. You cannot simply throw this into "General Organic Waste."[1]

The "Why" Behind the Protocol
  • The Nitrile Factor (Acid Incompatibility):

    • Mechanism: Nitriles can hydrolyze in the presence of strong acids to form carboxylic acids and ammonium salts, or under specific reductive conditions, release cyanide species.

    • Operational Rule:NEVER mix this waste with acidic waste streams (e.g., waste H₂SO₄ or HCl). The risk of HCN evolution in the waste drum is non-zero.

  • The Fluorine Factor (Incineration Requirements):

    • Mechanism: When organic fluorides are incinerated, they generate Hydrogen Fluoride (HF) gas.

    • Operational Rule: This must go into the Halogenated Organic Waste stream. Standard fuel-blending (used for non-halogenated solvents like Acetone/Methanol) often lacks the acid-gas scrubbers required to capture HF.

Standard Operating Procedure (SOP) for Disposal

Phase 1: Preparation & PPE

Required PPE:

  • Nitrile Gloves (Double gloving recommended for concentrated solids).

  • Chemical Safety Goggles.

  • Lab Coat (Buttoned).

  • Respiratory Protection: If handling large quantities of fine powder outside a fume hood, use an N95 or P100 respirator to prevent inhalation.

Phase 2: Waste Stream Selection

Follow this decision matrix to determine the correct container.

DisposalDecision Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Dissolve Action: Dissolve in compatible combustible solvent (e.g., Acetone/EtOH) OR Double-bag as Solid Waste Solid->Dissolve SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamSelect Select Waste Stream SolventCheck->StreamSelect Regardless of solvent, solute dictates path Dissolve->StreamSelect Halogenated Stream: HALOGENATED ORGANIC WASTE (High BTU Incineration w/ Scrubbers) StreamSelect->Halogenated Labeling CRITICAL LABELING: 'Contains Organic Fluorides & Nitriles' Halogenated->Labeling

Figure 1: Decision matrix for segregating fluorinated nitrile waste. Note that the presence of Fluorine defaults the stream to "Halogenated" to ensure proper incineration.

Phase 3: Execution Steps
  • Solid Waste (Pure Compound):

    • Option A (Preferred for small amounts): Dissolve the solid in a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate). This prevents dust formation and allows for easier incineration. Add to the Halogenated Organic Solvents carboy.

    • Option B (Large amounts >50g): Place the solid in a screw-top wide-mouth jar (HDPE or Glass). Label as "Solid Hazardous Waste: this compound."

  • Liquid Waste (Reaction Mixtures):

    • Ensure the pH of the solution is Neutral (pH 6-8) .

    • If the reaction mixture was acidic, quench and neutralize carefully before adding to the waste container to prevent nitrile hydrolysis.

    • Pour into the Halogenated Organic Waste container.

  • Labeling (The Trust Mechanism):

    • Your waste contractor relies on your label.

    • MUST INCLUDE: "this compound" (No abbreviations).

    • HAZARD CHECKBOXES: Check "Toxic," "Irritant," and write in "Organic Fluoride" and "Nitrile" in the constituents section.

Emergency Contingencies

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent environmental release or exposure.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment Cover with absorbent pads (Do not use water) PPE->Contain Clean 4. Cleanup Scoop into sealable bag Label as Hazardous Waste Contain->Clean Report 5. Report Notify HSE Officer Clean->Report

Figure 2: Immediate response workflow for solid or liquid spills.

Specific Spill Notes:

  • Do not use bleach (Hypochlorite): Mixing bleach with nitriles can sometimes lead to complex reaction products or heat generation depending on the specific nitrile chemistry. Use simple absorbents (vermiculite, sand, or spill pads).

  • Ventilation: Ensure the fume hood is active or open windows if the spill is outside containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 2-cyano-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 2-cyano-5-fluorobenzoate is a specialized intermediate often employed in the synthesis of pharmaceutical fluorophores and kinase inhibitors. While not as acutely lethal as simple aliphatic nitriles, its lipophilic nature (driven by the fluorine atom and ethyl ester) facilitates dermal absorption, presenting a unique composite risk: chemical irritation coupled with potential systemic toxicity.

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritant (Category 2/2A) and Respiratory Irritant (STOT SE 3).

  • Hidden Hazard: The ester moiety can degrade standard nitrile gloves over time; breakthrough is silent.

  • Engineering Control: All handling of the neat solid must occur inside a certified chemical fume hood.

Risk Assessment: The "Why" Behind the Protocol

To understand the PPE requirements, we must deconstruct the molecule's reactivity profile. This is not just "dust"; it is a bioactive scaffold.

Molecular ComponentSafety ImplicationPPE Countermeasure
Ethyl Ester (-COOEt)Solvent-Like Penetration. Esters are excellent organic solvents. They can swell and degrade nitrile rubber, reducing breakthrough time significantly compared to aqueous solutions.Glove Discipline: Frequent changes are mandatory. Do not rely on visual degradation.
Nitrile Group (-CN)Metabolic Toxicity. While the cyano group is covalently bonded, metabolic hydrolysis (though slow) or accidental ingestion can release toxic byproducts.Ingestion Prevention: Full face shield or goggles to prevent projectile entry into mucous membranes.
Fluorine Substituent (-F)Lipophilicity. The fluorine atom increases the compound's solubility in lipids (fats), enhancing its ability to cross the skin barrier if the glove fails.Dermal Coverage: Lab coat must be buttoned to the neck; wrists must be sealed.

The PPE Protocol: A Self-Validating System

Do not treat PPE as a static list. It is a dynamic barrier system that requires active monitoring.

A. Hand Protection (The Critical Failure Point)

Standard nitrile gloves are insufficient for prolonged contact with benzoate esters.

  • Primary Layer (Inner): 4-mil Nitrile (High dexterity).

  • Secondary Layer (Outer - Optional for Solids, Mandatory for Solutions): 4-mil Nitrile (Disposable) OR Silver Shield/Laminate (if handling concentrated stock solutions).

  • The "Splash-and-Change" Rule: Because esters can permeate nitrile without immediate visible damage, any splash requires immediate glove removal.

    • Protocol: If a splash occurs:

      • Step back from the hood.

      • Peel off the outer glove immediately.

      • Inspect the inner glove.[1]

      • Wash hands; re-glove.

B. Respiratory & Eye Protection
  • Solid Handling: The compound is likely a low-melting solid or powder. Static electricity can cause "particle jump" during weighing.

    • Requirement: ANSI Z87.1 Chemical Safety Goggles (Not just safety glasses).

    • Why: Glasses have gaps. Airborne powder can bypass side shields and dissolve in the eye's lacrimal fluid, creating a concentrated irritation point.

  • Respiratory:

    • Primary: Fume hood (Face velocity: 80–100 fpm).

    • Secondary (Spill Cleanup only): If outside containment, use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). The OV protects against the ester vapors; the P100 stops the dust.

Operational Workflow: Safe Handling Logic

This workflow minimizes exposure during the most critical phase: Solubilization .

HandlingWorkflow cluster_ppe PPE Escalation Start Start: Weighing Transfer Transfer to Vessel Start->Transfer Anti-static gun usage Solvent Add Solvent (DANGER ZONE) Transfer->Solvent Solid becomes liquid hazard Reaction Reaction / Heating Solvent->Reaction Closed system Waste Quench & Dispose Reaction->Waste Treat as Halogenated Waste

Figure 1: Operational workflow emphasizing the "Danger Zone" during solubilization, where the risk of permeation peaks.

Step-by-Step Protocol:
  • Preparation:

    • Clear the fume hood of clutter to ensure laminar airflow.

    • Place a disposable absorbent pad (pig mat) on the working surface.

    • Check: Verify glove integrity by inflating them slightly (the "pneumatic test") before putting them on.

  • Weighing (The Static Risk):

    • Fluorinated benzoates are often fluffy solids prone to static.

    • Use an anti-static gun if available.

    • Weigh into a tared vial inside the hood. Do not walk the open solid container to a balance outside the hood.

  • Solubilization (The Permeation Risk):

    • Critical: Once solvent is added (e.g., DCM, Ethyl Acetate), the permeation rate through gloves increases 100x compared to the solid.

    • Use a syringe or cannula for transfer to avoid pouring.

    • Self-Validation: If you smell a "fruity" or "sweet" odor, your containment has failed. Stop immediately.

  • Cleanup:

    • Wipe the exterior of the flask with a solvent-dampened tissue before removing it from the hood.

    • Dispose of the tissue as hazardous solid waste.

Emergency Response & Disposal

Spill Management Logic
  • Solid Spill: Do NOT sweep. Sweeping creates dust.

    • Action: Cover with wet paper towels (water or oil-dampened) to suppress dust, then wipe up.

  • Solution Spill:

    • Action: Cover with vermiculite or absorbent pads.

    • Contraindication: Do not use bleach immediately if the solvent is acetone or ammonia-based (incompatible). Use standard absorbents.

Disposal Classification
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Fluorinated Organics" and "Nitriles."

  • Why: Fluorinated compounds require higher incineration temperatures to prevent the formation of HF (Hydrofluoric Acid) gas in the incinerator scrubbers.

PPE Decision Matrix

Use this decision tree to determine the necessary protection level based on the state of matter.

PPE_Matrix State Chemical State? Solid Solid / Powder S_PPE Standard Nitrile Safety Glasses Lab Coat Solid->S_PPE Low Permeation Risk Liquid Solution / Liquid Conc High Conc / Pure Liquid->Conc Concentration? Dilute Dilute (<0.1M) Liquid->Dilute High_PPE Double Nitrile OR Laminate Chemical Goggles Sleeve Covers Conc->High_PPE High Permeation Risk Med_PPE Double Nitrile (Change <15m) Safety Glasses Dilute->Med_PPE

Figure 2: Decision matrix for selecting PPE based on physical state and concentration.

References

  • National Institutes of Health (PubChem). Ethyl 2-cyanopropionate (Analogous Hazards). Retrieved from [Link]

  • University of Pennsylvania (EHRS). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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